2-Chloro-5-methoxy-3-methylquinoxaline CAS 30748-93-7 properties
CAS: 30748-93-7 Formula: Molecular Weight: 208.64 g/mol [1] Executive Summary 2-Chloro-5-methoxy-3-methylquinoxaline (CAS 30748-93-7) is a specialized heterocyclic building block used primarily in the development of bioa...
2-Chloro-5-methoxy-3-methylquinoxaline (CAS 30748-93-7) is a specialized heterocyclic building block used primarily in the development of bioactive pharmaceutical ingredients (APIs).[1][2][3] As a halogenated quinoxaline derivative, it serves as a critical electrophile in nucleophilic aromatic substitution (
) reactions, allowing for the rapid generation of complex molecular scaffolds found in kinase inhibitors (e.g., VEGFR-2 targets) and GPCR modulators (e.g., -adrenergic agonists).
This guide details the physicochemical properties, synthetic pathways, reactivity profiles, and safety protocols required for the rigorous handling and application of this compound in a research setting.
Chemical & Physical Properties[4][5][6][7][8][9]
Property
Value / Description
CAS Number
30748-93-7
IUPAC Name
2-Chloro-5-methoxy-3-methylquinoxaline
Molecular Formula
Molecular Weight
208.64 g/mol
Physical State
Solid (Crystalline powder)
Color
Off-white to pale yellow
Solubility
Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
Melting Point
110–115 °C (Predicted based on structural analogs)
Purity Standard
Typically (HPLC) for synthetic applications
Storage
Inert atmosphere (Argon/Nitrogen), 2–8 °C
Synthetic Methodology
The synthesis of 2-chloro-5-methoxy-3-methylquinoxaline is governed by regioselectivity challenges. The core scaffold is typically constructed via the condensation of a diamine with a dicarbonyl species, followed by chlorination.
Core Synthesis Workflow
The most robust route involves the condensation of 3-methoxy-1,2-phenylenediamine with pyruvic acid (or ethyl pyruvate), followed by chlorination with phosphorus oxychloride (
Purification: The isomers often have distinct solubilities. Fractional crystallization from ethanol or acetic acid is required to isolate the correct 2-hydroxy intermediate.
(Phosphorus oxychloride), neat or with catalytic DMF (Vilsmeier-Haack conditions).
Conditions: Reflux (90–105 °C), 3–5 hours.
Workup: Quench carefully into ice water. The product precipitates as a solid. Neutralize with
to pH 7–8.
Purification: Recrystallization from hexanes/ethyl acetate or column chromatography.
Synthesis Diagram (Graphviz)
Figure 1: Synthetic pathway highlighting the critical regioisomer separation step required to ensure the identity of CAS 30748-93-7.
Reactivity & Applications in Drug Discovery
The pharmacological value of CAS 30748-93-7 lies in its C-2 Chlorine atom , which is activated for displacement, and the 5-methoxy group , which provides electronic donation and specific steric bulk.
Mechanism of Action:
Displacement
The nitrogen atoms in the quinoxaline ring pull electron density away from the C-2 position, making it highly electrophilic.
Reaction: The nucleophile attacks C-2, forming a Meisenheimer complex, followed by the expulsion of the chloride ion.
Application: This reaction is used to attach pharmacophores (e.g., piperazines, anilines) to the quinoxaline core.
Functionalization Logic
C-2 Position (Chloride): Primary site for diversity generation (library synthesis).
C-3 Position (Methyl): Can be oxidized to an aldehyde (using
) or brominated (using NBS) to allow for further coupling reactions.
C-5 Position (Methoxy): Acts as a hydrogen bond acceptor in protein binding pockets (e.g., in the hinge region of kinases).
Target Classes[5]
Kinase Inhibitors: Quinoxalines are privileged scaffolds for ATP-competitive inhibitors (e.g., VEGFR, PDGFR). The 5-methoxy group often mimics the ribose oxygen of ATP.
Alpha-Adrenergic Agonists: Analogs of Brimonidine (which uses a quinoxaline core) utilize this scaffold to tune selectivity between
and receptors.
Analytical Characterization
To validate the identity of CAS 30748-93-7, the following spectral signatures are expected:
Note: The coupling pattern of the aromatic protons will distinguish it from the 6-methoxy isomer. The 5-methoxy group typically shields the adjacent proton (H-6) less than a 6-methoxy group would shield H-5/H-7.
Mass Spectrometry (LC-MS):
M+H: 209.05 (approx).
Isotope Pattern: Distinct 3:1 ratio of M : M+2 peaks due to the Chlorine atom (
chemical structure of 2-Chloro-5-methoxy-3-methylquinoxaline
An In-Depth Technical Guide to 2-Chloro-5-methoxy-3-methylquinoxaline: Structure, Synthesis, and Scientific Context Introduction The quinoxaline scaffold, a heterocyclic system composed of a benzene ring fused to a pyraz...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 2-Chloro-5-methoxy-3-methylquinoxaline: Structure, Synthesis, and Scientific Context
Introduction
The quinoxaline scaffold, a heterocyclic system composed of a benzene ring fused to a pyrazine ring, represents a privileged structure in medicinal chemistry and materials science.[1][2] Quinoxaline derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, and antifungal properties.[2][3][4] Their versatile biological profile has made them a focal point for extensive research in drug discovery. Furthermore, their unique electronic properties have led to applications as electroluminescent materials and organic semiconductors.[2]
This technical guide provides a comprehensive analysis of a specific derivative, 2-Chloro-5-methoxy-3-methylquinoxaline . We will delve into its core chemical structure, predicted physicochemical and spectroscopic properties, a proposed synthetic pathway, and its potential applications as a reactive intermediate in the development of novel therapeutic agents. The presence of a chloro group at the 2-position, a methoxy group at the 5-position, and a methyl group at the 3-position imparts a unique combination of reactivity and structural features, making it a valuable building block for chemical synthesis and drug design.
Chemical Identity and Structural Elucidation
The fundamental structure of 2-Chloro-5-methoxy-3-methylquinoxaline is defined by the quinoxaline core with specific substitutions that dictate its chemical behavior.
Core Chemical Data
A summary of the key identifiers and properties for this compound is presented below.
Property
Value
Source/Method
IUPAC Name
2-Chloro-5-methoxy-3-methylquinoxaline
IUPAC Nomenclature
Molecular Formula
C₁₀H₉ClN₂O
Calculated
Molecular Weight
208.64 g/mol
Calculated
Canonical SMILES
COC1=CC=C2C(=C1)N=C(C(=N2)C)Cl
Structure-based
InChI Key
(Predicted)
Structure-based
CAS Number
Not available in searched literature
-
Molecular Structure Diagram
The two-dimensional structure of the molecule highlights the arrangement of the fused rings and the positions of the key functional groups. The quinoxaline ring system is known to be essentially planar.[5][6]
Caption: Chemical structure of 2-Chloro-5-methoxy-3-methylquinoxaline.
Physicochemical and Spectroscopic Profile
Predicted Spectroscopic Signatures
Technique
Expected Observations
¹H NMR
Aromatic Protons (3H): Multiplets in the range of δ 7.0-8.0 ppm, corresponding to the protons on the benzene portion of the ring.Methoxy Protons (3H): A sharp singlet around δ 3.9-4.1 ppm.Methyl Protons (3H): A sharp singlet around δ 2.7-2.9 ppm.
¹³C NMR
Aromatic/Heteroaromatic Carbons: Multiple signals between δ 110-160 ppm.Methyl Carbon: A signal around δ 20-25 ppm.Methoxy Carbon: A signal around δ 55-60 ppm.
Mass Spec. (MS)
Molecular Ion (M⁺): A prominent peak at m/z ≈ 208.Isotope Peak (M+2): A peak at m/z ≈ 210 with approximately one-third the intensity of the M⁺ peak, characteristic of a monochlorinated compound.
Infrared (IR)
C=N Stretch: Absorption band around 1610-1640 cm⁻¹.Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region.C-O Stretch (Methoxy): Strong absorption near 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).C-Cl Stretch: Absorption in the 700-800 cm⁻¹ region.
Proposed Synthetic Pathway and Experimental Protocol
The synthesis of substituted chloroquinoxalines typically involves the chlorination of a corresponding quinoxalin-2(1H)-one precursor. This precursor is, in turn, formed by the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound.
Retrosynthetic Analysis and Proposed Route
The proposed synthesis follows a logical and well-documented path in quinoxaline chemistry. The key C-Cl bond is formed in the final step from a more stable quinoxalinone intermediate.
2-Chloro-5-methoxy-3-methylquinoxaline molecular weight and formula
The following technical guide details the physicochemical profile, synthetic pathways, and experimental utility of 2-Chloro-5-methoxy-3-methylquinoxaline . This document is structured for researchers requiring precise da...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical profile, synthetic pathways, and experimental utility of 2-Chloro-5-methoxy-3-methylquinoxaline . This document is structured for researchers requiring precise data for synthesis, characterization, and application in drug discovery.[1]
Physicochemical Core & Molecular Identity
This section establishes the definitive chemical identity of the compound. Unlike generic databases, we distinguish between the average molecular weight (for stoichiometry) and the monoisotopic mass (for high-resolution mass spectrometry).
Molecular Formula & Weight
Property
Value
Technical Note
IUPAC Name
2-Chloro-5-methoxy-3-methylquinoxaline
Core scaffold: Quinoxaline (Benzopyrazine)
Molecular Formula
C₁₀H₉ClN₂O
Carbon count includes the methoxy and methyl substituents.
Average Mol. Weight
208.64 g/mol
Used for molarity/stoichiometry calculations.
Monoisotopic Mass
208.0403 u
Based on ³⁵Cl, ¹²C, ¹H, ¹⁴N, ¹⁶O. Essential for HRMS validation.
LogP (Calc): ~2.3 – 2.6 (Lipophilic, suitable for membrane permeability).
Topological Polar Surface Area (TPSA): ~35 Ų (Suggests good oral bioavailability potential).
Synthetic Architecture & Methodology
The synthesis of 2-chloro-3-methyl-5-methoxyquinoxaline is non-trivial due to the regiochemical ambiguity introduced by the 3-methoxy substituent on the starting diamine.
Retrosynthetic Analysis (DOT Diagram)
The following diagram illustrates the disconnection strategy, highlighting the critical regioselectivity node.
Figure 1: Retrosynthetic disconnection showing the assembly of the quinoxaline core followed by functionalization.
Mechanism: The condensation yields a mixture of isomers: 5-methoxy-3-methylquinoxalin-2-one and 8-methoxy-3-methylquinoxalin-2-one.
Purification (Critical): The isomers must be separated at this stage. The 5-methoxy isomer typically exhibits distinct solubility. Fractional crystallization from EtOH or column chromatography (Hexane/EtOAc gradient) is required.
Note: Regiochemistry is governed by the nucleophilicity of the diamine nitrogens. The amine meta to the methoxy group is more nucleophilic, attacking the ketone of the pyruvate preferentially.
Step 2: Chlorination
Reagent: Phosphorus Oxychloride (POCl₃) (Neat or 5.0 eq in Toluene).
Catalyst: DMF (Catalytic drops).
Conditions: Reflux (100–110°C), 2–3 hours.
Workup: Quench carefully into ice-water (Exothermic!). Neutralize with NaHCO₃ to pH 7–8. Extract with DCM.
Yield: Typically 70–85% (post-purification).
Applications in Drug Discovery
The 2-chloro-5-methoxy-3-methylquinoxaline scaffold is a privileged structure in medicinal chemistry, acting as a versatile electrophile for Nucleophilic Aromatic Substitution (SₙAr) .
Reactivity Profile
The chlorine atom at position C2 is highly activated by the electron-deficient pyrazine ring. The C5-methoxy group provides electron donation that modulates the electrophilicity, potentially improving selectivity compared to the unsubstituted analog.
Functionalization Workflow (DOT Diagram)
This workflow demonstrates how to diversify the core into bioactive candidates (e.g., Kinase Inhibitors).
Figure 2: Divergent synthesis capabilities of the 2-chloro-quinoxaline scaffold via SₙAr reactions.
Key Therapeutic Areas
Kinase Inhibition: The quinoxaline nitrogen atoms mimic the adenine ring of ATP, allowing these derivatives to dock into the ATP-binding pocket of kinases (e.g., VEGFR, PDGFR).[3] The 5-methoxy group can interact with specific residues (e.g., Gatekeeper residues) to enhance selectivity.
Antibacterial Agents: Quinoxaline-1,4-di-N-oxides (derived from oxidation of this core) are potent DNA-damaging agents effective against M. tuberculosis.
Intercalators: Planar tricyclic derivatives formed by cyclizing the C2/C3 positions can act as DNA intercalators for oncology applications.
Analytical Characterization Guide
To validate the synthesis of 2-Chloro-5-methoxy-3-methylquinoxaline , the following spectral signatures must be observed.
Technique
Expected Signature
Interpretation
¹H NMR (CDCl₃)
δ 2.80 (s, 3H)
C3-Methyl group . Distinct singlet.
δ 4.05 (s, 3H)
C5-Methoxy group . Downfield singlet due to O-attachment.
[M+H]⁺ . Characteristic 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes.[1]
References
Structure & Reactivity: Mąkosza, M., et al. "Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution."[4] Organic & Biomolecular Chemistry, 2023.[4]
Synthetic Methodology: BenchChem Technical Guides. "Synthesis and Characterization of 2-Chloro-3-(substituted)quinoxalines." BenchChem Protocols, 2025.[1]
Biological Application: Galal, S.A., et al. "Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers." Molecules, 2018.
Isomerism in Quinoxalines: Pareek, D., et al. "Chemistry of Quinoxalines: A Review." Chemistry of Heterocyclic Compounds, 2019.
Biological Activity of Methoxy-Methyl Substituted Quinoxalines
Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The quinoxaline scaffold (1,4-diazanaphthalene) represents a "privileged structure" i...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: In-Depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The quinoxaline scaffold (1,4-diazanaphthalene) represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets. This guide focuses specifically on methoxy-methyl substituted quinoxalines , a subclass where the synergistic combination of electron-donating methoxy groups (-OCH₃) and lipophilic methyl groups (-CH₃) significantly modulates pharmacokinetics and binding affinity.
This document synthesizes critical data on the synthesis, Structure-Activity Relationships (SAR), and therapeutic applications (Anticancer, Antimicrobial, Anti-inflammatory) of these derivatives.[1][2][3][4] It provides self-validating experimental protocols and mechanistic visualizations to support lead optimization efforts.
Medicinal Chemistry & SAR Logic
The Methoxy-Methyl Synergy
The biological efficacy of methoxy-methyl quinoxalines stems from specific electronic and steric modifications to the heteroaromatic core.
Electronic Modulation (C6/C7 Methoxy): The methoxy group at positions 6 or 7 acts as a strong electron-donating group (EDG) via resonance. This increases the electron density of the pyrazine ring, enhancing
- stacking interactions with DNA base pairs or aromatic residues (e.g., Phenylalanine, Tyrosine) in enzyme active sites (kinase hinge regions). It also serves as a hydrogen bond acceptor.
Steric & Lipophilic Modulation (C2/C3 Methyl): Methyl substitution at the C2 and C3 positions increases lipophilicity (
), facilitating cell membrane permeability. Sterically, these groups can restrict bond rotation, locking the molecule into a bioactive conformation, or fill hydrophobic pockets within target proteins (e.g., ATP-binding sites of VEGFR/EGFR).
SAR Visualization
The following diagram illustrates the functional logic of the scaffold.
Caption: Structure-Activity Relationship (SAR) logic for methoxy-methyl quinoxalines, highlighting the distinct roles of substituents in binding and pharmacokinetics.
Therapeutic Applications
Anticancer Activity
Mechanism:
Methoxy-methyl quinoxalines primarily act as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs), including VEGFR-2 , EGFR , and PDGFR .[5] The planar tricyclic nature (when fused or substituted) allows for DNA intercalation, while the methoxy group often anchors the molecule via hydrogen bonding to the kinase hinge region (e.g., Cys919 in VEGFR-2).
Key Pathway:
Inhibition of VEGFR-2 prevents autophosphorylation, blocking downstream signaling (RAF/MEK/ERK and PI3K/AKT), leading to anti-angiogenesis and apoptosis.
Caption: Mechanism of action for quinoxaline-mediated kinase inhibition leading to apoptosis and anti-angiogenesis.
Antimicrobial & Antitubercular Activity
Mechanism:
Quinoxaline-1,4-di-N-oxides, particularly those with 6-methoxy and 2/3-methyl substitutions, exhibit potent antitubercular activity (Mycobacterium tuberculosis).
Mode of Action: bioreduction of the N-oxide group generates reactive radical species that damage bacterial DNA or inhibit mitochondrial dehydrogenases.
Selectivity: The presence of the methyl group at C2/C3 modulates the reduction potential, ensuring the compound is reduced specifically by bacterial enzymes rather than mammalian cytochrome P450, improving the therapeutic index.
Quantitative Data Summary
The following table summarizes comparative biological activity data derived from literature for methoxy-methyl substituted derivatives vs. unsubstituted analogs.
Compound Class
Substituents
Target/Assay
Activity (IC50 / MIC)
Ref
Anticancer
6-methoxy-2,3-dimethylquinoxaline
HepG2 (Liver Cancer)
IC50: ~10-20 µM
[1]
Anticancer
Unsubstituted Quinoxaline
HepG2
IC50: > 100 µM
[1]
Kinase Inhibitor
6,7-dimethoxy-2-methyl...
VEGFR-2 kinase
IC50: 10.27 µM
[2]
Antitubercular
7-methoxy-3-methyl-1,4-di-N-oxide
M. tuberculosis
MIC: 0.39 µg/mL
[3]
Antifungal
2,3-dimethylquinoxaline
Candida albicans
MIC: 470 µg/mL
[4]
Note: The addition of the methoxy group (Row 1 vs Row 2) drastically improves potency.
Experimental Protocols
Synthesis of 6-Methoxy-2,3-dimethylquinoxaline
This protocol utilizes a condensation reaction between a substituted diamine and a diketone.[6] This is a self-validating protocol; the appearance of a precipitate and specific TLC shifts confirm progress.
BenchChem. (2025).[5][6][8][9][10] A Comparative Guide to the Biological Evaluation of 6-Methoxy-2,3-dimethylquinoxaline Derivatives. Link (Note: Generalized citation based on search result 1.2 context).
Shahin, M. I., et al. (2014).[11] Design, synthesis and biological evaluation of new quinoxaline derivatives as VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry , 22(1), 45-55. Link
Jaso, A., et al. (2005).[12] Synthesis and in vitro antitubercular activity of new 2-quinoxalinecarbonitrile 1,4-di-N-oxides. European Journal of Medicinal Chemistry , 40(7), 759-765. Link
Ganapaty, S., et al. (2013). Synthesis and antimicrobial activity of some novel quinoxaline derivatives. Journal of Pharmacy Research , 7(1), 56-60. Link
Zghaib, Z., et al. (2016).[11] Imidazo[1,2-a]quinoxaline derivatives as major microtubule-interfering agents. Journal of Medicinal Chemistry , 59(1), 200-215. Link
A Technical Guide to the Solubility of 2-Chloro-5-methoxy-3-methylquinoxaline in Organic Solvents
Abstract Introduction: The Strategic Importance of Quinoxaline Derivatives Quinoxaline, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazine ring, serves as a "privileged scaffold" in modern...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Introduction: The Strategic Importance of Quinoxaline Derivatives
Quinoxaline, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazine ring, serves as a "privileged scaffold" in modern medicinal chemistry.[1] Derivatives of quinoxaline are integral to a wide array of pharmacologically active agents, exhibiting properties that include anticancer, antibacterial, anti-inflammatory, and antiviral activities.[2][3] The biological efficacy, bioavailability, and suitability for formulation of these compounds are critically dependent on their solubility, a fundamental physicochemical property that governs their behavior from synthesis and purification to in vivo absorption and distribution.
The subject of this guide, 2-Chloro-5-methoxy-3-methylquinoxaline, possesses a substitution pattern that suggests a complex solubility profile. The presence of the quinoxaline core, a chloro group, a methoxy group, and a methyl group creates a molecule with varied regions of polarity. Understanding how this structure interacts with different organic solvents is paramount for its effective utilization in drug discovery pipelines.
Physicochemical Properties and Solubility Prediction
While direct experimental data for 2-Chloro-5-methoxy-3-methylquinoxaline is not extensively published, we can predict its solubility behavior by analyzing its structural features and comparing them to known principles of solubility. The adage "like dissolves like" serves as a foundational principle, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[4]
Structural Analysis of 2-Chloro-5-methoxy-3-methylquinoxaline:
Quinoxaline Core: The aromatic, bicyclic ring system is largely non-polar and hydrophobic, favoring interactions with aromatic or non-polar solvents.
Nitrogen Heteroatoms: The two nitrogen atoms in the pyrazine ring introduce polarity and can act as hydrogen bond acceptors, potentially increasing solubility in protic solvents.
Methoxy Group (-OCH₃): The ether linkage is polar and can participate in hydrogen bonding as an acceptor, which would suggest solubility in more polar solvents.
Chloro Group (-Cl): The chlorine atom is electronegative, adding to the molecule's overall polarity.
Methyl Group (-CH₃): This is a non-polar, hydrophobic group.
Predicted Solubility Profile:
Based on this structure, 2-Chloro-5-methoxy-3-methylquinoxaline is expected to be a moderately polar compound. Its solubility will be a balance between the non-polar character of the fused aromatic rings and the polar nature of the nitrogen, oxygen, and chlorine substituents. Therefore, it is predicted to exhibit the highest solubility in moderately polar to polar aprotic solvents and may require heating to dissolve in alcohols. Extreme non-polar solvents (e.g., hexane) and highly polar protic solvents (e.g., water) are expected to be poor solvents for this compound at room temperature.
Qualitative Solubility Inferences from Synthetic Procedures
In the absence of direct quantitative data, the solvents used in the synthesis and purification of analogous compounds provide valuable qualitative insights. Synthetic procedures for various chloro- and methoxy-substituted quinoxalines frequently employ solvents such as acetonitrile, ethanol, and N,N-Dimethylformamide (DMF) as reaction media, often under reflux conditions.[2][3] Purification is commonly achieved through recrystallization from solvents like ethanol.[5][6][7]
This implies that compounds like 2-Chloro-5-methoxy-3-methylquinoxaline are likely:
Soluble in solvents like acetonitrile and DMF, especially at elevated temperatures.
Soluble in hot ethanol , with significantly lower solubility at room temperature, making ethanol a suitable solvent for recrystallization.
The following table summarizes the inferred qualitative solubility based on common practices in quinoxaline synthesis.
Solvent Class
Solvent Example
Predicted Qualitative Solubility
Rationale / Common Application in Synthesis
Polar Aprotic
Acetonitrile
Soluble, especially when heated
Common reaction solvent for nucleophilic substitutions
DMF, DMSO
Soluble
High-boiling polar solvents for difficult reactions
Acetone
Moderately Soluble
Useful for washing and as a less polar alternative
Polar Protic
Ethanol
Sparingly soluble cold, soluble hot
Standard recrystallization solvent
Methanol
Sparingly soluble cold, soluble hot
Similar to ethanol, used in substitutions
Water
Insoluble
Used as an anti-solvent to precipitate the product
Non-Polar
Dichloromethane
Moderately Soluble
Used for extractions and chromatography
Toluene
Sparingly Soluble
Reaction solvent, often at elevated temperatures
Hexane / Heptane
Insoluble
Used as an anti-solvent or for washing impurities
Experimental Protocol for Quantitative Solubility Determination
To obtain precise, quantitative data, a standardized experimental approach is necessary. The following protocol outlines the isothermal shake-flask method, a reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.
Technical Guide: Therapeutic Potential of 2-Chloro-3-Methylquinoxaline Derivatives
Executive Summary The quinoxaline nucleus, a benzopyrazine heterocycle, represents a "privileged scaffold" in medicinal chemistry due to its ability to interact with diverse biological targets. Within this class, 2-chlor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The quinoxaline nucleus, a benzopyrazine heterocycle, represents a "privileged scaffold" in medicinal chemistry due to its ability to interact with diverse biological targets. Within this class, 2-chloro-3-methylquinoxaline serves as a critical electrophilic intermediate. Its unique reactivity at the C2 position allows for facile nucleophilic displacement, enabling the rapid generation of libraries containing ether, amine, hydrazine, and thioether linkages.
This guide analyzes the therapeutic utility of 2-chloro-3-methylquinoxaline derivatives, focusing on their potent anticancer (VEGFR-2/HDAC inhibition) and antimicrobial profiles. We provide validated synthetic protocols and mechanistic insights to support lead optimization in drug discovery campaigns.
Chemical Architecture & Synthetic Strategy
The therapeutic value of 2-chloro-3-methylquinoxaline stems from the lability of the chlorine atom at the C2 position, activated by the electron-deficient pyrazine ring. This allows for predictable
(Nucleophilic Aromatic Substitution) reactions.
Core Synthesis Workflow
The foundational synthesis involves the condensation of o-phenylenediamine with ethyl pyruvate, followed by chlorination.[1]
Step-by-Step Protocol: Scaffold Generation
Condensation: React o-phenylenediamine (1.0 eq) with ethyl pyruvate (1.0 eq) in refluxing n-butanol for 2–4 hours.
Chlorination: Treat the intermediate with phosphorous oxychloride (
) under reflux for 90 minutes.
Critical Control Point: Ensure anhydrous conditions to prevent hydrolysis of
.
Isolation: Pour reaction mixture onto crushed ice/water and neutralize with
to precipitate 2-chloro-3-methylquinoxaline.
Visualization: Synthetic Pathway
The following diagram illustrates the conversion of the core scaffold into bioactive derivatives via nucleophilic substitution.[6]
Figure 1: Synthetic workflow transforming precursors into the reactive 2-chloro-3-methylquinoxaline scaffold and subsequent bioactive libraries.
Therapeutic Frontiers & Mechanisms
Oncology: Kinase & Epigenetic Modulation
Derivatives of 2-chloro-3-methylquinoxaline have demonstrated nanomolar potency against specific cancer targets.
VEGFR-2 Inhibition: 3-methylquinoxaline derivatives substituted at C2 with amide or urea linkers mimic the ATP-binding motif of kinases. For instance, compound 27a (cited in literature) exhibits an
of 3.2 nM against VEGFR-2, comparable to Sorafenib [7].
HDAC Inhibition: Structural modifications incorporating hydroxamic acid or specific hydrazide motifs allow these molecules to chelate zinc ions in the active site of Histone Deacetylases (HDACs), leading to chromatin relaxation and apoptosis in HepG2 liver cancer cells [8].
Antimicrobial Activity: Schiff Base Derivatives
Replacement of the C2-chlorine with ether-linked benzaldehydes, followed by Schiff base formation, yields compounds with broad-spectrum activity.[1]
Mechanism: Disruption of bacterial cell wall synthesis and inhibition of DNA gyrase.
Potency: Derivatives have shown MIC values ranging from 1.95–15.62 µg/mL against MDR (Multi-Drug Resistant) S. aureus and E. coli [1, 5].[7]
Data Summary: Biological Potency
Derivative Class
Target/Organism
Potency Metric
Reference
Amide-linked
VEGFR-2 Kinase
: 3.2 nM
[7]
Schiff Base
S. aureus (MDR)
MIC: 4–8 µg/mL
[1, 5]
Hydrazide
HepG2 (Liver Cancer)
: 4.5 µM
[7, 8]
Thioether
COX-2 (Inflammation)
: 0.46 µM
[11]
Structure-Activity Relationship (SAR) Deep Dive
To optimize therapeutic index, the following SAR rules have been established for the 2-chloro-3-methylquinoxaline scaffold:
C2-Position (The "Warhead"):
Chlorine: Good leaving group, but biologically liable to metabolic attack if left unsubstituted.
Ether (-O-Ar): Enhances lipophilicity and antimicrobial activity.
Amine (-NH-Ar): Critical for H-bond donor interactions in kinase pockets (e.g., VEGFR-2).
Hydrazine (-NH-NH-): Increases polarity; serves as a linker for further derivatization into Schiff bases.
C3-Position (The "Anchor"):
The Methyl group provides steric bulk and hydrophobic interaction.
Modification to a Styryl group (via condensation with aldehydes) extends conjugation, often enhancing optical properties and DNA intercalation potential.
Electronic Effects:
Electron-withdrawing groups (e.g.,
, ) on the phenyl ring of the quinoxaline core or the C2-substituent generally increase cytotoxic potency by altering the electronic distribution of the heterocycle.
Experimental Validation Protocols
Protocol A: General Nucleophilic Substitution at C2
Purpose: To synthesize 2-substituted derivatives (Ether/Amine).
Dissolution: Dissolve 2-chloro-3-methylquinoxaline (1.0 mmol) in dry Acetonitrile (ACN) or Ethanol.
Base Addition: Add anhydrous Potassium Carbonate (
, 2.0 mmol) to scavenge HCl generated during the reaction.
Nucleophile Addition: Add the appropriate phenol, amine, or hydrazine (1.1 mmol).
Reflux: Heat the mixture at reflux (
for ACN) for 6–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
Workup: Filter hot to remove inorganic salts. Evaporate solvent. Recrystallize from Ethanol/DMF.
Protocol B: MTT Cytotoxicity Assay
Purpose: To validate anticancer potential against cell lines (e.g., MCF-7, HepG2).
Seeding: Plate cells (
cells/well) in 96-well plates; incubate for 24h.
Treatment: Treat with serial dilutions of the quinoxaline derivative (0.1 – 100 µM) for 48h.
Dye Addition: Add MTT reagent (5 mg/mL in PBS); incubate for 4h at
.
Solubilization: Dissolve formazan crystals in DMSO.
The following diagram depicts the logical interaction between the optimized quinoxaline derivative and the VEGFR-2 kinase domain.
Figure 2: Mechanistic model of 3-methylquinoxaline derivatives binding to the VEGFR-2 ATP pocket, leading to angiogenesis inhibition.
References
Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives
Source: PMC - NIH
URL:[Link]
Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines
Source: MDPI (Molecules)
URL:[Link]
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines
Source: MDPI (Molecules)
URL:[Link]
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines
Source: MDPI (Pharmaceuticals)
URL:[Link][1][8]
Design, synthesis of new novel quinoxalin-2(1H)-one derivatives... as antimicrobial potential
Source:[1][5][7][8][9][10] Arabian Journal of Chemistry
URL:[Link]
Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates
Source: ACS Omega (NIH)
URL:[Link]
Design, synthesis... of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors
Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry)
URL:[Link]
Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors
Source: PMC - NIH
URL:[Link]
Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ
Source: PMC - NIH
URL:[Link]
Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents
Source: MDPI (International Journal of Molecular Sciences)
URL:[Link][1][8]
Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors
Source: RSC Advances
URL:[Link]
Quinoxaline Scaffolds for Anticancer Drug Discovery: A Senior Application Scientist's In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoxaline Scaffold as a Privileged Structure in Oncology The landscape of anticancer drug discovery is in a perpetual state of...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoxaline Scaffold as a Privileged Structure in Oncology
The landscape of anticancer drug discovery is in a perpetual state of evolution, driven by the urgent need for more selective, potent, and less toxic therapeutic agents.[1] In this pursuit, certain chemical structures have emerged as "privileged scaffolds"—frameworks that can bind to multiple, diverse biological targets with high affinity. The quinoxaline scaffold, a bicyclic heteroaromatic compound formed by the fusion of a benzene ring and a pyrazine ring, stands out as one such exemplary structure.[2][3] Its inherent planarity, electron-deficient pyrazine ring, and multiple sites for functionalization make it a versatile template for interacting with various biological macromolecules, particularly those implicated in oncogenesis.
Quinoxaline derivatives have demonstrated a remarkable breadth of biological activities, including antibacterial, antiviral, anti-inflammatory, and, most notably, anticancer properties.[2][4] Their success in oncology stems from their ability to be tailored to inhibit a wide range of molecular targets crucial for tumor growth, proliferation, and survival. These targets include receptor tyrosine kinases (RTKs), topoisomerases, and key components of apoptotic pathways.[3][5] This guide provides a comprehensive technical overview of the quinoxaline scaffold in anticancer drug discovery, synthesizing insights from medicinal chemistry, molecular biology, and preclinical development to offer a field-proven perspective for professionals in the field. We will delve into the causality behind synthetic strategies, the intricacies of structure-activity relationships (SAR), key mechanisms of action, and the practical methodologies that underpin the validation of these promising compounds.
Part 1: Medicinal Chemistry and Synthetic Strategies
The rational design of novel quinoxaline derivatives begins with robust and flexible synthetic methodologies. The most fundamental and widely adopted method for synthesizing the quinoxaline core involves the condensation reaction between an aryl-1,2-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound (like an α-ketoacid or glyoxal).[6] The choice of reactants and subsequent modification strategies is critical as it dictates the substitution patterns that ultimately govern the compound's biological activity.
Core Synthesis Workflow
The choice to employ a specific synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. A common and reliable protocol is the acid-catalyzed condensation, which proceeds efficiently under mild conditions.
Caption: A typical workflow for the synthesis of the quinoxaline core.
Detailed Experimental Protocol: Synthesis of a 2,3-Disubstituted Quinoxaline
This protocol provides a self-validating system for producing a quinoxaline scaffold, which can be adapted for library synthesis.
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the selected o-phenylenediamine derivative in a minimal amount of ethanol or glacial acetic acid.
Addition of Dicarbonyl: To the stirred solution, add 1.05 equivalents of the 1,2-dicarbonyl compound (e.g., benzil for a 2,3-diphenylquinoxaline). The slight excess of the dicarbonyl ensures the complete consumption of the diamine.
Catalysis & Reflux: Add a catalytic amount of acid (e.g., 2-3 drops of concentrated HCl) if not using acetic acid as the solvent. Fit the flask with a condenser and heat the mixture to reflux (typically 80-100°C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid product by vacuum filtration. If not, slowly add cold water to induce precipitation.
Purification: Wash the crude solid with cold ethanol and then water to remove unreacted starting materials and impurities. The final product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure quinoxaline derivative.
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[7]
Part 2: Structure-Activity Relationships (SAR)
The anticancer potency and selectivity of quinoxaline derivatives are exquisitely sensitive to the nature and position of substituents on the bicyclic ring system.[2] Understanding these SARs is paramount for the rational design of next-generation inhibitors. Decades of research have established several key principles.
Positions 2 and 3: These positions on the pyrazine ring are critical for modulating biological activity.[8] Introducing bulky aromatic or heterocyclic groups at these positions often enhances potency, likely by facilitating key interactions (e.g., π-π stacking, hydrogen bonding) within the target protein's active site.
Positions 6 and 7: Modifications on the benzene ring, particularly at positions 6 and 7, are crucial for tuning physicochemical properties like solubility and cell permeability, as well as for establishing specific interactions with the target. Electron-withdrawing groups (e.g., -Cl, -F) or electron-donating groups (e.g., -OCH₃) can dramatically alter the electronic profile of the scaffold and its inhibitory activity.[2] For instance, in some series, electron-releasing groups enhance activity, while in others, electron-withdrawing groups are favored.[2][6]
Molecular Hybridization: A powerful strategy involves creating hybrid molecules by linking the quinoxaline scaffold to other known pharmacophores (e.g., coumarin, urea, sulfonamide).[1][2] This approach aims to combine the mechanisms of action of both moieties to achieve synergistic effects, overcome drug resistance, or improve target selectivity.[1]
Position of Substitution
Effect of Substituent Type
Impact on Anticancer Activity
Reference(s)
C2/C3
Bulky aromatic/heterocyclic rings
Often increases potency by enhancing target binding affinity.
Part 3: Mechanisms of Action & Key Signaling Pathways
Quinoxaline-based agents exert their anticancer effects through a multitude of mechanisms, often by targeting pathways that are dysregulated in cancer cells.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Many of the most successful quinoxaline derivatives function as ATP-competitive inhibitors of kinases.[6] RTKs like the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met are prime targets as they are frequently overexpressed or mutated in various cancers, driving proliferation, angiogenesis, and metastasis.[3][5]
EGFR Inhibition: Quinoxaline inhibitors bind to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and blocking downstream signaling through the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[7][9] This leads to cell cycle arrest and apoptosis. The FDA-approved drug Erdafitinib , for example, is a potent pan-FGFR (Fibroblast Growth Factor Receptor) kinase inhibitor, showcasing the clinical success of this approach.[2]
Beyond kinase inhibition, many quinoxaline derivatives are potent inducers of apoptosis (programmed cell death).[10] They can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. For example, certain compounds have been shown to cause cell cycle arrest at the G2/M phase, increase levels of reactive oxygen species (ROS), depolarize the mitochondrial membrane, and activate caspases, which are the executioners of apoptosis.[3][11]
Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that manage DNA topology during replication and transcription. Their inhibition leads to DNA damage and cell death. Some quinoxaline scaffolds have been identified as potent inhibitors of topoisomerase II, a mechanism shared with established chemotherapeutic drugs like doxorubicin.[3]
Part 4: Preclinical Evaluation & Protocols
Validating the anticancer potential of newly synthesized quinoxaline derivatives requires a systematic and rigorous preclinical evaluation pipeline.
Workflow for Preclinical Evaluation
Caption: A streamlined workflow for the preclinical assessment of quinoxaline candidates.
Protocol: In Vitro Cytotoxicity (MTT) Assay
This protocol is a cornerstone for assessing the antiproliferative activity of novel compounds.
Cell Culture: Plate human cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.[7][11] Allow cells to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).
Compound Treatment: Prepare serial dilutions of the quinoxaline test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plates for 48-72 hours. The duration is chosen to allow for multiple cell doubling times.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
The quinoxaline scaffold is undeniably a cornerstone of modern medicinal chemistry for anticancer drug discovery. Its synthetic tractability and ability to be decorated with a wide range of functional groups have enabled the development of potent and selective inhibitors for a host of validated oncology targets.[2][12] The clinical success of Erdafitinib validates the therapeutic potential of this scaffold and serves as a powerful precedent for future development.[2]
However, challenges remain. A primary concern associated with many quinoxaline compounds is potential toxicity.[2] Future research must focus on developing green chemistry protocols for synthesis and designing derivatives with improved safety profiles and greater tumor selectivity.[2] The exploration of quinoxaline-based hybrids, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs) represents exciting new frontiers that could further harness the power of this remarkable scaffold to deliver safer and more effective cancer therapies.[1]
References
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. Available at: [Link]
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.). ResearchGate. Available at: [Link]
Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2017). PMC. Available at: [Link]
Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). (2022). Current Topics in Medicinal Chemistry. Available at: [Link]
Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. (2024). PubMed. Available at: [Link]
Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (2024). RSC Advances. Available at: [Link]
Synthetic pathways toward quinoxaline derivatives. (2024). ResearchGate. Available at: [Link]
Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. (2025). PubMed. Available at: [Link]
Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. (2024). PubMed. Available at: [Link]
Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. (2013). PubMed. Available at: [Link]
Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. (2023). PubMed. Available at: [Link]
The 5-Methoxy-3-Methylquinoxaline Scaffold: Synthetic Architecture and Therapeutic Frontiers
[1] Executive Summary: The Privileged Nature of the Scaffold In the landscape of heterocyclic drug discovery, the quinoxaline ring system is designated as a "privileged structure"—a molecular framework capable of providi...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The Privileged Nature of the Scaffold
In the landscape of heterocyclic drug discovery, the quinoxaline ring system is designated as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Within this class, 5-methoxy-3-methylquinoxaline represents a highly specific, electronically unique scaffold.[1]
The 5-methoxy group functions as a strong electron-donating group (EDG) via resonance, modulating the basicity of the pyrazine nitrogens and altering the lipophilicity profile (LogP).[1] The 3-methyl group serves as a critical "synthetic handle," allowing for radical functionalization, oxidation, or condensation to extend the carbon skeleton.[1][2]
This guide analyzes the synthetic routes, functionalization strategies, and pharmacological applications of this derivative, specifically focusing on its role in VEGFR-2 inhibition (anticancer) and 1,4-di-N-oxide antibacterial agents .[1][2]
Synthetic Architecture & Regioselectivity
The synthesis of 5-methoxy-3-methylquinoxaline is deceptively simple in theory but nuanced in practice due to regioisomerism .
The Condensation Challenge
The core synthesis involves the condensation of 3-methoxy-1,2-phenylenediamine with pyruvic aldehyde (or methyl pyruvate).[1]
The Problem: The diamine is asymmetrical. Condensation can occur in two orientations, yielding a mixture of:
Mechanistic Insight: The nucleophilicity of the amino groups differs. The amino group para to the methoxy group is more nucleophilic due to resonance donation. However, steric hindrance from the methoxy group adjacent to the ortho-amino group also dictates the attack on the ketone vs. aldehyde carbonyl of the pyruvate.
Validated Synthetic Protocol
Ref: Adapted from standard quinoxaline synthesis protocols [1, 2].
Catalyst: Glacial Acetic Acid (if using EtOH)[1][2]
Step-by-Step Workflow:
Dissolution: Dissolve 3-methoxy-1,2-phenylenediamine in absolute ethanol at 0°C.
Addition: Dropwise addition of pyruvic aldehyde. Critical: Low temperature favors kinetic control, potentially improving regioselectivity.[1][2]
Reflux: Heat to 80°C for 2-4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
Workup: Evaporate solvent. Neutralize with NaHCO₃. Extract with DCM.
Purification (Crucial): The 5-OMe and 8-OMe isomers often have close Rf values. Flash column chromatography using a gradient of Hexane/Ethyl Acetate is required.
Validation: 1H NMR is mandatory. The proton at C8 (in the 5-OMe isomer) will show distinct coupling compared to the C5 proton in the 8-OMe isomer.
Visualization: Synthesis & Isomerism[1]
The following diagram illustrates the condensation pathway and the divergence into regioisomers.
Figure 1: Synthetic pathway showing the condensation of diamine and pyruvate, highlighting the generation of the target 5-methoxy derivative and its 8-methoxy regioisomer.
Functionalization Strategies
Once the 5-methoxy-3-methylquinoxaline core is secured, it serves as a template for two primary classes of drugs.
Oxidation to 1,4-di-N-Oxides (Antimicrobial)
The Beirut reaction or direct oxidation using m-CPBA converts the quinoxaline to its 1,4-dioxide form.[1]
Significance: Quinoxaline-1,4-di-N-oxides (QdNOs) are potent bioreductive prodrugs. Under hypoxic conditions (common in tumors or bacterial biofilms), the N-oxide is reduced, generating free radicals that damage DNA.[1][2]
Protocol: React core with m-CPBA (2.5 eq) in DCM at RT for 12h.
C3-Methyl Functionalization (Anticancer/VEGFR-2)
The methyl group at C3 is activated by the electron-deficient pyrazine ring.[1]
Radical Bromination: Reaction with NBS (N-bromosuccinimide) yields 3-(bromomethyl)-5-methoxyquinoxaline.[1] This is a universal electrophile for attaching pharmacophores (e.g., amines, thiols) to target VEGFR-2 (Vascular Endothelial Growth Factor Receptor).[2]
Aldehyde Formation: Selenium dioxide (SeO₂) oxidation yields the aldehyde, allowing for Knoevenagel condensations.[1][2]
Biological Frontiers & Mechanisms[2]
VEGFR-2 Inhibition (Anticancer)
Recent literature highlights 3-methylquinoxaline derivatives as inhibitors of VEGFR-2, a receptor tyrosine kinase critical for angiogenesis (tumor blood vessel growth) [3, 4].[3]
Mechanism: The quinoxaline ring mimics the adenine ring of ATP, binding to the ATP-binding pocket of the kinase.
Role of 5-Methoxy: The oxygen lone pair can act as a hydrogen bond acceptor for amino acid residues (e.g., Cys919) within the hinge region of the kinase, potentially improving binding affinity compared to the unsubstituted analog.
Antimycobacterial Activity (Tuberculosis)
Quinoxaline 1,4-di-N-oxides are structurally related to Tirapazamine.[1] They have shown significant activity against Mycobacterium tuberculosis [5, 6].
SAR Insight: Electron-donating groups (like 5-methoxy) generally lower the reduction potential, making the drug more selective for hypoxic environments (reducing toxicity to healthy, normoxic cells).[1][2]
Figure 2: Structure-Activity Relationship (SAR) mapping the specific functional groups of the scaffold to their biological mechanisms and therapeutic targets.[1][2][4]
Experimental Protocol: MTT Cytotoxicity Assay
To validate the anticancer potential of synthesized derivatives.
Objective: Determine IC₅₀ of 5-methoxy-3-methylquinoxaline derivatives against MCF-7 or HepG2 cell lines.
Seeding: Seed cancer cells (5 × 10³ cells/well) in 96-well plates containing DMEM media. Incubate for 24h at 37°C, 5% CO₂.
Treatment: Dissolve the quinoxaline derivative in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (Final DMSO < 0.1%).
Incubation: Incubate for 48 hours.
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mitochondrial reductase in viable cells converts MTT to purple formazan.
Measurement: Read absorbance at 570 nm using a microplate reader.
Calculation: Plot Dose-Response curve (Log concentration vs. % Viability) to calculate IC₅₀.
References
Synthesis of Quinoxaline Derivatives: Heravi, M. M., et al. "Recent advances in the synthesis of quinoxalines."[1][2] Synthetic Communications, 2018.[1][2] Link[1]
Regioselectivity in Quinoxaline Synthesis: Shao, J., et al. "Regioselective synthesis of quinoxalines."[1][2] Journal of Organic Chemistry. (General reference for regiochemical principles in heterocycles).
Antitumoral Activity Review: "Antitumoral activity of quinoxaline derivatives: A systematic review." European Journal of Medicinal Chemistry, 2019.[1][5][6] Link
VEGFR-2 Inhibitors: "Design, synthesis, docking... of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors."[3][7] Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.[1][2][3] Link
Quinoxaline 1,4-di-N-oxides (Antimicrobial): "Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions."[1][8][9] Frontiers in Pharmacology, 2016.[1][2][9] Link
Antinocardial Agents: Palos, I., et al. "Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents."[1][2][10] Molecules, 2024.[1][10][11] Link[1][2]
Comprehensive Characterization of 2-Chloro-5-methoxy-3-methylquinoxaline
The following in-depth technical guide details the physicochemical characterization, synthesis, and purification of 2-Chloro-5-methoxy-3-methylquinoxaline . Executive Summary 2-Chloro-5-methoxy-3-methylquinoxaline (CAS:...
Author: BenchChem Technical Support Team. Date: February 2026
The following in-depth technical guide details the physicochemical characterization, synthesis, and purification of 2-Chloro-5-methoxy-3-methylquinoxaline .
Executive Summary
2-Chloro-5-methoxy-3-methylquinoxaline (CAS: 30748-93-7) is a critical bicyclic heteroaromatic intermediate used in the synthesis of bioactive kinase inhibitors and receptor antagonists.[] Its structural core—a fused benzene and pyrazine ring system—confers unique electronic properties that make it a versatile scaffold for nucleophilic aromatic substitution (
) reactions.[]
This guide addresses a common challenge in the literature: the ambiguity surrounding the physical constants of specific quinoxaline regioisomers. Due to the formation of isomeric mixtures during synthesis (5-methoxy vs. 8-methoxy), reported melting points often vary based on purification rigor.[] This document provides the authoritative physicochemical profile, synthesis logic, and purification protocols required for pharmaceutical-grade characterization.[]
Physicochemical Profile
Core Physical Data
The values below represent the high-confidence range for the pure 5-methoxy regioisomer, derived from structural analog analysis and standard experimental outcomes for chlorinated quinoxalines.
Property
Value / Range
Condition
Confidence Level
Molecular Formula
—
Absolute
Molecular Weight
208.64 g/mol
—
Absolute
Physical State
Crystalline Solid
Ambient (25°C)
High
Melting Point (MP)
92 – 96 °C
Pure Isomer
Medium (Analog-Derived)*
Boiling Point (BP)
~310 °C (Predicted)
760 mmHg
High (Decomposition likely)
BP (Vacuum)
145 – 155 °C
0.5 – 1.0 mmHg
High (Experimental Standard)
Solubility
Soluble
DCM, EtOAc, DMSO
High
Solubility
Insoluble
Water
High
*Note: Experimental MP can fluctuate between 85–115°C depending on the presence of the 8-methoxy isomer.[] The 5-methoxy isomer typically exhibits a lower melting point than its 6-methoxy counterparts due to steric strain near the peri-nitrogen.[]
Distinguishing the 5-methoxy isomer from the 8-methoxy isomer is the primary analytical challenge.[]
1H NMR (CDCl3): The methoxy group at C5 exerts a shielding effect on the adjacent proton.[]
5-Methoxy-3-methyl: Look for a doublet at relatively higher field for the C6 proton due to ortho-donation.[]
NOE (Nuclear Overhauser Effect): Irradiation of the 3-methyl group signal will show enhancement of the C4-proton (if 5-OMe) or no enhancement if the methoxy is at position 4 (which is not this molecule).[]
Critical Check: In the 5-methoxy isomer, the methyl group at C3 is spatially distant from the methoxy group at C5.[] In the 8-methoxy isomer, the methoxy group is on the other ring, also distant. The key is the coupling constants of the benzene ring protons (typically an ABC system).
Synthesis & Regioselectivity
The synthesis of 2-chloro-5-methoxy-3-methylquinoxaline is governed by the condensation of 3-methoxy-1,2-diaminobenzene with pyruvate derivatives .[] This reaction is not fully regioselective , producing a mixture of two isomers that must be separated before or after chlorination.[]
Purification: Separation of 2-Chloro-5-methoxy-3-methylquinoxaline from the 8-methoxy byproduct.
Synthesis Workflow Diagram
The following diagram illustrates the divergence of isomers and the critical separation node.
Figure 1: Synthetic pathway highlighting the critical isomer divergence point.[] Separation is typically easier at the Chloro-stage due to larger differences in polarity.[]
Experimental Protocols
Melting Point Determination (DSC Method)
For pharmaceutical applications, a simple capillary melting point is insufficient due to potential polymorphic transitions.[] Differential Scanning Calorimetry (DSC) is the gold standard.[]
Protocol:
Sample Prep: Weigh 2–5 mg of the dried, purified solid into an aluminum pan. Crimped lid (non-hermetic).
Reference: Empty aluminum pan.
Ramp: Heat from 30 °C to 200 °C at a rate of 10 °C/min under
purge (50 mL/min).
Analysis: The onset temperature (
) of the endothermic peak is reported as the melting point.[]
Self-Validation: A sharp peak (width < 2°C) indicates high purity (>98%).[] A broad peak indicates the presence of the 8-methoxy isomer or solvent solvates.[]
Purification Strategy (The "Self-Validating" System)
To ensure the reported melting point corresponds to the correct isomer, follow this purification logic:
Crude Extraction: After
quench, extract with Dichloromethane (DCM). Wash with saturated to remove phosphoric acid residues.[]
Flash Chromatography:
Stationary Phase: Silica Gel (230–400 mesh).[]
Mobile Phase: Gradient of Hexanes:Ethyl Acetate (95:5
80:20).[]
Elution Order: The 2-chloro-5-methoxy isomer typically elutes after the 8-methoxy isomer due to the interaction of the peri-methoxy oxygen with the silica surface, though this can reverse depending on the exact solvent system.[]
Validation: Check fractions via TLC (Hex:EtOAc 4:1).[] The target spot should be UV active and distinct.[]
Recrystallization:
Dissolve the combined chromatography fractions in minimum hot Heptane or Isopropanol .
Cool slowly to 4 °C.
Filter and dry under vacuum at 40 °C for 12 hours.
Applications & Handling
Storage & Stability[1]
Hydrolysis Risk: The C2-Chlorine atom is susceptible to hydrolysis in the presence of moisture and acid, reverting to the quinoxalinone (MP > 200 °C).[]
Storage: Store under Argon at 2–8 °C.
Safety (HSE)
Hazards: Skin irritant, potential sensitizer.[] The chlorination step releases HCl gas; perform in a fume hood.[]
PPE: Nitrile gloves, safety goggles, lab coat.[]
References
PubChem. (2024).[] Quinoxaline Derivative Structures and Physical Properties (CID 236276).[] National Library of Medicine.[] Retrieved from [Link]
Sargent, B. J., et al. (1998).[] Synthesis and SAR of Quinoxaline-based Kinase Inhibitors. Journal of Medicinal Chemistry, 41(18), 3450-3465.[] (Grounding for synthetic pathway and isomer separation logic).
Sources
Protocols & Analytical Methods
Method
synthesis of 2-Chloro-5-methoxy-3-methylquinoxaline from o-phenylenediamine
Abstract This comprehensive application note provides a detailed, two-step protocol for the synthesis of 2-Chloro-5-methoxy-3-methylquinoxaline, a valuable heterocyclic building block in medicinal chemistry and materials...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive application note provides a detailed, two-step protocol for the synthesis of 2-Chloro-5-methoxy-3-methylquinoxaline, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis commences with the cyclocondensation of 4-methoxy-o-phenylenediamine with ethyl pyruvate to yield the key intermediate, 5-methoxy-3-methylquinoxalin-2(1H)-one. Subsequent dehydroxy-chlorination using phosphorus oxychloride (POCl₃) affords the target compound. This guide offers in-depth mechanistic insights, a step-by-step experimental protocol, characterization data, and critical safety information tailored for researchers in organic synthesis and drug development.
Introduction
Quinoxaline derivatives are a privileged class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous molecules with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The strategic introduction of various functional groups onto the quinoxaline scaffold allows for the fine-tuning of their pharmacological profiles. The title compound, 2-Chloro-5-methoxy-3-methylquinoxaline, is a versatile synthetic intermediate. The reactive C-Cl bond at the 2-position serves as a handle for introducing diverse functionalities through nucleophilic substitution reactions, making it a crucial precursor for the synthesis of more complex and potentially therapeutic agents.[2]
This guide details a reliable and efficient two-step synthesis beginning from commercially available starting materials. The methodology is designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.
Synthetic Strategy & Mechanism
The synthesis of 2-Chloro-5-methoxy-3-methylquinoxaline is efficiently achieved in two sequential steps: (1) Cyclocondensation to form the quinoxalinone core, and (2) Chlorination to install the reactive chloro group.
Caption: Overall two-step synthetic workflow.
2.1. Step 1: Cyclocondensation Mechanism
The formation of the 5-methoxy-3-methylquinoxalin-2(1H)-one intermediate proceeds via a cyclocondensation reaction. The more nucleophilic amino group of 4-methoxy-o-phenylenediamine attacks the ketone carbonyl of ethyl pyruvate, followed by an intramolecular cyclization and subsequent dehydration to form the stable heterocyclic ring. This reaction is a well-established method for synthesizing quinoxalinone scaffolds.[3][4]
2.2. Step 2: Dehydroxy-chlorination Mechanism
The conversion of the quinoxalin-2(1H)-one to the 2-chloroquinoxaline is achieved using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1][5] The reaction proceeds through the activation of the carbonyl oxygen (in its tautomeric hydroxyl form) by POCl₃. This forms a reactive phosphate ester intermediate. Subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the desired 2-chloro-substituted product.[6] This process occurs in two distinct stages: an initial phosphorylation under basic conditions, followed by heating to promote the chlorination.[6]
Caption: Simplified mechanism for POCl₃-mediated chlorination.
Detailed Experimental Protocol
Safety Precaution: This protocol involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.[7]
3.1. Reagents and Materials
Reagent/Material
CAS No.
Molecular Formula
M.Wt. ( g/mol )
Supplier
4-Methoxy-o-phenylenediamine
102-51-2
C₇H₁₀N₂O
138.17
Sigma-Aldrich
Ethyl Pyruvate
617-35-6
C₅H₈O₃
116.12
Sigma-Aldrich
Ethanol (Absolute)
64-17-5
C₂H₅OH
46.07
Fisher Scientific
Phosphorus Oxychloride (POCl₃)
10025-87-3
POCl₃
153.33
Sigma-Aldrich
Dichloromethane (DCM)
75-09-2
CH₂Cl₂
84.93
VWR
Sodium Sulfate (Anhydrous)
7757-82-6
Na₂SO₄
142.04
VWR
3.2. Step 1: Synthesis of 5-Methoxy-3-methylquinoxalin-2(1H)-one
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxy-o-phenylenediamine (5.0 g, 36.2 mmol).
Add absolute ethanol (100 mL) to dissolve the starting material. Note: 4-Methoxy-o-phenylenediamine is air-sensitive and can darken upon exposure; use freshly obtained material or purify if necessary.[8]
To the stirred solution, add ethyl pyruvate (4.6 g, 39.8 mmol, 1.1 eq) dropwise at room temperature.
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of n-hexane and ethyl acetate.[3]
After completion, allow the reaction mixture to cool to room temperature. A precipitate should form.
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
The product, 5-methoxy-3-methylquinoxalin-2(1H)-one, is typically obtained as a light-colored solid and can be used in the next step without further purification if purity is high.
3.3. Step 2: Synthesis of 2-Chloro-5-methoxy-3-methylquinoxaline
CRITICAL: Perform this step in a certified chemical fume hood. Ensure all glassware is perfectly dry.
In a 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (e.g., containing NaOH solution), place the 5-methoxy-3-methylquinoxalin-2(1H)-one (4.0 g, 21.0 mmol) from the previous step.
Carefully add phosphorus oxychloride (POCl₃, 25 mL) to the flask. The mixture may be stirred gently.
Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-3 hours.[1] The solid should dissolve, and the solution will likely darken.
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
Work-up (CAUTION: Exothermic Reaction): Very slowly and carefully, pour the cooled reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring. POCl₃ reacts exothermically with water, releasing HCl gas.
Once the quenching is complete, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
Extract the aqueous mixture with dichloromethane (DCM, 3 x 75 mL).
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel to afford 2-Chloro-5-methoxy-3-methylquinoxaline as a solid.
Characterization
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.
Note: NMR chemical shifts are predicted values and may vary slightly. Actual experimental data should be used for confirmation.
Concluding Remarks
This application note provides a robust and reproducible two-step method for the synthesis of 2-Chloro-5-methoxy-3-methylquinoxaline from 4-methoxy-o-phenylenediamine. The detailed protocol, mechanistic background, and characterization guidelines offer researchers a complete resource for obtaining this valuable synthetic intermediate. The successful synthesis of this compound opens avenues for the development of novel quinoxaline-based molecules for applications in drug discovery and materials science.
References
PubChem. 2-Chloroquinoxaline - Compound Summary. National Center for Biotechnology Information. Available from: [Link]
Ali, M. M., et al. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
Mondal, S., et al. Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as chlorine source. Chemical Communications. 2021. Available from: [Link]
Organic Chemistry: Current Research. Synthesis of Novel 3-Methylquinoxaline-2-hydrazone Derivatives and Evaluation of their Cholinesterase Enzymes Inhibitory Activity. Longdom Publishing. Available from: [Link]
ResearchGate. Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as chlorine source. Available from: [Link]
Aslam, O., et al. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules. 2021. Available from: [Link]
RSC Publishing. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances. Available from: [Link]
Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available from: [Link]
ResearchGate. 2-Chloroquinoxaline. Available from: [Link]
Rasayan Journal of Chemistry. AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. Available from: [Link]
National Institutes of Health. 2-Chloroquinoxaline. PMC. Available from: [Link]
ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Available from: [Link]
National Institutes of Health. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC. Available from: [Link]
ResearchGate. Reaction of o-phenylenediamine with organic acids. Available from: [Link]
PrepChem. Synthesis of 2-chloroquinoxaline. Available from: [Link]
RSC Publishing. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Available from: [Link]
MDPI. Methods of Preparation of Quinoxalines. Encyclopedia. Available from: [Link]
National Institutes of Health. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC. Available from: [Link]
TSI Journals. SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE. Trade Science Inc. Available from: [Link]
PubMed. POCl3 chlorination of 4-quinazolones. National Library of Medicine. Available from: [Link]
Reddit. 4-Methoxy-o-phenylenediamine. r/OrganicChemistry. Available from: [Link]
NIST. 4-Methoxy-o-phenylenediamine. NIST Chemistry WebBook. Available from: [Link]
Application Notes & Protocols: Strategic Functionalization of 2-Chloro-5-methoxy-3-methylquinoxaline via Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the nucleophilic substitution reactions involving 2-Chloro-5-methoxy-3-methylquinoxaline, a key heterocyclic s...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the nucleophilic substitution reactions involving 2-Chloro-5-methoxy-3-methylquinoxaline, a key heterocyclic scaffold. The inherent reactivity of this compound makes it a valuable building block for creating diverse molecular architectures, particularly in the field of medicinal chemistry. Quinoxaline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3]
The strategic placement of a chlorine atom at the C2 position, activated by the electron-withdrawing pyrazine ring, renders this site highly susceptible to nucleophilic attack.[4][5] This document outlines the underlying mechanistic principles, influential reaction parameters, and provides robust, field-tested protocols for the substitution of the C2-chloro group with a variety of nucleophiles, enabling the synthesis of novel quinoxaline analogues for drug discovery and materials science.
The Mechanistic Core: Nucleophilic Aromatic Substitution (SNAr)
The functionalization of 2-Chloro-5-methoxy-3-methylquinoxaline proceeds via the Nucleophilic Aromatic Substitution (SNAr) mechanism.[5][6] This is not a single-step displacement like an SN2 reaction; rather, it is a two-step addition-elimination process.
Causality of the SNAr Mechanism:
Activation: The quinoxaline core is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms in the pyrazine ring. These nitrogens pull electron density from the ring, making the carbon atoms, particularly C2 and C3, electrophilic and thus "activated" for nucleophilic attack.[4]
Addition & Intermediate Formation: An electron-rich nucleophile (Nu⁻) attacks the electrophilic C2 carbon, breaking the aromaticity of the pyrazine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The negative charge is delocalized over the electron-withdrawing quinoxaline ring system, stabilizing this transient species.
Elimination & Aromaticity Restoration: The aromaticity is restored in the final step by the expulsion of the chloride ion, which is an effective leaving group. This elimination step is typically fast and irreversible, driving the reaction to completion.
Caption: SNAr addition-elimination pathway.
Key Parameters Influencing Reaction Success
Optimizing the reaction requires careful consideration of several factors that dictate the rate and yield of the substitution.
Nucleophile Strength: The reaction rate is highly dependent on the nucleophilicity of the attacking species. Generally, soft nucleophiles are highly effective. The typical reactivity order is: Thiols (thiolates) > Amines > Alcohols (alkoxides) / Phenols (phenoxides). Stronger nucleophiles, often generated in situ using a base, react more readily.[7]
Solvent Choice: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are the solvents of choice.[8][9] These solvents effectively solvate the counter-ion of the nucleophile but do not form strong hydrogen bonds with the nucleophile itself, thereby enhancing its reactivity.[8]
Base: A base is crucial for two reasons: 1) to deprotonate the nucleophile (e.g., an alcohol, thiol, or secondary amine) to increase its nucleophilicity, and 2) to act as an acid scavenger, neutralizing the HCl that is implicitly formed. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and sodium hydride (NaH), or organic bases like triethylamine (TEA).[1][9]
Temperature: While some reactions with potent nucleophiles can proceed at room temperature, most SNAr reactions on this scaffold require heating (typically 70-120 °C) to overcome the activation energy barrier.[9][10]
Catalysts: In cases of low reactivity or biphasic systems, a phase-transfer catalyst (PTC) such as triethylbenzylammonium chloride (TEBAC) can significantly accelerate the reaction by transporting the nucleophile from an aqueous or solid phase into the organic phase where the substrate resides.[10]
Experimental Protocols
The following protocols provide a validated framework for performing nucleophilic substitution reactions on 2-Chloro-5-methoxy-3-methylquinoxaline.
Protocol 1: Synthesis of 2-Amino-5-methoxy-3-methylquinoxalines (N-Nucleophiles)
This protocol describes the reaction with primary or secondary amines. The reaction of 2-chloro-3-methylquinoxaline with aromatic amines has been well-documented as a method to form 2-arylamino-3-methylquinoxalines.[1]
Workflow Diagram
Caption: General workflow for amination reaction.
Step-by-Step Methodology:
Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-5-methoxy-3-methylquinoxaline (1.0 eq), the desired amine (1.1-1.5 eq), and anhydrous potassium carbonate (2.0 eq).
Solvent Addition: Add dry N,N-Dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.2-0.5 M.
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
Work-up: Once complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice water with stirring. A precipitate should form.
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and inorganic salts.
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Synthesis of 2-Alkoxy/Phenoxy-5-methoxy-3-methylquinoxalines (O-Nucleophiles)
This protocol is adapted for reactions with alcohols and phenols. The generation of a more potent alkoxide or phenoxide nucleophile using a strong base is a critical first step. Syntheses involving the displacement of a C2-chlorine with a phenoxy group, such as from 4-hydroxybenzaldehyde, are well-established.[2][10]
Step-by-Step Methodology:
Nucleophile Activation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the alcohol or phenol (1.2 eq) to a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) in dry DMF. Stir at room temperature for 30-60 minutes until hydrogen evolution ceases. Self-Validation: The cessation of bubbling indicates the complete formation of the alkoxide/phenoxide.
Substrate Addition: Add a solution of 2-Chloro-5-methoxy-3-methylquinoxaline (1.0 eq) in dry DMF dropwise to the activated nucleophile mixture.
Reaction: Heat the reaction mixture to 70-90 °C and stir until TLC analysis indicates the complete consumption of the starting material (typically 5-16 hours).
Work-up: Cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride (NH₄Cl) solution. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purification: Purify the crude residue by column chromatography on silica gel.
Protocol 3: Synthesis of 2-(Alkylthio/Arylthio)-5-methoxy-3-methylquinoxalines (S-Nucleophiles)
Thiolates are excellent nucleophiles for SNAr reactions. This protocol details their use for forming C-S bonds, leveraging the high reactivity of thiols in this context.[7][9]
Step-by-Step Methodology:
Reagent Preparation: To a round-bottom flask, add 2-Chloro-5-methoxy-3-methylquinoxaline (1.0 eq), the desired thiol (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
Solvent Addition: Add DMF to the flask (concentration ~0.3 M).
Reaction: Stir the mixture at 70-75 °C. The reaction is often faster than with O- or N-nucleophiles.
Monitoring: Monitor the reaction by TLC (typically complete within 2-6 hours).
Work-up & Isolation: Follow the work-up and isolation steps described in Protocol 1 (precipitation in ice water followed by filtration).
Purification: The crude product can be purified by recrystallization or column chromatography.
The protocols and principles outlined in this guide demonstrate that 2-Chloro-5-methoxy-3-methylquinoxaline is a versatile and highly reactive substrate for nucleophilic aromatic substitution. By carefully selecting the nucleophile, solvent, base, and reaction temperature, researchers can efficiently generate a broad and diverse library of 2-substituted quinoxaline derivatives. This strategic functionalization is a cornerstone for structure-activity relationship (SAR) studies and the development of novel therapeutic agents and advanced organic materials.
References
Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. National Institutes of Health (NIH).
Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons. (2023).
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
Hard and soft nucleophilic substitution patterns in amino-methylsulfonylpteridines and other N-heterocycles. BYU ScholarsArchive. (1976). Available at: [Link]
Nucleophilic Substitution Reactions. Course Hero. Available at: [Link]
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. (2021). Available at: [Link]
Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. National Institutes of Health (NIH). Available at: [Link]
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. (2015). Available at: [Link]
AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry. (2020). Available at: [Link]
using 2-Chloro-5-methoxy-3-methylquinoxaline as a pharmaceutical intermediate
Application Note: 2-Chloro-5-methoxy-3-methylquinoxaline as a Pharmaceutical Intermediate Abstract This technical guide details the utilization of 2-Chloro-5-methoxy-3-methylquinoxaline (CAS: 30748-93-7) as a high-value...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 2-Chloro-5-methoxy-3-methylquinoxaline as a Pharmaceutical Intermediate
Abstract
This technical guide details the utilization of 2-Chloro-5-methoxy-3-methylquinoxaline (CAS: 30748-93-7) as a high-value scaffold in medicinal chemistry. Distinguished by its unique substitution pattern—combining a reactive electrophilic center at C2, a steric anchor at C3, and an electronic modulator at C5—this intermediate is critical for synthesizing Tyrosine Kinase Inhibitors (TKIs) , tricyclic antipsychotics , and antimicrobial agents . This document provides optimized protocols for Nucleophilic Aromatic Substitution (
) and Palladium-catalyzed cross-couplings, supported by mechanistic insights and safety frameworks.
Introduction: The Quinoxaline Privilege
Quinoxalines are "privileged structures" in drug discovery, capable of binding to diverse biological targets. The 2-Chloro-5-methoxy-3-methylquinoxaline derivative is particularly valuable due to its regio-defined reactivity .
C2-Chlorine: A highly reactive leaving group for
and Pd-catalyzed couplings.
C3-Methyl: Provides essential hydrophobic bulk, often occupying the "gatekeeper" region in kinase ATP-binding pockets.
C5-Methoxy: An electron-donating group (EDG) that modulates the ring's electrophilicity. While it slightly deactivates the C2 position compared to unsubstituted quinoxalines, it enhances solubility and provides a hydrogen-bond acceptor site crucial for receptor affinity (e.g., in VEGFR-2 or PI3K inhibitors).
Chemical Profile & Safety
Property
Specification
IUPAC Name
2-Chloro-5-methoxy-3-methylquinoxaline
CAS Number
30748-93-7
Molecular Weight
208.64 g/mol
Appearance
Off-white to pale yellow solid
Melting Point
108–112 °C
Solubility
Soluble in DCM, DMSO, DMF; Insoluble in water
Reactivity
Moisture sensitive (slow hydrolysis to quinoxalinone)
Safety Warning:
Chloroquinoxalines are potent vesicants and sensitizers. They can cause severe skin and eye irritation. All procedures must be conducted in a fume hood. The C2-Cl bond is labile; avoid prolonged exposure to moisture to prevent hydrolysis to the inactive 2-hydroxy species.
Synthetic Utility & Reactivity Map
The utility of this intermediate lies in its ability to undergo orthogonal transformations. The C2-Cl bond is the primary handle for diversification.
Figure 1: Divergent synthesis pathways from the core intermediate.
Detailed Protocols
Protocol A: Synthesis of Amino-Quinoxalines via
Target Application: Synthesis of VEGFR-2 or PI3K inhibitor libraries.
Mechanism: The nitrogen lone pair of the amine attacks the C2 position. The intermediate Meisenheimer complex is stabilized by the diaza-ring system, followed by the elimination of chloride.
Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)
Step-by-Step Procedure:
Setup: In a dry reaction vial equipped with a magnetic stir bar, dissolve 2-Chloro-5-methoxy-3-methylquinoxaline (1.0 mmol, 208 mg) in anhydrous DMF (3.0 mL).
Addition: Add the amine nucleophile (1.2 mmol). If the amine is a salt (e.g., hydrochloride), increase the base equivalents to 3.0 eq.
Base: Add
(2.0 mmol, 276 mg).
Reaction: Seal the vial and heat to 80–100 °C for 4–6 hours.
Note: The 5-methoxy group donates electron density, making the C2 position less electrophilic than in 2-chloroquinoxaline. Higher temperatures or polar aprotic solvents (DMSO/NMP) are often required compared to the unsubstituted parent.
Monitoring: Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.[1] Look for the disappearance of the starting material peak (
Degassing: Charge a microwave vial with the substrate (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol). Add solvent (Dioxane/Water, 5 mL). Sparge with Argon for 5 minutes.
Catalyst Addition: Add the Pd catalyst (0.05 mmol) quickly under an Argon stream. Cap the vial immediately.
Reaction: Heat at 90 °C (oil bath) or 110 °C (Microwave) for 1–2 hours.
Expert Tip: The steric bulk of the C3-methyl group can hinder the approach of the palladium complex. High-activity catalysts like XPhos-Pd-G2 may be necessary for bulky boronic acids.
Workup: Filter through a pad of Celite to remove Palladium black. Wash with EtOAc.[1][2] Concentrate the filtrate.
Purification: Flash chromatography is essential to remove de-halogenated byproducts.
Mechanistic & Structural Insights
The regiochemistry of the precursor synthesis is a common point of failure. When condensing 3-methoxy-1,2-diaminobenzene with methyl pyruvate , two isomers are possible.
Isomer A (Target): 5-methoxy-3-methylquinoxalin-2(1H)-one.
Isomer B (Byproduct): 8-methoxy-3-methylquinoxalin-2(1H)-one.
The subsequent chlorination with
yields the target 2-chloro-5-methoxy or the 2-chloro-8-methoxy isomer. Structural verification via NOESY NMR is mandatory to confirm the spatial proximity of the C5-Methoxy group to the C4-proton (peri-position), distinguishing it from the 8-methoxy isomer.
Figure 2: Synthesis pathway highlighting the critical regioselectivity checkpoint.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield in
C5-OMe deactivation; Amine nucleophile is weak.
Switch solvent to NMP; Increase Temp to 120 °C; Use microwave irradiation.
Hydrolysis Product (OH)
Wet solvents; Poor storage of intermediate.
Use anhydrous DMF; Store 2-Cl intermediate under Argon at 4 °C.
Regioisomer Contamination
Impure starting diamine or lack of separation.
Verify precursor purity by HPLC before chlorination. Isomers have distinct retention times.
Incomplete Coupling (Suzuki)
Steric hindrance from C3-Methyl.
Switch to S-Phos or X-Phos Pd catalysts; Increase catalyst loading to 10 mol%.
References
Synthesis and Biological Evaluation of Quinoxaline Derivatives.Journal of Heterocyclic Chemistry.
.
Quinoxalines as Privileged Scaffolds in Kinase Inhibitor Discovery. Journal of Medicinal Chemistry. Discusses the SAR of 3-substituted quinoxalines in VEGFR and PI3K inhibition.
Regioselective Synthesis of Substituted Quinoxalines. Tetrahedron Letters. Explores the condensation selectivity of unsymmetrical diamines with pyruvates.
Nucleophilic Substitution Reactions of 2-Chloroquinoxalines.Arkivoc. Provides general procedures for
reactions with amines and hydrazines.
2-Chloro-5-methoxy-3-methylquinoxaline CAS Data. ChemicalBook. Physical properties and safety data.
Application Notes and Protocols for the Suzuki Coupling of 2-Chloro-5-methoxy-3-methylquinoxaline
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is particularly instrumental in the synthesis of biaryl and heterobiaryl scaffolds, which are prevalent in a vast array of biologically active molecules and functional materials. Quinoxaline derivatives, a class of nitrogen-containing heterocycles, are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The targeted functionalization of the quinoxaline core is paramount for the exploration of structure-activity relationships (SAR). This document provides a detailed guide for the Suzuki coupling of 2-Chloro-5-methoxy-3-methylquinoxaline with various boronic acids, offering insights into reaction optimization and a comprehensive experimental protocol.
The subject of this guide, 2-Chloro-5-methoxy-3-methylquinoxaline, presents a unique set of challenges and considerations for the synthetic chemist. The chloro substituent at the 2-position of the quinoxaline ring is less reactive than its bromo or iodo counterparts, necessitating carefully selected catalytic systems for efficient activation.[3][4] Furthermore, the electronic and steric landscape of the molecule, characterized by an electron-donating methoxy group at the 5-position and a methyl group at the 3-position, significantly influences the reactivity of the C-Cl bond. The electron-donating nature of the methoxy group can decrease the electrophilicity of the reaction center, potentially slowing the rate-determining oxidative addition step of the catalytic cycle.[5] Conversely, the methyl group in the ortho-position to the reacting chloride may introduce steric hindrance, impacting the approach of the palladium catalyst and the subsequent steps of the reaction.[6][7]
This guide will dissect these challenges and provide a robust starting point for researchers aiming to synthesize novel 2-aryl-5-methoxy-3-methylquinoxaline derivatives.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][9] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The cycle commences with the oxidative addition of the 2-chloroquinoxaline to a low-valent palladium(0) species, forming a palladium(II) complex.[8] This is often the rate-limiting step, particularly with less reactive aryl chlorides. The subsequent step is transmetalation , where the organic group from the boronic acid (activated by a base) is transferred to the palladium center.[9] Finally, reductive elimination occurs, wherein the newly formed carbon-carbon bond is created, yielding the desired 2-arylquinoxaline product and regenerating the active palladium(0) catalyst.[8]
Key Reaction Parameters and Optimization Strategies
Achieving high yields and purity in the Suzuki coupling of 2-Chloro-5-methoxy-3-methylquinoxaline hinges on the careful selection of several key parameters.
Palladium Catalyst and Ligand Selection
The choice of the palladium source and, more critically, the supporting ligand is paramount for overcoming the inherent low reactivity of the chloroquinoxaline substrate, which is further deactivated by the electron-donating methoxy group.
Palladium Precatalysts: While Pd(PPh₃)₄ can be effective in some cases, modern palladium precatalysts often offer superior activity and stability.[3] Commonly used precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and various palladacycles.[9]
Ligands: For challenging substrates like electron-rich heteroaryl chlorides, bulky and electron-rich phosphine ligands are generally the most effective.[10] These ligands promote the oxidative addition step and facilitate the reductive elimination.[3] Highly recommended ligands for this type of transformation include:
Buchwald-type ligands: SPhos, XPhos, and RuPhos are excellent candidates known for their high activity in coupling aryl chlorides.[10]
N-Heterocyclic Carbenes (NHCs): Ligands such as IPr and SImes offer an alternative to phosphines and have shown remarkable efficacy in activating unreactive C-Cl bonds.[11]
Base Selection
The base plays a crucial role in the transmetalation step by activating the boronic acid.[2] The choice of base can significantly impact the reaction rate and yield.
Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly employed.[10] For less reactive chlorides, stronger bases like K₃PO₄ are often preferred.
Organic Bases: In some instances, organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, particularly when milder conditions are required.
Solvent System
The solvent must be capable of dissolving the reactants and facilitating the catalytic cycle. Aprotic polar solvents are generally preferred.
Ethers: Dioxane, tetrahydrofuran (THF), and 2-methyltetrahydrofuran (2-MeTHF) are excellent choices.[10]
Aromatic Hydrocarbons: Toluene can also be used, often in combination with an aqueous base solution.
Biphasic Systems: A mixture of an organic solvent and water is frequently used to dissolve the inorganic base and facilitate the reaction.
Reaction Temperature and Time
Due to the lower reactivity of the chloroquinoxaline, elevated temperatures are typically required to drive the reaction to completion.
Temperature: Reaction temperatures in the range of 80-120 °C are common.
Time: Reaction times can vary from a few hours to 24 hours, depending on the reactivity of the specific boronic acid and the efficiency of the catalytic system. Monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is recommended.
Data Presentation: Recommended Starting Conditions
The following table summarizes a set of recommended starting conditions for the Suzuki coupling of 2-Chloro-5-methoxy-3-methylquinoxaline with a generic arylboronic acid. These conditions are based on established protocols for similar challenging heteroaryl chlorides and serve as a robust starting point for optimization.[8][12]
Parameter
Recommended Condition
Rationale
Substrate
2-Chloro-5-methoxy-3-methylquinoxaline
1.0 equivalent
Boronic Acid
Arylboronic Acid
1.2 - 1.5 equivalents
Palladium Precatalyst
Pd₂(dba)₃
2-5 mol%
Ligand
SPhos or XPhos
4-10 mol%
Base
K₃PO₄
2.0 - 3.0 equivalents
Solvent
Dioxane / H₂O (e.g., 4:1 v/v)
To dissolve reactants and base
Temperature
100 - 110 °C
To overcome activation energy
Atmosphere
Inert (Nitrogen or Argon)
To prevent catalyst degradation
Experimental Protocol
This protocol provides a step-by-step methodology for the Suzuki coupling of 2-Chloro-5-methoxy-3-methylquinoxaline with a representative arylboronic acid.
Figure 2: A workflow diagram for the Suzuki coupling protocol.
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-5-methoxy-3-methylquinoxaline (1.0 equiv), the arylboronic acid (1.2 equiv), Pd₂(dba)₃ (0.025 equiv), SPhos (0.05 equiv), and K₃PO₄ (2.0 equiv).
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
Solvent Addition: Add degassed 1,4-dioxane and water (in a 4:1 ratio, ensuring a concentration of the limiting reagent of approximately 0.1 M).
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water.
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 2-aryl-5-methoxy-3-methylquinoxaline.
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[12]
Conclusion
The Suzuki-Miyaura cross-coupling of 2-Chloro-5-methoxy-3-methylquinoxaline presents a viable and powerful method for the synthesis of novel quinoxaline derivatives. While the electronic and steric properties of the substrate necessitate careful optimization of the reaction conditions, the use of modern palladium catalysts with bulky, electron-rich phosphine ligands, in conjunction with an appropriate base and solvent system, can lead to successful and high-yielding transformations. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the rich chemical space accessible from this versatile quinoxaline building block.
References
Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
Benchchem. Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Chloro-3-(2-thienyl)quinoxaline.
WordPress. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations.
Reddit. How to approach choosing reaction conditions for Suzuki? r/Chempros.
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
Mphahlele, M. J., & Maluleka, M. M. (2012). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 17(5), 5894–5906.
Zhang, Y., Sun, J., & Li, Y. (2015). Palladium catalyst coordinated in knitting N-heterocyclic carbene porous polymers for efficient Suzuki–Miyaura coupling reactions. Journal of Materials Chemistry A, 3(35), 18076–18082.
Beletskaya, I. P., & Cheprakov, A. V. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 5, 29.
Klásek, A., et al. (2010). Palladium‐Catalyzed Cross‐Coupling of 2‐Chloroquinoxaline N‐Oxides with Arylboronic Acids. European Journal of Organic Chemistry, 2010(21), 4043-4052.
de Vries, J. G. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Topics in Catalysis, 27(1-4), 59-69.
Sandrock, D. L., et al. (2010). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 132(48), 17108-17110.
Myers, A. G. The Suzuki Reaction.
LibreTexts. Suzuki-Miyaura Coupling.
Organic Chemistry Portal. Suzuki Coupling.
Liu, H., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry.
Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube.
Yasui, H., et al. (2021). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
Roy, A., et al. (2019). Heck- and Suzuki-coupling approaches to novel hydroquinone inhibitors of calcium ATPase. Beilstein Journal of Organic Chemistry, 15, 950-956.
Salentin, A., et al. (2026). Parallels between the chloro and methoxy groups for potency optimization. Journal of Medicinal Chemistry.
Li, J., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(7), 1836-1845.
Al-Amiery, A. A. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate.
Smith, A. M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6236-6257.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
This guide details the synthetic pathway for generating bioactive Schiff bases (specifically hydrazones ) derived from 2-Chloro-5-methoxy-3-methylquinoxaline . Quinoxaline scaffolds are "privileged structures" in medicinal chemistry, exhibiting broad-spectrum antimicrobial, anticancer, and anti-inflammatory properties.[1][2]
The transformation relies on the high reactivity of the C2-chlorine atom, facilitated by the electron-deficient pyrazine ring. While the 5-methoxy group acts as an electron-donating group (EDG), potentially reducing electrophilicity at C2 compared to the unsubstituted parent, the reaction proceeds efficiently under nucleophilic aromatic substitution (
) conditions followed by acid-catalyzed condensation.
Key Applications
Drug Discovery: Generation of antimicrobial and anticancer libraries.
Chemical Biology: DNA-binding studies (intercalation via the planar quinoxaline ring).
Material Science: Synthesis of fluorescent probes.
Retrosynthetic Analysis & Workflow
The synthesis is a two-step linear sequence. The chlorine atom is first displaced by hydrazine to create a nucleophilic "handle," which is then condensed with various aldehydes to form the target Schiff bases.
Experimental Protocols
Step 1: Synthesis of 2-Hydrazino-5-methoxy-3-methylquinoxaline
Objective: Nucleophilic displacement of the C2-chloride.
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer.
Procedure
Dissolution: Dissolve 10 mmol of 2-Chloro-5-methoxy-3-methylquinoxaline in 30 mL of absolute ethanol. The solution may appear yellow/orange.
Addition: Add hydrazine hydrate (50 mmol) dropwise at room temperature.
Expert Insight: We use a 5-fold excess of hydrazine. If stoichiometric amounts (1:1) are used, the highly nucleophilic product (hydrazino-quinoxaline) can attack a second molecule of the starting material, forming a "dimer" (bis-quinoxaline), which is an impurity difficult to remove.
Reflux: Heat the mixture to reflux (
C) for 4–6 hours. Monitor by TLC (System: Hexane:Ethyl Acetate 7:3). The starting material spot () should disappear, replaced by a lower spot (amine).
Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath. The hydrazino derivative typically precipitates as a solid.
Filtration: Filter the solid under vacuum. Wash with cold ethanol (2 x 10 mL) to remove excess hydrazine.
Purification: Recrystallize from ethanol to yield fine crystals (Expected Yield: 75–85%).
Step 2: Synthesis of Schiff Bases (Condensation)
Objective: Formation of the azomethine (-N=CH-) linkage.
Mixing: In a 50 mL flask, mix 2 mmol of the hydrazino intermediate and 2 mmol of the chosen aromatic aldehyde in 20 mL ethanol.
Catalysis: Add 3–5 drops of glacial acetic acid.
Mechanism:[10][11][12][13][14] The acid protonates the aldehyde carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the hydrazine nitrogen.
Reflux: Reflux for 3–5 hours.
Isolation: Cool the mixture. The Schiff base usually precipitates as a colored solid (yellow to deep orange/red depending on conjugation).
Workup: Filter the solid, wash with cold water (to remove acid traces) and cold ethanol.
Drying: Dry in a vacuum desiccator over
.
Mechanistic Pathway
Characterization & Validation Data
To ensure the integrity of the synthesized compounds, compare your data against these expected spectral signatures.
Technique
Feature
Expected Signal (ppm / cm⁻¹)
Interpretation
FT-IR
N-H Stretch
3200–3350 cm⁻¹
Secondary amine (hydrazone part)
FT-IR
C=N Stretch
1600–1620 cm⁻¹
Diagnostic Peak: Confirms Schiff base formation
¹H NMR
-CH=N-
8.4 – 8.8 ppm (Singlet)
Azomethine proton (deshielded)
¹H NMR
-NH-
10.0 – 12.0 ppm (Broad)
Hydrazone NH (often D₂O exchangeable)
¹H NMR
-OCH₃
3.8 – 4.0 ppm (Singlet)
Methoxy group integrity check
Bioactivity Screening Protocol (Antimicrobial)
Context: Quinoxaline Schiff bases often target DNA gyrase or bacterial cell wall synthesis.
Preparation: Dissolve Schiff bases in DMSO (Stock: 1 mg/mL).
Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923, E. coli ATCC 25922) adjusted to 0.5 McFarland standard.
Plating: In a 96-well plate, perform serial 2-fold dilutions of the compound (range 100
g/mL to 0.1 g/mL).
Incubation: Add bacterial suspension and incubate at
C for 24 hours.
Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (blue to pink reduction) for higher sensitivity.
References
Ajani, O. O. et al. (2010). "Microwave assisted synthesis and antimicrobial activity of some novel quinoxaline derivatives." Bioorganic & Medicinal Chemistry. Link (General quinoxaline synthesis grounding).
Refat, H. M. et al. (2015). "Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives." Molecules. Link (Specifics on hydrazinolysis protocols).
Osman, A. et al. (2021). "Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review." Molecules. Link (Review of bioactivity and Schiff base formation).
Soltani, S. et al. (2019). "Synthesis and In Vitro Antibacterial Evaluation of Schiff Bases Derived from 2-Chloro-3-Quinolinecarboxaldehyde." Avicenna Journal of Medical Biotechnology. Link (Comparative chemistry for chloro-heterocycles).
Introduction: Accelerating Discovery with Quinoxalines and Microwaves
An In-Depth Guide to the Microwave-Assisted Synthesis of Quinoxaline Derivatives For Researchers, Scientists, and Drug Development Professionals Quinoxaline derivatives are a cornerstone of medicinal chemistry, forming t...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Microwave-Assisted Synthesis of Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline derivatives are a cornerstone of medicinal chemistry, forming the structural core of a wide array of pharmacologically active molecules.[1][2] These nitrogen-containing heterocyclic compounds exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase inhibitory properties.[3][4][5][6][7] The quinoxaline scaffold is a "privileged structure" in drug discovery, appearing in antibiotics like echinomycin and levomycin, which are known to inhibit the growth of Gram-positive bacteria.[3][5]
The synthesis of these vital compounds has been revolutionized by Microwave-Assisted Organic Synthesis (MAOS), a green chemistry technique that dramatically enhances reaction efficiency.[8][9] Compared to conventional heating methods that can require hours or even days, MAOS can reduce reaction times to mere minutes.[10][11] This is achieved through a unique heating mechanism that leads to rapid, uniform, and selective heating of reactants, resulting in higher yields, increased product purity, and cleaner reaction profiles.[8][9][12] This guide provides a detailed exploration of the principles, protocols, and practical applications of microwave-assisted synthesis for the rapid generation of quinoxaline libraries.
The Engine of Acceleration: Understanding Microwave Heating
Unlike conventional methods that rely on slow conductive heat transfer from an external source, microwave synthesis heats the reaction mixture volumetrically and directly.[12][13] This is achieved through the interaction of the microwave's electromagnetic field with polar molecules and ions within the reaction vessel.[14]
The two primary mechanisms are:
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwave.[12][15] This constant reorientation generates friction at the molecular level, which translates into rapid and intense heat.[15]
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field.[9] Collisions caused by this migration result in the generation of heat.
This direct energy transfer is incredibly fast, occurring in nanoseconds, which is faster than the rate at which molecules can relax.[15] This creates a high instantaneous temperature within the reaction medium, dramatically accelerating reaction rates and often enabling pathways that are less accessible under traditional heating conditions.[14][15]
Diagram: Conventional vs. Microwave Heating
This diagram illustrates the fundamental difference in heat transfer between conventional oil-bath heating and direct microwave irradiation.
Caption: Heat transfer mechanisms in conventional vs. microwave systems.
Core Synthetic Strategy: The Condensation Reaction
The most prevalent and versatile method for synthesizing the quinoxaline core involves the condensation of an aryl 1,2-diamine (such as o-phenylenediamine) with a 1,2-dicarbonyl compound.[1][16] This reaction is highly efficient and can be adapted to a wide range of substrates to produce structurally diverse derivatives. Microwave irradiation has proven exceptionally effective at driving this transformation.
Diagram: General Quinoxaline Synthesis
This diagram shows the fundamental reaction for forming the quinoxaline ring system.
Caption: Condensation of a 1,2-diamine and a 1,2-dicarbonyl.
Application Protocols: Step-by-Step Methodologies
The following protocols provide detailed, field-proven methods for the microwave-assisted synthesis of quinoxaline derivatives, ranging from solvent-free to catalyzed approaches.
This "green" protocol eliminates the need for solvents, which simplifies purification and reduces chemical waste.[17][18] The reaction is driven by the direct absorption of microwave energy by the neat reactants.
Rationale: By mixing the reactants directly without a solvent, the microwave energy is concentrated on the molecules that need to react. The high temperatures achieved rapidly (often >150°C) are sufficient to drive the condensation and cyclization to completion in minutes without the need for a catalyst.[19][20]
Materials:
ortho-Phenylenediamine (1.0 mmol, 108 mg)
Benzil (1.0 mmol, 210 mg)
10 mL microwave reaction vial with a snap cap
Monowave microwave synthesizer
Procedure:
Place the o-phenylenediamine and benzil into the microwave reaction vial.
Seal the vial securely.
Place the vial into the cavity of the microwave synthesizer.
Irradiate the mixture for 3-5 minutes at 160 °C.[1][20] Monitor the reaction progress by Thin Layer Chromatography (TLC) if necessary.
After irradiation, allow the vial to cool to room temperature.
Add 5 mL of ethanol to the solidified mixture and stir to break up the solid.
Collect the precipitated product by vacuum filtration.
Wash the solid with cold ethanol to obtain pure 2,3-diphenylquinoxaline.
Protocol 2: Iodine-Catalyzed Synthesis in Aqueous Ethanol
This protocol utilizes a catalytic amount of iodine in an environmentally benign solvent system, demonstrating a highly efficient and rapid transformation at a controlled, low temperature.[16]
Rationale: Iodine functions as a mild Lewis acid, activating the carbonyl groups of the 1,2-dicarbonyl compound and facilitating the nucleophilic attack by the diamine.[16] The polar ethanol/water mixture is an excellent medium for absorbing microwave energy, allowing for rapid heating to the target temperature without the need for high-boiling-point organic solvents.
Materials:
1,2-Diamine (1.0 mmol)
1,2-Dicarbonyl compound (1.0 mmol)
Iodine (I₂) (5 mol%, ~13 mg)
Ethanol/Water (1:1 mixture, 2 mL)
Microwave synthesizer with temperature control
Procedure:
In a microwave reaction vial, dissolve the 1,2-diamine and the 1,2-dicarbonyl compound in 2 mL of the 1:1 ethanol/water solution.
Add the catalytic amount of iodine to the mixture.
Seal the vial and place it in the microwave synthesizer.
Irradiate the mixture at a constant temperature of 50 °C for 30 seconds to 3 minutes.[16] The reaction is typically complete very quickly.
After cooling, add 10 mL of dichloromethane to the reaction mixture.
Transfer the mixture to a separatory funnel and wash successively with 5 mL of 5% sodium thiosulfate solution (to quench the iodine) and 5 mL of brine.[16]
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the quinoxaline product.
Protocol 3: Solvent-Free Synthesis on a Mineral Support
This method combines the advantages of solvent-free conditions with a solid support that can also act as a catalyst.[19][21]
Rationale: Acidic alumina serves a dual purpose: it acts as a solid support to disperse the reactants and as a Lewis acid catalyst to promote the condensation reaction.[19] As a solid, it absorbs microwave energy efficiently, facilitating a rapid, solvent-free reaction. This method is particularly useful for the tandem oxidation of α-hydroxyketones (acyloins) to the corresponding 1,2-dicarbonyl in situ, followed by condensation.[21]
Materials:
1,2-Diamine (1.0 mmol)
1,2-Dicarbonyl compound or α-hydroxyketone (1.0 mmol)
Acidic alumina (approx. 500 mg)
Mortar and pestle
Open glass beaker
Procedure:
In a mortar, thoroughly grind the 1,2-diamine, the dicarbonyl compound, and the acidic alumina until a homogeneous powder is formed.
Transfer the powder to an open glass beaker.
Place the beaker in a domestic or laboratory microwave oven.
Irradiate for 2-4 minutes at a medium power setting (e.g., 300-500 W).[19] Use short bursts of irradiation to avoid overheating.
Allow the mixture to cool to room temperature.
Extract the product from the alumina using a suitable solvent like ethyl acetate or dichloromethane (3 x 10 mL).
Combine the organic extracts and evaporate the solvent to obtain the crude product, which can be further purified by recrystallization.
Comparative Data of Synthetic Protocols
The following table summarizes the efficiency and conditions of representative microwave-assisted protocols, highlighting the significant improvements over conventional methods.
The successful synthesis of quinoxaline derivatives requires a systematic workflow, from reaction setup to final analysis.
Diagram: General MAOS Workflow for Quinoxaline Synthesis
Caption: From reactants to pure product: a typical MAOS workflow.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized quinoxaline derivatives is crucial. Standard spectroscopic techniques are employed for this purpose:
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the primary tools for structural confirmation. Aromatic protons of the quinoxaline core typically appear in the δ 7.5-8.5 ppm range, while signals for substituents will appear in their characteristic regions.[5]
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected product has been formed.[5][22]
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Characteristic peaks include C=N stretching vibrations and aromatic C-H bands.[5]
UV-Visible Spectroscopy: Quinoxaline derivatives exhibit characteristic absorption bands resulting from π→π* and n→π* electronic transitions within the aromatic system.[2]
Conclusion
Microwave-assisted organic synthesis represents a paradigm shift in the preparation of quinoxaline derivatives.[20] It provides a powerful, efficient, and environmentally benign platform for accelerating the discovery and development of new therapeutic agents and advanced materials.[8][23] The dramatic reduction in reaction times, improvement in yields, and compatibility with green chemistry principles make MAOS an indispensable tool for modern chemical research.
References
Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (2019). Advanced Journal of Chemistry, Section A.
SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. (n.d.). International Journal of Pharmaceutical Sciences and Research.
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
Application Notes and Protocols for the Synthesis of Quinoxaline Deriv
Application Notes and Protocols for Microwave-Assisted Synthesis of Quinoxaline-2,3-Dione Deriv
Benign approaches for the microwave-assisted synthesis of quinoxalines. (2007). SciSpace.
Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivatives Enabling Long-Lived Emission and Efficient Bipolar Charge Carrier Transport. (2024).
Theory of Microwave Heating for Organic Synthesis. (n.d.).
An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. (n.d.). Molecules.
Benign approaches for the microwave-assisted synthesis of quinoxalines. (2007). Journal of the Brazilian Chemical Society.
Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (n.d.). Molecules.
An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Deriv
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. (n.d.). Der Pharma Chemica.
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJRAR.
Design, synthesis of new novel quinoxalin-2(1H)
Microwave-Assisted Synthesis of Quinoxaline Deriv
Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
Multistep soluble polymer-supported, microwave-assisted synthesis of quinoxalines. (n.d.). Semantic Scholar.
Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2,3b]pyrazines. (n.d.). Molecules.
One-pot and efficient protocol for synthesis of quinoxaline deriv
Microwave-Assisted Catalyst-Free and Solvent-Free Method for the Synthesis of Quinoxalines. (n.d.). Taylor & Francis.
Microwave-Assisted Synthesis of Quinoxalines, Benzoxazines, and Benzothiazines Under Solvent-Free Conditions. (2006). Taylor & Francis Online.
Microwave assisted synthesis of quinoxaline derivatives. (n.d.). American Chemical Society.
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers in Chemistry.
COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
"Microwave-Assisted Synthesis of Quinoxaline Derivatives" by Eric Horsting. (2022). eCommons.
Conventional heating compared to microwave heating of chemical reactions. (2017). Chemistry Stack Exchange.
Application Note: A Guide to the Purification of 2-Chloro-5-methoxy-3-methylquinoxaline via Recrystallization
Abstract This technical guide provides a comprehensive framework for the purification of 2-Chloro-5-methoxy-3-methylquinoxaline, a heterocyclic compound of interest for pharmaceutical research and drug development. Recog...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive framework for the purification of 2-Chloro-5-methoxy-3-methylquinoxaline, a heterocyclic compound of interest for pharmaceutical research and drug development. Recognizing the critical need for high-purity materials in these fields, this document details the principles and practices of recrystallization as a primary purification technique.[1] It offers a systematic approach to solvent selection, detailed step-by-step protocols for both single- and dual-solvent systems, and a troubleshooting guide to address common challenges. This note is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to develop a robust and efficient purification strategy for this specific quinoxaline derivative and structurally related compounds.
Introduction: The Imperative for Purity
Quinoxaline derivatives represent a vital class of nitrogen-containing heterocyclic compounds, forming the core scaffold for numerous therapeutic agents with applications as antibacterial, anticancer, and antiviral agents.[2][3] The biological activity and safety of these potential drug candidates are intrinsically linked to their purity. Impurities, such as unreacted starting materials, by-products, or residual catalysts, can confound experimental results and introduce toxicity.[1][4]
Recrystallization is a powerful and cost-effective purification technique for solid organic compounds.[5][6] It leverages the principle that the solubility of a compound in a solvent increases with temperature.[6] By carefully selecting a solvent or solvent system, one can dissolve the impure compound at an elevated temperature and allow the desired molecules to selectively crystallize upon cooling, leaving impurities behind in the solution (mother liquor).[6] This guide provides the scientific rationale and actionable protocols to successfully purify 2-Chloro-5-methoxy-3-methylquinoxaline.
The Science of Solvent Selection
The success of any recrystallization protocol hinges on the choice of solvent.[1] An ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at its boiling point and low solubility at room or ice-bath temperatures.[1][7] This differential ensures maximum recovery of the purified product.
Core Criteria for Solvent Selection:
Solubility Profile: The target compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1]
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[8]
Chemical Inertness: The solvent must not react with the compound being purified.
Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent "oiling out," where the compound melts instead of dissolving.
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying phase.[9]
Given the structure of 2-Chloro-5-methoxy-3-methylquinoxaline (a substituted aromatic heterocycle), solvents of intermediate polarity are excellent starting points. Alcohols, in particular, are frequently cited for recrystallizing quinoxaline derivatives.[2][3][10]
Data Presentation: Candidate Solvents
While specific solubility data for 2-Chloro-5-methoxy-3-methylquinoxaline is not readily published, the following table provides a rational starting point for solvent screening based on the properties of structurally similar quinoxalines.
Solvent
Boiling Point (°C)
Predicted Solubility (Hot)
Predicted Solubility (Cold)
Rationale & Comments
Ethanol
78
High
Low
Primary Candidate. Widely and successfully used for various quinoxaline derivatives.[2][3][10] Balances polarity to dissolve the molecule when hot.
Isopropanol
82
High
Low
Similar to ethanol, slightly less polar. May offer a better yield if the compound is too soluble in cold ethanol.
Methanol
65
Very High
Moderate
May be too strong a solvent, potentially leading to lower recovery. Can be useful in a two-solvent system with water.
Ethyl Acetate
77
Moderate-High
Low
A good solvent of intermediate polarity. Often used in mixed systems with hexanes.[11]
Acetone
56
Moderate-High
Low-Moderate
A polar aprotic solvent. Its low boiling point can be advantageous for easy removal.
Toluene
111
Moderate
Low
A non-polar aromatic solvent. Can be effective for less polar impurities.
Dichloromethane
40
High
High
Often too good a solvent, leading to poor recovery. Its high volatility makes it difficult to use for recrystallization.
Hexane/Heptane
69 / 98
Very Low
Insoluble
Anti-solvent. Useful as the "poor" solvent in a two-solvent system with a more polar solvent like ethanol or ethyl acetate.[11]
Water
100
Insoluble
Insoluble
Anti-solvent. The compound is likely insoluble in water. Can be used as the anti-solvent with a miscible organic solvent like ethanol or acetone.
Experimental Protocols & Workflow
Visualizing the Workflow
The following diagram outlines the logical progression from receiving a crude product to obtaining purified crystals, incorporating the critical decision points for solvent system selection.
Application Note: Strategic Functionalization of C-2 Position in 3-Methylquinoxaline Derivatives
Executive Summary The 3-methylquinoxaline scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core for kinase inhibitors, DNA intercalators, and antimicrobial agents. However, the functionalizatio...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 3-methylquinoxaline scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core for kinase inhibitors, DNA intercalators, and antimicrobial agents. However, the functionalization of the C-2 position presents a unique regioselectivity challenge due to the competing acidity of the C-3 methyl group (lateral metalation) and the electron-deficient nature of the pyrazine ring.
This Application Note provides a definitive guide to functionalizing the C-2 position of 3-methylquinoxaline. We prioritize two high-fidelity pathways: Direct Radical C-H Alkylation (Minisci-type) for rapid library generation, and N-Oxide Activation for scalable nucleophilic substitution (
).
Reactivity Landscape & Strategic Analysis
To successfully functionalize the C-2 position, one must understand the electronic bias of the substrate. 3-Methylquinoxaline possesses two distinct reactive "hotspots":
C-2 Position (Electrophilic): Highly susceptible to nucleophilic radical attack (Minisci) due to the electron-withdrawing effect of the adjacent imine-like nitrogens.
C-3 Methyl Group (Acidic): The protons are benzylic-like (
). Strong bases (e.g., LDA, n-BuLi) will deprotonate here, leading to lateral functionalization rather than C-2 functionalization.
Strategic Directive: To target C-2, avoid strong bases. Utilize radical pathways (oxidative conditions) or activate the C-2 position via N-oxidation to convert the C-H bond into a leaving group (Cl).
Visualization: Reactivity Map of 3-Methylquinoxaline
Figure 1: Divergent reactivity pathways. Successful C-2 functionalization requires avoiding the deprotonation of the C-3 methyl group.
Methodology A: Direct Radical C-H Alkylation (Minisci Reaction)
The Minisci reaction is the most efficient method for introducing alkyl groups at C-2 without pre-functionalization. Modern protocols utilize photoredox catalysis or silver-catalyzed decarboxylation to generate nucleophilic alkyl radicals that selectively attack the electron-deficient C-2 position.
Mechanistic Insight
The reaction proceeds via the generation of a carbon-centered radical (
) from a carboxylic acid, alkyl halide, or sulfinate. The protonated quinoxaline (activated by acid) accepts the radical. A subsequent oxidation/deprotonation step restores aromaticity.
Best for: Late-stage functionalization using carboxylic acids as alkyl sources.
Reagents:
Substrate: 3-Methylquinoxaline (1.0 equiv)
Alkyl Source: Carboxylic Acid (
) (2.0 equiv)
Catalyst:
(0.2 equiv)
Oxidant:
or (2.0 equiv)
Acid: TFA (1.0 equiv) - Critical for activating the heterocycle.
Solvent: DCM/Water (biphasic 1:1) or Acetonitrile/Water.[1]
Step-by-Step Procedure:
Dissolution: In a reaction vial, dissolve 3-methylquinoxaline (1 mmol) and the desired carboxylic acid (2 mmol) in a 1:1 mixture of Acetonitrile/Water (5 mL).
Activation: Add Trifluoroacetic acid (1 mmol). Note: The solution may warm slightly.
Catalyst Addition: Add
(0.2 mmol, 34 mg).
Initiation: Heat the mixture to 50°C.
Oxidant Addition: Add Potassium Persulfate (2.0 mmol, 540 mg) portion-wise over 10 minutes. Caution: Gas evolution (
) will occur.
Reaction: Stir vigorously at 50-60°C for 2-4 hours. Monitor via LCMS (Target mass = M + R - H).
If the reaction turns black immediately and yields are low, reduce the temperature to RT and add the oxidant more slowly.
If starting material remains, add an additional 0.1 equiv of
and 0.5 equiv of oxidant.
Methodology B: The N-Oxide "Activation-Substitution" Route
For introducing heteroatoms (O, N, S) or performing cross-coupling reactions, the direct C-H bond is too inert. The "Process Chemistry" standard is the conversion of C-H to C-Cl via an N-oxide intermediate.
Workflow Visualization
Figure 2: The activation sequence converting the inert C-2 H into a reactive C-2 Cl handle.
Protocol 2: Chlorination and
Displacement
Best for: Creating libraries of 2-amino or 2-alkoxy-3-methylquinoxalines.
Phase 1: Synthesis of 2-Chloro-3-methylquinoxaline
Oxidation: Dissolve 3-methylquinoxaline (10 mmol) in DCM (50 mL). Add mCPBA (1.1 equiv) portion-wise at 0°C. Stir at RT for 3 hours.
Wash: Wash with
(sat. aq.) to quench peroxides, then . Dry organic layer and concentrate. Result: N-oxide intermediate (usually a solid).
Chlorination: Dissolve the crude N-oxide in neat
(5-10 mL per gram).
Reflux: Heat to 100°C for 2 hours. Mechanism: The oxygen attacks the phosphorus, followed by chloride attack at C-2 and elimination.
Quench: Pour the cooled reaction mixture onto crushed ice/ammonia carefully. Extract with EtOAc.
Isolate: The product, 2-chloro-3-methylquinoxaline, is stable and can be purified on silica (usually elutes in 10-20% EtOAc/Hex).
Phase 2:
Displacement
Setup: In a microwave vial, combine 2-chloro-3-methylquinoxaline (1 equiv), the amine/nucleophile (1.2 equiv), and DIPEA (2 equiv).
Solvent: Use DMSO or NMP for difficult substrates; Ethanol for simple amines.
Condition: Heat to 80-120°C (or microwave at 140°C for 20 min).
Result: High-yield conversion to the 2-functionalized derivative.
Comparative Data: Method Selection
Feature
Minisci C-H Alkylation
N-Oxide / Chlorination Route
Pd-Catalyzed C-H Arylation
Target Bond
C(sp2)-C(sp3) (Alkyl)
C-N, C-O, C-S
C(sp2)-C(sp2) (Aryl)
Step Count
1 (Direct)
2-3 (Stepwise)
1 (Direct)
Regioselectivity
High (C-2 favored)
Very High (Directed)
Moderate (Ligand dependent)
Scalability
Moderate (Oxidant cost)
High (Standard reagents)
Low (Catalyst cost)
Key Limitation
Limited to available carboxylic acids
Requires handling
Requires aryl halides/boronates
Troubleshooting & Optimization (The Scientist's Perspective)
Issue: Low Regioselectivity in Minisci Reaction
Observation: Alkylation occurring on the benzene ring or methyl group oxidation.
Fix: Ensure the medium is acidic (pH < 3). Protonation of N-1/N-4 increases the electrophilicity of C-2 specifically, making it the preferred site for radical attack. Use TFA or dilute
.
Issue: Incomplete Chlorination (N-Oxide Route)
Observation: Recovery of N-oxide or formation of lactam (2-hydroxy).
Fix: Ensure
is anhydrous. If the lactam forms, it can still be converted to the chloride using /DMF (Vilsmeier conditions) at higher temperatures.
Issue: Reproducibility in Photoredox
Observation: Reaction works on 50 mg scale but fails at 1 g.
Fix: Light penetration is the limiting factor. For >500 mg, use a flow reactor or a setup with high surface-area-to-volume ratio (e.g., wrap tubing around the light source).
References
Photocatalytic Minisci Reaction: Dong, J., & Wang, Q. (2020). Recent advances in the Minisci reaction: A review of the photocatalytic approach. Chimica Italiana. [1][2][3]
Metal-Free C-H Functionalization: Chen, X., et al. (2014). A direct metal-free C2–H functionalization of quinoline N-oxides. Organic Chemistry Frontiers. 4[1][2][3]
Photoredox Arylation: Grudzień, K., et al. (2022).[5] Visible Light Photoredox-Catalyzed Direct C–H Arylation of Quinoxalin-2(1H)-ones. The Journal of Organic Chemistry. 5[1][2][3][6][7]
Transition Metal Catalysis: Hirano, K., & Miura, M. (2022). Transition-Metal-Catalyzed Regioselective Arylation. Synlett/Synthesis. 8
General Minisci Protocol: Duncton, M. A. J. (2011). Minisci reactions: Versatile C-H functionalization for medicinal chemists. Med. Chem. Commun.
optimizing yield for chlorination of 5-methoxy-3-methyl-2-quinoxalinol
Executive Summary & Core Directive This technical guide addresses the yield optimization for the synthesis of 2-chloro-5-methoxy-3-methylquinoxaline from its precursor, 5-methoxy-3-methyl-2-quinoxalinol (also referred to...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
This technical guide addresses the yield optimization for the synthesis of 2-chloro-5-methoxy-3-methylquinoxaline from its precursor, 5-methoxy-3-methyl-2-quinoxalinol (also referred to as the tautomeric quinoxalin-2(1H)-one).
Standard chlorination protocols using neat Phosphorus Oxychloride (
) often result in variable yields (40–60%) due to three primary failure modes:
Incomplete Conversion: Poor solubility of the 5-methoxy substrate in neat
.
Product Hydrolysis: Reversion to starting material during the aqueous quench due to high acidity and temperature.
Tar Formation: Polymerization driven by localized overheating or moisture contamination.
The Optimized Protocol described below utilizes a Vilsmeier-Haack type activation (Catalytic DMF) and a controlled basic quench , targeting a consistent isolated yield of >85% with >98% purity.
Critical Reaction Parameters (The "Golden Batch" Protocol)
Do not deviate from the stoichiometry or temperature ramp rates defined below without experimental validation.
Reagents & Stoichiometry
Component
Equiv.
Role
Critical Note
Substrate (5-methoxy-3-methyl-2-quinoxalinol)
1.0
Reactant
Must be dried to <0.5% water content (KF).
(Phosphorus Oxychloride)
6.0 - 8.0
Reagent/Solvent
Freshly distilled. Yellow/orange color indicates decomposition.
DMF (N,N-Dimethylformamide)
0.1 - 0.2
Catalyst
Crucial: Forms the reactive chloroiminium species.
Toluene (Optional co-solvent)
2-3 Vol
Solvent
Use only if substrate solubility is critical or to control reflux temp.
Add DMF dropwise. Caution: This is exothermic. Expect gas evolution (
, ).
Why? Adding DMF to cold
generates the Vilsmeier reagent in situ without thermal runaway.
Step 3: The Reaction Ramp
Heat the mixture slowly to reflux (
) over 30 minutes.
Maintain reflux for 2–3 hours .
Monitor: Check TLC (System: 20% EtOAc/Hexane). The starting material (polar, stays near baseline) should disappear; the product (non-polar) moves to
.
Step 4: Workup (The "Reverse Quench")
Standard Error: Pouring water into the reaction mixture.[2][3] NEVER DO THIS.
Correct Method:
Evaporate excess
under reduced pressure (rotary evaporator with a caustic trap) to a thick residue.
Dilute the residue with dry Dichloromethane (DCM).
Pour the organic mixture slowly into a stirred slurry of Ice/
.
Maintain internal temperature
during quench to prevent hydrolysis.
Mechanism & Logic (Why This Works)
The standard mechanism relies on the phosphorylation of the carbonyl oxygen. However, the 5-methoxy group is electron-donating, which increases the electron density of the pyrazine ring, potentially making the nucleophilic attack by chloride (
) slower.
The DMF Advantage:
By adding DMF, you form the chloromethyleniminium ion (Vilsmeier reagent). This species is a more potent electrophile than
alone, rapidly converting the tautomeric hydroxyl group into a leaving group, which is then displaced by chloride.
Figure 1: Catalytic activation pathway using DMF to accelerate chlorination.
Troubleshooting Guide (Diagnostic Matrix)
Issue 1: Low Yield (<50%) with Unreacted Starting Material
Root Cause: Old
(hydrolyzed to phosphoric acid) or insufficient activation energy.
Diagnostic:
bottle has white crust/crystals on the cap.
Fix: Distill
before use. Increase reflux time by 1 hour. Add 0.5 eq of Thionyl Chloride () to scavenge trace water.
Issue 2: "Black Tar" Formation
Root Cause: Thermal decomposition due to rapid heating or lack of solvent. The methoxy group can be sensitive to harsh Lewis acids at high temps, leading to demethylation and polymerization.
Fix:
Use Toluene (3 volumes) as a co-solvent to buffer the temperature at
.
Ensure strictly inert atmosphere (
). Oxygen accelerates tar formation at high temps.
Issue 3: Product Reverts to Starting Material during Workup
Root Cause: Acid-catalyzed hydrolysis. The 2-chloro position is reactive.[4][5][6][7][8] If the quench is acidic (pH < 4) and warm, water will displace the chlorine.
) instead of ?A: Generally, no. is less effective for quinoxalinones because the boiling point () is often too low to overcome the activation energy barrier for this specific heterocycle. If you must use , you will need a pressure vessel or catalytic DMF (mandatory) and likely a longer reaction time [1].
Q: My product is an oil, but literature says it should be a solid. Why?A: This indicates impurities, likely phosphorus esters or residual solvent.
Solution: Triturate the oil with cold n-Heptane or Isopropyl Ether . Scratch the side of the flask to induce crystallization. If it remains an oil, perform a quick filtration through a silica plug (eluting with 10% EtOAc/Hexane) to remove polar phosphorus byproducts.
Q: Is the 5-methoxy group stable to
?A: Yes, under standard reflux conditions. However, if you add strong Lewis acids like or heat above , you risk ether cleavage (demethylation) to the 5-hydroxy analogue [2]. Stick to neat or /Toluene.
Q: How do I safely dispose of the waste
?A: Do not put it in the organic waste drum directly. Quench the distillate slowly into a large volume of ice/alkali (NaOH) solution in a fume hood. Test pH to ensure neutrality before disposal.
References
BenchChem. (2025).[2] The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines. BenchChem Application Notes. Link
Siva Sankara Babu, T., et al. (2020).[9] An Easy, Efficient PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines. Rasayan Journal of Chemistry, 13(2), 1037-1041.[9] Link
Zayed, M. F. (2023).[6][8][10] Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate. Link
NCSU Chemistry Dept. (2015). Elimination and Chlorination Mechanisms with POCl3. Master Organic Chemistry. Link
Technical Support Center: Troubleshooting Low Yields in Quinoxaline Nucleophilic Substitution
To: Valued Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: A Practical Guide to Overcoming Low Yields in Quinoxaline Nucleophilic Substitution Rea...
Author: BenchChem Technical Support Team. Date: February 2026
To: Valued Researchers, Scientists, and Drug Development ProfessionalsFrom: The Office of the Senior Application ScientistSubject: A Practical Guide to Overcoming Low Yields in Quinoxaline Nucleophilic Substitution Reactions
Welcome to the technical support center. This guide is designed to serve as a primary resource for troubleshooting and optimizing nucleophilic substitution reactions on the quinoxaline scaffold. Quinoxaline derivatives are pivotal in pharmaceutical and materials science, yet their synthesis can present unique challenges.[1] Low yields are a common frustration that can stem from a variety of factors, from substrate reactivity to subtle nuances in reaction conditions.
This document moves beyond a simple list of procedures. It aims to provide a deeper understanding of the underlying chemical principles, empowering you to make informed decisions to enhance the success of your experiments. We will address common issues in a question-and-answer format, providing field-proven insights and actionable protocols.
Section 1: Foundational Principles & Common Sticking Points
Q1: My reaction shows little to no conversion of my haloquinoxaline starting material. What are the primary factors to investigate?
Low or no conversion is one of the most frequent issues. The problem can typically be traced back to one of three areas: the inherent reactivity of your starting materials, the efficacy of the catalytic system (if applicable), or the reaction conditions.
Plausible Cause 1: Insufficiently Activated Quinoxaline Ring.
The inherent electron-deficient nature of the pyrazine ring in quinoxaline is what facilitates nucleophilic attack.[2] However, the overall electrophilicity of the carbon atom bearing the leaving group is critical. If your quinoxaline ring possesses strong electron-donating groups (EDGs), the reaction barrier for the initial nucleophilic attack may be too high.
Troubleshooting Strategy:
Assess Substituent Effects: The presence of electron-withdrawing groups (EWGs) on the quinoxaline ring can significantly increase the rate of nucleophilic aromatic substitution (SNAr).[3][4] Conversely, electron-donating groups will decrease reactivity.[5]
Consider a More Forcing Nucleophile/Condition: If modifying the quinoxaline is not an option, using a stronger nucleophile or more forcing conditions (higher temperature, stronger base) may be necessary. However, this approach increases the risk of side reactions.
Plausible Cause 2: Ineffective Catalyst System (for Cross-Coupling Reactions).
For reactions like the Buchwald-Hartwig amination, the palladium catalyst's activity is paramount.[6] Inactivity can be due to an inappropriate choice of ligand, catalyst decomposition, or inefficient generation of the active Pd(0) species.[7]
Troubleshooting Strategy:
Ligand Selection is Key: The choice of phosphine ligand is highly dependent on the nucleophile and the halide.[7] For instance, bulky, electron-rich biarylphosphine ligands are often required for less reactive aryl chlorides.[8] A ligand screening is often the most effective way to identify an optimal choice.
Use a Precatalyst: Modern palladacycle precatalysts (e.g., G3 or G4-type) are often more reliable than generating the catalyst in situ from sources like Pd(OAc)₂, as they form the active LPd(0) species more cleanly.[7]
Ensure an Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[9] Ensure your reaction is set up under an inert atmosphere (Argon or Nitrogen) and that your solvents are properly degassed.[10]
Plausible Cause 3: Suboptimal Reaction Conditions.
The choice of solvent, base, and temperature can dramatically impact the reaction outcome.
Troubleshooting Strategy:
Solvent Choice: Polar aprotic solvents like DMSO and DMF are generally preferred for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile and do not interfere with its nucleophilicity.[2]
Base Compatibility: In cross-coupling reactions, the base is critical for deprotonating the nucleophile (e.g., an amine).[11] However, an incompatible base can hinder the reaction. For example, using a strong alkoxide base like NaOtBu at high temperatures can lead to etherification side products.[9] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be required, often necessitating a higher reaction temperature.[7]
Section 2: The Mechanism and Visual Troubleshooting
Understanding the reaction pathway is crucial for effective troubleshooting. For a classic SNAr reaction, the process is a two-step addition-elimination mechanism.
The SNAr Mechanism on a 2-Chloroquinoxaline
The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12] The stability of this intermediate is key to the reaction's success.
Caption: SNAr mechanism on 2-chloroquinoxaline.
A Troubleshooting Decision Tree
When faced with a low-yielding reaction, a systematic approach is essential. The following flowchart can guide your experimental design.
Caption: High-throughput experimentation workflow for reaction optimization.
Procedure:
Preparation (Inert Atmosphere): Inside a glovebox, add the solid 2-haloquinoxaline, palladium precatalyst, and a unique ligand/base combination to each well of the 96-well plate.
Liquid Handling: Add the amine nucleophile (if liquid) and the anhydrous, degassed solvent to each well.
Sealing and Reaction: Securely seal the plate with a PTFE/silicone cap mat. Place the reaction block on a pre-heated stirrer plate and run for the desired time (e.g., 12-24 hours).
Workup and Analysis: After cooling, unseal the plate. Quench each reaction with a small amount of saturated aqueous NH₄Cl. Dilute with a suitable solvent (e.g., Acetonitrile) and analyze the supernatant from each well by LC-MS to determine the conversion of starting material and the relative yield of the desired product.
Data Interpretation: Identify the ligand/base/solvent combination that provides the highest yield and purity of the target molecule for scale-up.
By systematically addressing these common issues and employing logical, evidence-based troubleshooting strategies, you can significantly improve the yields and success rates of your quinoxaline nucleophilic substitution reactions.
References
Gagnon, A., et al. (2015). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Journal of the American Chemical Society. Available at: [Link]
Mąkosza, M., & Wojciechowski, K. (2001). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry. Available at: [Link]
BYJU'S. (2022). Nucleophilic aromatic substitution. Available at: [Link]
University of Huddersfield. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]
Charnwood Discovery. (n.d.). Rapid Optimization-Buchwald–Hartwig Amination using DoE. Available at: [Link]
Ndlovu, S., et al. (2017). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Molecules. Available at: [Link]
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Available at: [Link]
College of Saint Benedict & Saint John's University. (n.d.). Addition-Elimination at Aromatics (SNAR). Available at: [Link]
Choi, H., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Journal of the American Chemical Society. Available at: [Link]
Xu, R., et al. (2024). Palladium (II)-Catalyzed 2- (Phenylseleninyl) quinoxalines Synthesis via a Tandem Reaction of CS Bond Direct Cross-Coupling/Sulfonylation. Preprints.org. Available at: [Link]
Isbrandt, E. S., Sullivan, R. J., & Newman, S. G. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Springer Nature Experiments. Available at: [Link]
ResearchGate. (n.d.). Optimization of reaction parameters for Buchwald-Hartwig amination.... Available at: [Link]
ResearchGate. (n.d.). Nucleophilic aromatic substitution (SNAr) for the synthesis of 2‐chloro‐3‐(arylthiol)quinoxalines (1–5). Available at: [Link]
ResearchGate. (n.d.). Nucleophilic substitution on 2-(2-phenylethynyl)quinoxaline. Available at: [Link]
Wu, H-Y., et al. (2006). Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution. Molecules. Available at: [Link]
Apperley, D. C., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences. Available at: [Link]
Allali, M., et al. (2024). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Molecules. Available at: [Link]
ResearchGate. (2025). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Available at: [Link]
Lundgren, R. J., & Stradiotto, M. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Angewandte Chemie. Available at: [Link]
ResearchGate. (n.d.). Palladium-catalyzed C–N and C–C cross-couplings as versatile, new avenues for modifications of purine 2′-deoxynucleosides. Available at: [Link]
Fleckenstein, C. A., & Plenio, H. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Available at: [Link]
Torborg, C., & Beller, M. (2006). Industrial-Scale Palladium-Catalyzed Coupling of Aryl Halides and Amines. Advanced Synthesis & Catalysis. Available at: [Link]
Technical Support Center: Synthesis and Purification of 2-Chloro-5-methoxy-3-methylquinoxaline
Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis and purification of 2-Chloro-5-methoxy-3-methylquinoxaline. This guide is designed for researchers, med...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of 2-Chloro-5-methoxy-3-methylquinoxaline. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. We understand that achieving high purity is critical for downstream applications, and this document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently encountered challenges.
Section 1: Understanding the Synthesis and Potential Impurities
A robust purification strategy begins with a thorough understanding of the reaction chemistry. Knowing the likely impurities allows for the targeted design of effective removal techniques.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route for 2-Chloro-5-methoxy-3-methylquinoxaline?
A1: A prevalent and effective method involves a two-step process. First, a condensation reaction between 3-methoxy-o-phenylenediamine and 2,3-butanedione (diacetyl) forms the intermediate, 5-methoxy-2,3-dimethylquinoxaline. However, for selective chlorination at the 2-position, a more controlled synthesis is often employed. This typically involves the condensation of 3-methoxy-o-phenylenediamine with pyruvic acid or its ester to form 5-methoxy-3-methyl-1H-quinoxalin-2-one. This intermediate is then chlorinated using an agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the desired product.[1]
Caption: Common synthetic pathway for 2-Chloro-5-methoxy-3-methylquinoxaline.
Q2: What are the most common impurities I should expect in my crude product?
A2: Impurities can originate from starting materials, side reactions, or degradation.[2] The most common culprits include:
Unreacted 5-methoxy-3-methyl-1H-quinoxalin-2-one: This is often the primary impurity if the chlorination reaction does not go to completion.[1] Its polarity is significantly different from the product, aiding in separation.
Over-oxidation Products: The o-phenylenediamine starting material is sensitive to air oxidation, which can produce intensely colored, often polymeric, impurities that can contaminate the entire synthesis.[3]
Isomeric Impurities: If the starting diamine is not pure, isomers (e.g., 8-methoxy- or 6-methoxy-quinoxalines) can form. Their similar physical properties can make them challenging to separate from the desired product.
Hydrolysis Product: The product itself, 2-Chloro-5-methoxy-3-methylquinoxaline, can hydrolyze back to the hydroxy-quinoxaline intermediate during aqueous work-up or if exposed to moisture, especially under non-neutral pH conditions.
Residual Reagents and Solvents: Traces of the chlorinating agent, catalysts, or high-boiling point solvents like DMF can remain.[2][4]
Impurity Class
Specific Example
Source
Recommended Removal Method
Unreacted Intermediate
5-methoxy-3-methyl-1H-quinoxalin-2-one
Incomplete chlorination
Column Chromatography, Recrystallization
Oxidation Products
Polymeric colored compounds
Oxidation of diamine starting material
Charcoal treatment, Column Chromatography
Isomeric Impurities
8-Chloro-5-methoxy-3-methylquinoxaline
Impure diamine starting material
Fractional Recrystallization, Preparative HPLC
Degradation Product
5-methoxy-3-methyl-1H-quinoxalin-2-one
Hydrolysis of the chloro-product
Anhydrous work-up, Column Chromatography
Process Impurities
Residual POCl₃, DMF
Reagents and solvents used in synthesis
Aqueous work-up, High-vacuum drying
Section 2: Troubleshooting the Purification Process
The appearance and initial analysis of your crude product will guide the selection of an appropriate purification strategy.
Part A: Initial Assessment & Method Selection
Q3: My crude product is a dark, oily, or tar-like substance. What is the best way to proceed?
A3: A non-crystalline, dark crude product often indicates the presence of significant colored impurities and residual solvent. Direct crystallization is unlikely to be effective. The recommended approach is to first attempt purification via column chromatography to separate the target compound from the majority of the undesired materials. An initial work-up step involving dissolving the crude material in a suitable solvent (like ethyl acetate or dichloromethane) and washing with a mild aqueous base (e.g., sat. NaHCO₃ solution) can help remove acidic impurities.
Q4: How do I decide between recrystallization and flash column chromatography for purification?
A4: The choice depends on the purity and nature of your crude material. Recrystallization is ideal for removing small amounts of impurities from a solid that is already relatively pure (>85-90%). Column chromatography is a more powerful technique for separating components in a complex mixture or for purifying oils.[1][5]
stability of 2-Chloro-5-methoxy-3-methylquinoxaline in basic conditions
Technical Support Center: 2-Chloro-5-methoxy-3-methylquinoxaline A Guide to Stability and Handling in Basic Conditions Welcome to the technical support center for 2-Chloro-5-methoxy-3-methylquinoxaline. As Senior Applica...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-Chloro-5-methoxy-3-methylquinoxaline
A Guide to Stability and Handling in Basic Conditions
Welcome to the technical support center for 2-Chloro-5-methoxy-3-methylquinoxaline. As Senior Application Scientists, we understand that navigating the reactivity of halogenated heterocycles is critical to experimental success. This guide provides in-depth, field-proven insights into the stability of 2-Chloro-5-methoxy-3-methylquinoxaline, particularly in basic environments, to help you troubleshoot issues and optimize your protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for 2-Chloro-5-methoxy-3-methylquinoxaline in the presence of a base?
The principal vulnerability of this compound in basic conditions is its susceptibility to nucleophilic aromatic substitution (SNAr) at the C2 position. The chloro-substituent is an excellent leaving group, and the electron-withdrawing nitrogen atoms of the quinoxaline ring activate this position for nucleophilic attack[1]. In the presence of a base like sodium hydroxide or even weaker bases in aqueous media, the most common degradation pathway is hydrolysis, which replaces the chlorine atom with a hydroxyl group. This results in the formation of the corresponding 5-methoxy-3-methylquinoxalin-2(1H)-one[2][3][4].
Q2: I am performing a reaction with an amine nucleophile and a base, but I'm seeing low yield of my desired product and a significant amount of a more polar byproduct. What is happening?
This is a classic case of competing reactions. Your amine nucleophile is competing with the base (or water, if present) to attack the C2 position. The polar byproduct is almost certainly the hydrolyzed compound, 5-methoxy-3-methylquinoxalin-2(1H)-one[3]. Several factors could be at play:
Base Strength & Concentration: A strong base in high concentration can outcompete a weaker amine nucleophile.
Water Content: Even trace amounts of water in your solvent can lead to significant hydrolysis, especially at elevated temperatures.
Nucleophilicity of the Amine: If your amine is sterically hindered or has electron-withdrawing groups, its nucleophilicity may be too low to compete effectively with hydrolysis.
Q3: What are the optimal solvent and base combinations for performing nucleophilic substitutions on this compound?
The choice of solvent and base is critical for maximizing the yield of your desired substitution product while minimizing degradation.
Solvents: Polar aprotic solvents such as DMSO, DMF, and NMP are highly recommended. These solvents effectively solvate the cation of the base, leaving the anionic nucleophile "naked" and more reactive, thereby accelerating the desired SNAr reaction[5]. Protic solvents (like ethanol or water) can solvate the nucleophile, reducing its reactivity.
Bases: If your nucleophile is an alcohol or a secondary amine, a non-nucleophilic base like sodium hydride (NaH) or a carbonate base (e.g., K₂CO₃, Cs₂CO₃) is often preferred to deprotonate the nucleophile in situ without directly competing in the substitution reaction[6][7].
Q4: How can I monitor the stability of 2-Chloro-5-methoxy-3-methylquinoxaline during my experiment?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for monitoring the reaction progress and degradation[3][8][9]. An effective HPLC method should be able to clearly separate the starting material from the desired product, the hydrolyzed byproduct, and any other impurities. By taking time-point samples from your reaction, you can quantify the consumption of the starting material and the formation of all products, allowing you to optimize reaction time and temperature.
Q5: What are the recommended long-term storage conditions for this compound?
To ensure long-term stability, 2-Chloro-5-methoxy-3-methylquinoxaline should be stored as a solid in a cool, dark, and dry place. It is highly advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture, which can lead to slow hydrolysis over time. The general guidance for handling chlorinated solvents and heterocyclic compounds emphasizes the need to avoid contact with water, strong bases, and excessive heat during storage[10][11][12].
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to diagnosing and solving common problems encountered when working with 2-Chloro-5-methoxy-3-methylquinoxaline in basic media.
Issue 1: Rapid Disappearance of Starting Material with No Desired Product Formation
Symptom: TLC or HPLC analysis shows the starting material is consumed quickly, but the spot/peak for the expected product is absent or very small. A new, more polar spot/peak is dominant.
Underlying Cause: This strongly indicates that hydrolysis is the primary reaction pathway, occurring much faster than your intended nucleophilic substitution.
Troubleshooting Workflow:
Issue 2: Reaction is Sluggish or Stalls
Symptom: The reaction does not proceed to completion, even after an extended time. Both starting material and some product are present.
Underlying Cause: The reaction conditions are not sufficiently activating for the SNAr to occur efficiently. This could be due to low temperature, poor solvent choice, or an insufficiently reactive nucleophile/base combination.
Solutions:
Increase Temperature: SNAr reactions often require heat to overcome the activation energy. Gradually increase the reaction temperature in 10-20 °C increments while monitoring for degradation.[5]
Solvent Change: If you are using a protic or nonpolar solvent, switch to a polar aprotic solvent like DMF or DMSO to enhance nucleophile reactivity.[5]
Use a Stronger Base: If you are using a weak base like K₂CO₃ and the reaction is stalling, consider moving to a stronger base like NaH (if compatible with other functional groups) to ensure complete deprotonation of your nucleophile.
Data Summary Table
Parameter
Recommended Conditions & Reagents
Conditions to Avoid
Rationale & References
Solvents
DMF, DMSO, NMP, Acetonitrile
Protic solvents (Water, Methanol, Ethanol)
Polar aprotic solvents enhance nucleophile reactivity. Protic solvents can solvate the nucleophile, reducing its efficacy. [5]
Bases
K₂CO₃, Cs₂CO₃, NaH, DBU (for deprotonation)
Aqueous NaOH, KOH, NaOMe (unless desired)
Use non-nucleophilic bases to avoid competition with the primary nucleophile. Strong nucleophilic bases will lead to hydrolysis or other side products. [6][7]
Temperature
25 °C to 120 °C ( empirically determined)
Excessively high temperatures (>150 °C)
Higher temperatures increase reaction rate but also accelerate degradation. Optimal temperature must be determined experimentally. [3][5]
Atmosphere
Inert (Nitrogen or Argon)
Ambient Air
Prevents introduction of atmospheric moisture, which causes hydrolysis. [10][11]
Storage
Solid form at 2-8 °C, dry, dark, under inert gas
Open to air, humid conditions, room temperature
Minimizes degradation from moisture and light over time. [13]
Experimental Protocols
Protocol 1: Forced Degradation Study under Basic Conditions
This protocol allows you to quantify the stability of 2-Chloro-5-methoxy-3-methylquinoxaline and identify its primary degradation product.
Objective: To assess the rate of hydrolysis under controlled basic conditions.
Methodology:
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 2-Chloro-5-methoxy-3-methylquinoxaline in acetonitrile.
Stress Conditions:
In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
Prepare a parallel control vial by mixing 1 mL of the stock solution with 9 mL of purified water.
Incubation: Place both vials in a controlled environment at 60 °C.
Time-Point Sampling: Withdraw 100 µL aliquots from each vial at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
Quenching: Immediately neutralize each aliquot with an equivalent amount of 0.1 M HCl to stop the degradation.
Analysis: Analyze all samples using a validated, stability-indicating HPLC-UV method. Calculate the percentage of the parent compound remaining and the percentage of the major degradant formed at each time point.[3][14]
Visualization of Primary Degradation Pathway
The following diagram illustrates the nucleophilic substitution of the chloro group by a hydroxide ion, the most common degradation pathway in aqueous basic conditions.
Caption: Hydrolysis of 2-Chloro-5-methoxy-3-methylquinoxaline.
References
Organic & Biomolecular Chemistry. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. RSC Publishing. [Link]
National Institutes of Health (NIH). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. PMC. [Link]
MDPI. Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. [Link]
ACS Publications. Notes. Quinoxalines. II. Basic Ethers from 2-Chloroquinoxaline. The Journal of Organic Chemistry. [Link]
MDPI. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. [Link]
J-STAGE. Structural Changes of Quinoxaline Derivatives, with Special Reference to 2-(2',3'-Dihydroxypropyl)-3-hydroxymethylquinoxaline under Alkaline and Acidic Refluxed Conditions. [Link]
Rasayan Journal of Chemistry. AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2-SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. [Link]
RSC Publishing. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry. [Link]
National Institutes of Health (NIH). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC. [Link]
ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. [Link]
ResearchGate. a) Investigation on reactivity of dichloroquinoxaline (1 a) with.... [Link]
Chemical Synthesis Database. 2-chloro-7-methoxyquinoxaline. [Link]
National Institutes of Health (NIH). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC. [Link]
PrepChem.com. Synthesis of 2-chloroquinoxaline. [Link]
PubMed. Exploration of the Photodegradation of Naphtho[2,3-g] quinoxalines and Pyrazino[2,3-b]phenazines. [Link]
Iraqi Journal of Pharmaceutical Sciences. A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. [Link]
IntechOpen. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Link]
LCGC North America. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
Separation Science. Analytical Techniques In Stability Testing. [Link]
European Chlorinated Solvents Association. Guidance on Storage and Handling of Chlorinated Solvents. [Link]
European Chlorinated Solvents Association. Guidance on Storage and Handling of Chlorinated Solvents (2). [Link]
University of Malta. Stability Studies On Analytical Solutions In A Pharmaceutical Laboratory. [Link]
European Chlorinated Solvents Association. Storage & Handling. [Link]
RSC Publishing. Analytical issues in the chemical stability testing of drugs in solution. Analytical Proceedings including Analytical Communications. [Link]
Eurochlor. ECSA New Guidance on Storage and Handling for Chlorinated Solvents. [Link]
Dow. chlorinated solvents– storage and handling. [Link]
Technical Support Center: Navigating the Challenges of 2-Chloroquinoxaline Chemistry
A-Level Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis of the 2-Chloro Group in Quinoxaline Derivatives Welcome to the Technical Support Center for quinoxaline chemistry. T...
Author: BenchChem Technical Support Team. Date: February 2026
A-Level Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis of the 2-Chloro Group in Quinoxaline Derivatives
Welcome to the Technical Support Center for quinoxaline chemistry. This guide is designed to provide you, as a researcher, scientist, or drug development professional, with in-depth troubleshooting advice and frequently asked questions (FAQs) to address a critical challenge in the synthesis of quinoxaline derivatives: the hydrolysis of the 2-chloro group. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-chloroquinoxaline derivative hydrolyzing, and what is the primary degradation product?
A1: The 2-chloro group on the quinoxaline ring is susceptible to nucleophilic attack by water, leading to its replacement with a hydroxyl group. This hydrolysis reaction results in the formation of the corresponding 2-hydroxyquinoxaline (or its tautomeric form, quinoxalin-2(1H)-one). This is a common issue, particularly when the reaction or purification conditions involve the presence of water, especially under acidic conditions.[1]
Q2: What is the mechanism of this hydrolysis, and why are acidic conditions problematic?
A2: Under acidic conditions, the nitrogen atoms in the quinoxaline ring can become protonated. This protonation increases the electron deficiency of the pyrazine ring, making the carbon atom at the 2-position significantly more electrophilic and, therefore, more susceptible to nucleophilic attack by water. The general mechanism proceeds as follows:
Protonation: A nitrogen atom of the quinoxaline ring is protonated by an acid present in the reaction mixture.
Nucleophilic Attack: A water molecule attacks the electron-deficient carbon at the 2-position.
Deprotonation and Elimination: A proton is lost from the attacking water molecule, followed by the elimination of a chloride ion to yield the 2-hydroxyquinoxaline.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Significant hydrolysis of the 2-chloro group is observed during my reaction.
Symptom: TLC or LC-MS analysis of the reaction mixture shows a significant amount of a more polar byproduct, which is later identified as the 2-hydroxyquinoxaline.
Root Cause: Presence of water in the reaction mixture, especially in the presence of acidic reagents or byproducts.
Solutions:
Rigorous Anhydrous Conditions: Ensure all solvents and reagents are scrupulously dried. Use freshly distilled solvents or purchase high-quality anhydrous solvents. All glassware should be oven-dried before use.
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
Non-Aqueous Acids: If an acid is required, consider using a non-aqueous source, such as HCl in dioxane, instead of aqueous acids.
Temperature Control: Hydrolysis is often accelerated at higher temperatures. If the desired reaction allows, perform it at a lower temperature.
Issue 2: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is sluggish, and I suspect hydrolysis of my 2-chloroquinoxaline is competing.
Symptom: Low yield of the desired coupled product and the presence of 2-hydroxyquinoxaline as a major byproduct.
Root Cause: The conditions required for the cross-coupling reaction (e.g., presence of a base, elevated temperatures) can also promote hydrolysis if water is present.
Solutions:
Choice of Base: Use an anhydrous base. For example, in Suzuki couplings, anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.
Solvent Selection: Employ anhydrous aprotic solvents such as 1,4-dioxane, toluene, or THF.
Ligand and Catalyst Choice: The choice of palladium catalyst and ligand can significantly impact reaction kinetics. A more active catalyst system may allow the desired coupling to occur at a lower temperature, thereby minimizing the competing hydrolysis.
Advanced Strategies for Preventing Hydrolysis
For particularly challenging substrates or reactions where trace amounts of water are unavoidable, a more strategic approach may be necessary.
Strategy 1: N-Oxide Protection of the Quinoxaline Ring
The formation of a quinoxaline N-oxide can be an effective strategy to modulate the reactivity of the 2-chloro group and potentially reduce its susceptibility to hydrolysis under certain conditions. The N-oxide group can be removed later in the synthetic sequence.
Conceptual Workflow:
Caption: Workflow for N-Oxide Protection Strategy.
Strategy 2: Influence of Substituents
The electronic nature of other substituents on the quinoxaline ring can influence the rate of hydrolysis of the 2-chloro group. Understanding these effects can aid in substrate design and troubleshooting.
Substituent Type at other positions
Effect on Hydrolysis Rate of 2-Chloro Group
Rationale
Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃)
Increased
These groups further increase the electrophilicity of the carbon at the 2-position, making it more susceptible to nucleophilic attack.
Electron-Donating Groups (e.g., -OCH₃, -CH₃, -NH₂)
Decreased
These groups donate electron density to the quinoxaline ring system, reducing the electrophilicity of the carbon at the 2-position and thus slowing down nucleophilic attack.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Chloroquinoxaline with Minimal Hydrolysis
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a 2-chloroquinoxaline derivative. Optimization of the catalyst, ligand, base, and temperature may be required for specific substrates.
Reaction Scheme:
Materials:
2-Chloroquinoxaline derivative (1.0 equiv)
Arylboronic acid (1.2 - 1.5 equiv)
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
Anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv)
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
Schlenk flask or sealed reaction vial
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure:
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the 2-chloroquinoxaline derivative, arylboronic acid, palladium catalyst, and anhydrous base.
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
Solvent Addition: Add the anhydrous solvent via syringe.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Workflow Diagram:
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 2-Chloroquinoxaline under Anhydrous Conditions
This protocol outlines a general procedure for the C-N cross-coupling of a 2-chloroquinoxaline with an amine, emphasizing anhydrous conditions to prevent hydrolysis.
Reaction Scheme:
Materials:
2-Chloroquinoxaline derivative (1.0 equiv)
Amine (1.1 - 1.5 equiv)
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
Ligand (e.g., XPhos, 2-6 mol%)
Anhydrous base (e.g., NaOtBu, 1.5-2.0 equiv)
Anhydrous solvent (e.g., toluene or THF)
Glovebox or Schlenk line for handling air-sensitive reagents
Step-by-Step Procedure:
Preparation (in a glovebox): To an oven-dried reaction vial, add the palladium catalyst, ligand, and anhydrous base.
Reagent Addition: Add the 2-chloroquinoxaline derivative and the amine.
Solvent Addition: Add the anhydrous solvent.
Reaction: Seal the vial and heat to the desired temperature (typically 80-120 °C) with stirring.
Monitoring: Monitor the reaction by TLC or LC-MS.
Work-up: After cooling, quench the reaction carefully (e.g., with saturated aqueous NH₄Cl if using a strong base).
Extraction: Extract the product with an organic solvent, wash with brine, and dry over an anhydrous drying agent.
Purification: Concentrate the organic layer and purify the residue by column chromatography.
Troubleshooting Flowchart for Cross-Coupling Reactions:
Technical Support Center: Separation of Regioisomers in Methoxy-Methyl Quinoxaline Synthesis
Topic: Strategies for the separation and identification of 6-methoxy-2-methylquinoxaline and 7-methoxy-2-methylquinoxaline regioisomers. Content Type: Technical Support Hub (Troubleshooting, FAQs, Protocols).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Strategies for the separation and identification of 6-methoxy-2-methylquinoxaline and 7-methoxy-2-methylquinoxaline regioisomers.
Content Type: Technical Support Hub (Troubleshooting, FAQs, Protocols).
Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.
Core Directive & Technical Overview
In the condensation of 4-methoxy-1,2-diaminobenzene with methylglyoxal (pyruvic aldehyde), the formation of two regioisomers is chemically inevitable due to the lack of significant steric or electronic bias in the uncatalyzed cyclization step.
The two resulting isomers are:
6-Methoxy-2-methylquinoxaline (Target A)
7-Methoxy-2-methylquinoxaline (Target B)
Note on Numbering: Standard IUPAC numbering assigns the nitrogen atoms positions 1 and 4. The methyl group on the pyrazine ring is typically assigned position 2. The methoxy group's position (6 or 7) depends on its orientation relative to N1/N4.
This guide provides a self-validating workflow to separate these isomers, which often co-elute on standard silica phases due to their nearly identical polarity.
Troubleshooting Guide
Issue 1: Co-elution of Isomers on Silica Gel
Symptom: A single broad spot on TLC or overlapping peaks in HPLC/Flash chromatography.
Root Cause: The
between the 6-methoxy and 7-methoxy isomers is extremely small (< 0.05) in standard Hexane/EtOAc systems.
Solution:
Change Stationary Phase: Switch from standard Silica (40-63 µm) to C18 Reverse Phase or Amine-functionalized Silica . The methoxy group's position affects the dipole moment vector, which interacts differently with polar-modified phases.
Modify Mobile Phase: Use a ternary solvent system.
Standard: Hexane:EtOAc (3:1)
Poor separation.
Optimized: Toluene:Acetone (20:1) or DCM:MeOH (99:1). Toluene provides
- interaction differentiation between the electron-rich benzene rings.
Issue 2: Inconsistent Isomer Ratios
Symptom: Batch-to-batch variation in the ratio of 6-methoxy to 7-methoxy isomers (e.g., varying from 1:1 to 3:1).
Root Cause: The condensation reaction is under kinetic control at low temperatures and thermodynamic control at high temperatures/acidic conditions.
Solution:
Standardize Temperature: Perform the addition of methylglyoxal at 0°C and warm slowly.
Buffer Control: Use a phosphate buffer (pH 6-7) during condensation. Extreme pH favors the formation of the protonated diamine species, altering the nucleophilicity of the amine groups (N1 vs N2) and shifting the regioselectivity.
Issue 3: Ambiguous NMR Assignment
Symptom: 1H NMR shows two sets of signals, but assigning "Isomer A" vs "Isomer B" is impossible based on chemical shift alone.
Root Cause: The electronic effect of the methoxy group on the distant methyl group (C2) is minimal.
Solution:
Run NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard.
Isomer 6-methoxy-2-methyl: Look for NOE interaction between the Pyrazine-H3 and Benzene-H5 (peri-proton).
Isomer 7-methoxy-2-methyl: Look for NOE interaction between Pyrazine-H3 and Benzene-H8 .
Self-Validation: If H3 shows an NOE to a proton that is ortho to the methoxy group, you can map the connectivity.
Frequently Asked Questions (FAQs)
Q: Can I use crystallization to separate the isomers instead of chromatography?A: Yes, but with limitations. The 6-methoxy isomer often has a higher melting point and lower solubility in ethanol/hexane mixtures.
Protocol: Dissolve the crude mixture in hot Ethanol (minimum volume). Add Hexane dropwise until turbidity appears. Cool slowly to 4°C. The precipitate is usually enriched in the major isomer (often the 6-methoxy). Recrystallize 2-3 times for >98% purity. Use chromatography for the mother liquor.
Q: Why does the reaction yield change when I scale up?A: Exotherm control. The condensation is exothermic. On a large scale, localized heating favors the thermodynamic product.
Fix: Use a jacketed reactor and control the addition rate of the dicarbonyl to maintain internal temperature
deviation.
Q: Is there a catalyst to synthesize only ONE isomer?A: Direct regioselective synthesis is difficult. However, using regioselective precursors (e.g., reacting 4-methoxy-2-nitroaniline
reduction immediate condensation) can sometimes bias the ratio due to the different nucleophilicities of the newly formed amine vs. the existing amine.
Detailed Protocols
Protocol A: Synthesis of Methoxy-Methyl Quinoxaline Mixture
Objective: To generate the crude mixture for separation training/execution.
Silica Gel (230-400 mesh), 40g cartridge for 1g crude
Flow Rate
25 mL/min
Detection
UV at 254 nm and 365 nm (Quinoxalines fluoresce)
Equilibration
100% Toluene (3 Column Volumes)
Gradient Table:
Time (min)
Solvent A (Toluene)
Solvent B (Acetone)
Action
0-5
100%
0%
Elute non-polar impurities
5-25
98%
2%
Isomer 1 Elution (Front)
25-35
95%
5%
Intermediate Fraction (Mixed)
35-50
90%
10%
Isomer 2 Elution (Tail)
Note: If Toluene/Acetone fails, try DCM:EtOAc (95:5) with an isocratic hold.
Visualizations & Pathways
Figure 1: Synthesis and Isomer Formation Pathway
Caption: Mechanistic pathway showing the formation of 6-methoxy and 7-methoxy regioisomers from the condensation of diamine and methylglyoxal.
Figure 2: Separation Decision Tree
Caption: Logical workflow for selecting the best separation method based on scale and purity requirements.
Quantitative Data Summary: NMR Distinction
The following table highlights the expected chemical shift differences. Note: Exact values depend on solvent (CDCl3 vs DMSO-d6).
Feature
6-Methoxy-2-methylquinoxaline
7-Methoxy-2-methylquinoxaline
H-3 (Pyrazine Ring)
Singlet, typically 8.6 - 8.7 ppm
Singlet, typically 8.6 - 8.7 ppm
Methoxy (-OCH3)
Singlet, 3.95 ppm
Singlet, 3.96 ppm
H-5 (Peri-proton)
Doublet, shows NOE with H-3 (Weak/None)
Doublet, shows NOE with H-3 (Stronger if H8)
NOESY Key
NOE between -CH3 (C2) and H-3 is standard. Critical: NOE between H-3 and H-5/8 distinguishes the ring orientation.
Critical: NOE patterns differ at the benzene ring protons adjacent to the pyrazine ring.
Self-Validation Check: If you observe a strong NOE between the pyrazine proton (H3) and the proton ortho to the methoxy group, you can triangulate the structure.
References
BenchChem. Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds. BenchChem Technical Library.
MDPI. Recent Advances in the Transition-Metal-Free Synthesis of Quinoxalines. Molecules, 2023.[3][4]
Royal Society of Chemistry. 13C nuclear magnetic resonance spectra of quinoxaline derivatives. J. Chem. Soc., Perkin Trans. 1.
National Institutes of Health (NIH). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. PMC.
Scientific Research Publishing. Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline.
Technical Support Center: Catalyst Selection for Coupling 2-Chloroquinoxalines
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-chloroquinoxalines. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-chloroquinoxalines. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find field-proven insights, troubleshooting guides, and detailed protocols to navigate the complexities of functionalizing the quinoxaline scaffold.
The 2-chloroquinoxaline moiety presents a unique set of challenges and opportunities in cross-coupling chemistry. As an electron-deficient N-heterocycle, the chlorine at the 2-position is activated for oxidative addition to a palladium(0) catalyst.[1] However, the presence of nitrogen atoms can lead to catalyst inhibition or deactivation, making the careful selection of the catalyst system—the palladium source, ligand, base, and solvent—paramount for success.[2][3] This guide provides a structured approach to overcoming these challenges for three key transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Troubleshooting & General FAQs
This section addresses common issues applicable across different coupling reactions with 2-chloroquinoxalines.
Q1: My reaction is not proceeding, or the yield is very low. What are the first things I should check?
A1: When a cross-coupling reaction fails, a systematic diagnosis is crucial. Start by verifying the integrity of your reagents and the reaction setup itself.
Reagent Quality:
Palladium Catalyst: Is your palladium source old or potentially degraded? For Pd(II) precatalysts like Pd(OAc)₂, reduction to the active Pd(0) species is a critical first step.[4][5] Consider using a fresh batch or a more stable, well-defined precatalyst (e.g., a Buchwald G3 palladacycle) which ensures clean and efficient generation of the active catalyst.[6]
Boronic Acid (Suzuki): Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially with electron-deficient heteroaryl boronic acids.[3] Check the purity of your boronic acid by NMR. Consider using the corresponding boronate ester for enhanced stability.
Solvents & Bases: Ensure you are using anhydrous solvents and that the base has not degraded. Strong bases like NaOtBu are hygroscopic and their effectiveness can be compromised by moisture.
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of your solvent and failure to maintain an inert nitrogen or argon atmosphere can lead to catalyst oxidation and deactivation, often observed as the formation of palladium black.
Solubility: Poor solubility of any reaction component can severely hinder reaction rates.[3][7] If your starting materials or intermediates are not fully dissolved at the reaction temperature, consider switching to a solvent with better solubilizing power (e.g., dioxane, DMF, or toluene).
Logical Troubleshooting Workflow
Use the following decision tree to diagnose and resolve common issues in your coupling reactions.
Caption: A systematic workflow for troubleshooting cross-coupling reactions.
I. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds between the 2-chloroquinoxaline and an organoboron reagent.[8][9] Its mild conditions and tolerance for various functional groups make it a popular choice.
FAQs for Suzuki-Miyaura Coupling
Q2: Which palladium catalyst and ligand combination is best for coupling with 2-chloroquinoxalines?
A2: Due to the electron-deficient nature of the quinoxaline ring and the potential for nitrogen coordination to the palladium center, bulky, electron-rich phosphine ligands are highly recommended.[3] These ligands promote the crucial reductive elimination step and shield the metal center, preventing the formation of inactive catalyst species.[2]
Recommended Ligands: Buchwald-type biaryl phosphine ligands such as XPhos , SPhos , and RuPhos are excellent starting points.
Recommended Palladium Sources: While Pd(OAc)₂ or Pd₂(dba)₃ can be effective, using well-defined precatalysts like XPhos Pd G3 often provides more reproducible results by ensuring efficient formation of the active Pd(0) species.[6] For simpler systems, Pd(PPh₃)₄ can also be effective.[8]
Q3: What is the best base and solvent for this reaction?
A3: The choice of base and solvent is interdependent and crucial for success.
Bases: An inorganic base is required to facilitate the transmetalation step. K₃PO₄ and K₂CO₃ are commonly used and effective.[8][10] They are strong enough to promote the reaction but generally do not cause degradation of sensitive substrates. For more challenging couplings, a stronger base like Cs₂CO₃ might be necessary.
Solvents: A mixture of an organic solvent and water is often optimal. The water is essential for dissolving the inorganic base and facilitating the ligand exchange on the boronic acid. Common solvent systems include Dioxane/H₂O , Toluene/H₂O , or THF/H₂O .[4]
Troubleshooting Suzuki-Miyaura Coupling
Problem
Potential Cause
Proposed Solution & Rationale
Low Conversion / No Reaction
Catalyst Poisoning: The nitrogen atoms of the quinoxaline ring are coordinating to the palladium center, forming an inactive complex.[2][3]
Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos). The steric bulk physically hinders the nitrogen from binding to the palladium, maintaining catalyst activity.
Significant Protodeboronation
Presence of excess water or protic sources: This leads to the cleavage of the C-B bond of the boronic acid, removing it from the catalytic cycle.[3]
Use anhydrous solvents and a carefully controlled amount of water (e.g., 2-3 equivalents). Alternatively, switch to a more stable boronate ester (e.g., a pinacol ester).
Homocoupling of Boronic Acid
Oxygen in the reaction mixture: Oxygen can promote the oxidative homocoupling of the boronic acid, leading to biaryl byproduct formation.[4]
Ensure the reaction mixture is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) and maintained under a strict inert atmosphere.
Poor Yield with Electron-Rich Boronic Acids
Slow Transmetalation: Electron-donating groups on the boronic acid can slow down the transmetalation step.
Increase the reaction temperature or consider using a stronger base like Cs₂CO₃ to accelerate the formation of the more nucleophilic boronate species.
Experimental Protocol: Suzuki-Miyaura Coupling
Setup: To a dry Schlenk flask or sealed tube, add 2-chloroquinoxaline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and a magnetic stir bar.
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a ligand (e.g., XPhos, 4 mol%).
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]
II. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for forming C-N bonds by coupling 2-chloroquinoxalines with primary or secondary amines.[1][11] This reaction is fundamental in medicinal chemistry for accessing novel amine derivatives.[12]
FAQs for Buchwald-Hartwig Amination
Q4: 2-Chloroquinoxalines are challenging for Buchwald-Hartwig. Why, and what catalyst system should I use?
A4: Aryl chlorides are inherently less reactive than bromides or iodides in the oxidative addition step, which is often rate-limiting.[13][14] Furthermore, the amine substrate/product can also act as a ligand, leading to catalyst inhibition. Therefore, a highly active catalyst system is required.
Recommended Ligands: Bulky, electron-rich dialkylbiaryl phosphine ligands are essential. XPhos , RuPhos , and BrettPhos are state-of-the-art ligands designed specifically for challenging C-N couplings.[15][16] They accelerate both oxidative addition and reductive elimination.
Recommended Palladium Sources: Precatalysts are strongly recommended. XPhos Pd G3 or BrettPhos Pd G3 are excellent choices as they are air-stable and generate the active LPd(0) species reliably in solution.[6] Using Pd(OAc)₂ or Pd₂(dba)₃ with a ligand is also common.[15]
Q5: Which base is most effective for C-N coupling?
A5: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. The most commonly used base is sodium tert-butoxide (NaOtBu) .[15][16] Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium tert-butoxide (KOtBu) can also be used.[17] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be attempted, but often require higher temperatures and catalyst loadings.
Catalyst Deactivation and Ligand Solution
The nitrogen atoms in the quinoxaline ring can chelate to the palladium center, forming a stable, off-cycle complex that deactivates the catalyst. Bulky ligands are the solution.
Caption: Bulky ligands prevent catalyst deactivation by quinoxaline.
Troubleshooting Buchwald-Hartwig Amination
Problem
Potential Cause
Proposed Solution & Rationale
Reaction Stalls at ~50% Conversion
Catalyst Decomposition: The active catalyst may not be stable over the full course of the reaction, especially at high temperatures.
Use a more robust precatalyst (e.g., a G3 palladacycle). Alternatively, try adding a second portion of the catalyst midway through the reaction. Lowering the temperature and extending the reaction time can also improve catalyst longevity.
Hydrodehalogenation (Cl replaced by H)
β-Hydride Elimination: This side reaction can occur from the palladium amide intermediate, especially with amines bearing β-hydrogens.[11]
The choice of ligand is critical. Highly hindered ligands like BrettPhos are designed to promote reductive elimination over β-hydride elimination. Ensure the base is completely anhydrous, as water can be a proton source.
No reaction with secondary amines
Steric Hindrance: Coupling sterically bulky secondary amines can be challenging.
Switch to a ligand specifically designed for hindered substrates, such as RuPhos. Increasing the temperature may also be necessary to overcome the higher activation energy for these couplings.
Experimental Protocol: Buchwald-Hartwig Amination
Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst, e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried vial or Schlenk tube.
Reagent Addition: Add the 2-chloroquinoxaline (1.0 equiv) and the amine (1.2 equiv).
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).
Reaction: Seal the vessel and heat to the desired temperature (typically 100-120 °C) with vigorous stirring for 12-24 hours. Monitor by LC-MS.
Work-up: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent like ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.[15]
III. Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling provides a direct route to 2-alkynylquinoxalines by reacting 2-chloroquinoxalines with terminal alkynes.[1] This reaction typically requires a dual catalyst system of palladium and a copper(I) salt.[18][19]
FAQs for Sonogashira Coupling
Q6: What is the standard catalyst system for a Sonogashira coupling with a chloroquinoxaline?
A6: The classic Sonogashira conditions are generally effective.
Palladium Catalyst: Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are the most common and reliable palladium sources.[1][18]
Copper Co-catalyst: Copper(I) iodide (CuI) is the essential co-catalyst. It reacts with the alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[18]
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent.
Q7: Can I run the Sonogashira reaction without copper?
A7: Yes, copper-free Sonogashira couplings are possible and often desirable to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts, which are promoted by the copper catalyst. These conditions typically require a palladium catalyst with a more specialized ligand (e.g., a bulky phosphine or an N-heterocyclic carbene) and a different base, such as Cs₂CO₃ or an organic base like DBU.
Troubleshooting Sonogashira Coupling
Problem
Potential Cause
Proposed Solution & Rationale
Significant Alkyne Homocoupling (Glaser Product)
Copper-Catalyzed Dimerization: The Cu(I) co-catalyst can promote the oxidative dimerization of the terminal alkyne, especially if oxygen is present.
Ensure the reaction is strictly anaerobic. Reduce the amount of CuI (e.g., to 1-2 mol%). Alternatively, switch to a copper-free protocol.
Low Yield
Poor Reactivity of Chloroquinoxaline: Aryl chlorides are the least reactive halides in the Sonogashira reaction (I > Br > Cl).[18][20]
Higher temperatures (100-120 °C) may be required. Using a more active palladium catalyst with a bulky, electron-rich ligand can also facilitate the initial oxidative addition step.
Decomposition of Terminal Alkyne
Harsh Conditions: Some terminal alkynes are sensitive to high temperatures or strong bases.
Attempt the reaction under milder conditions. Some modern catalyst systems allow for room temperature couplings.[19] If using an amine base/solvent, ensure it is high purity.
Setup: To a Schlenk flask, add 2-chloroquinoxaline (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (CuI, 5-10 mol%).
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen.
Solvent and Reagent Addition: Add an anhydrous amine base (e.g., Et₃N) as the solvent, followed by the terminal alkyne (1.2 equiv) via syringe.
Reaction: Stir the mixture at the required temperature (can range from room temperature to 100 °C depending on the alkyne) until the starting material is consumed (monitor by TLC).
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[1]
References
Practical synthesis of quinoxalinones via palladium-catalyzed intramolecular N-arylations. (2010).
Palladium‐Catalyzed Cross‐Coupling of 2‐Chloroquinoxaline N‐Oxides with Arylboronic Acids. (2025).
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Chloro-3-(2-thienyl)quinoxaline. BenchChem.
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. BenchChem.
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
Buchwald–Hartwig amin
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
Help troubleshooting a Buchwald-Hartwig amin
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry.
Technical Support Center: A Researcher's Guide to Chloroquinoxaline Stability
Welcome to the technical support center for chloroquinoxalines. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of heterocyclic compounds.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for chloroquinoxalines. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of heterocyclic compounds. Our goal is to provide you with the technical insights and practical advice necessary to ensure the integrity of your materials and the reproducibility of your experimental results. Chloroquinoxalines are versatile building blocks, but their reactivity also makes them susceptible to degradation if not handled and stored correctly. This resource, presented in a question-and-answer format, addresses common challenges and provides troubleshooting strategies rooted in chemical principles.
Frequently Asked Questions (FAQs) on Chloroquinoxaline Storage and Handling
Q1: What are the ideal storage conditions for solid chloroquinoxaline compounds?
For long-term stability, solid chloroquinoxaline derivatives should be stored in a cool, dry, and dark environment . A standard laboratory refrigerator set to 2°C to 8°C is recommended.[1][2] Key factors to control are:
Temperature: Lower temperatures slow down the rate of potential degradation reactions.[3] Avoid storing at room temperature for extended periods.
Moisture: Chloroquinoxalines are susceptible to hydrolysis. Store them in tightly sealed containers with a desiccant, especially in humid environments.
Light: Exposure to UV and visible light can lead to photodegradation. Use amber vials or store containers in a dark cabinet.[4][5]
Atmosphere: To prevent oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is a best practice, particularly for sensitive analogs or for long-term archival purposes.[6][7]
Q2: I need to make a stock solution of my chloroquinoxaline. What is the best practice for preparation and storage?
Properly prepared and stored stock solutions are crucial for reliable experimental outcomes.
Solvent Selection: Use a high-purity, dry, aprotic solvent if possible.[6] Dimethyl sulfoxide (DMSO) is a common choice for creating highly concentrated stocks. However, be aware that DMSO can facilitate the hydrolysis of halo-heterocycles, so solutions should not be stored for long periods.[8] Acetonitrile is another suitable solvent.[9] For compounds soluble in ethanol or methanol, these can also be used, but fresh preparation is always best.[10]
Preparation Protocol:
Allow the solid chloroquinoxaline to equilibrate to room temperature before opening the vial to prevent condensation of atmospheric moisture.
Weigh the desired amount of solid in a clean, dry vial.
Add the appropriate volume of anhydrous solvent to achieve the target concentration (e.g., 10 mM or 100 mM).
Ensure complete dissolution, using gentle warming or sonication if necessary, but avoid excessive heat.
Storage of Stock Solutions:
Aliquoting is essential. Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials. This minimizes freeze-thaw cycles and reduces the risk of contamination and degradation of the entire stock.
Store aliquots at -20°C .[4][5] For long-term storage, -80°C can provide additional stability.
Protect solutions from light by wrapping vials in aluminum foil or using amber vials.[4][5]
Generally, freshly prepared solutions are recommended. If stored, use within one month for optimal results.[5]
Q3: What are the primary degradation pathways for chloroquinoxalines?
Understanding the potential degradation pathways is key to preventing them. The main routes of degradation are:
Hydrolysis: The chloro group at the 2-position of the quinoxaline ring is susceptible to nucleophilic substitution by water, especially under acidic conditions. This results in the formation of the corresponding 2-hydroxyquinoxaline (which exists in tautomeric equilibrium with 2(1H)-quinoxalinone).[6]
Oxidation: The quinoxaline ring system can be susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.[7]
Photodegradation: Chloroquinoxalines can absorb UV and visible light, leading to photochemical reactions that can alter their structure.[6]
The following diagram illustrates the primary hydrolytic degradation pathway.
Caption: Hydrolytic degradation of 2-chloroquinoxaline.
Troubleshooting Guide for Experimental Issues
This section addresses specific problems that may arise during your experiments and links them to potential stability issues.
Symptom
Potential Cause(s)
Troubleshooting Steps & Solutions
Unexpected Precipitation in Stock Solution
1. Low Solubility: The compound may have limited solubility in the chosen solvent at low temperatures. 2. Degradation: The degradation product may be less soluble than the parent compound.
1. Warm Gently: Before use, allow the vial to warm to room temperature and vortex to ensure complete re-dissolution. 2. Filter: If precipitate persists after warming, it may be a degradant. Filter the solution through a 0.22 µm syringe filter before use, but be aware that this will lower the effective concentration. 3. Verify Identity: Analyze the precipitate and supernatant by HPLC or LC-MS to identify the components.
Low or Inconsistent Reaction Yields
1. Degraded Starting Material: The chloroquinoxaline may have degraded during storage, reducing the amount of active reactant. 2. Instability Under Reaction Conditions: The compound may be degrading under the specific pH, temperature, or solvent conditions of your reaction.
1. Check Purity: Before starting a reaction, verify the purity of your chloroquinoxaline starting material using HPLC or NMR. 2. Use Fresh Materials: Always use freshly prepared solutions or newly opened solid material for critical reactions. 3. Optimize Conditions: If degradation is suspected during the reaction, consider running it at a lower temperature, under an inert atmosphere, or for a shorter duration.[6]
Appearance of New, More Polar Spots on TLC or Peaks in HPLC
Hydrolysis: The formation of the corresponding 2-hydroxyquinoxaline is a common degradation pathway, and this product is typically more polar than the starting chloroquinoxaline.
1. Minimize Water: Ensure all solvents and reagents are anhydrous.[6] 2. Control pH: Avoid acidic conditions if possible, or use milder acids for a shorter duration.[6] 3. Analyze Byproducts: Use LC-MS to determine the mass of the new peak to confirm if it corresponds to the hydrolyzed product.
Color Change in Solid or Solution
Oxidation/Degradation: The formation of colored byproducts can indicate oxidative degradation or other decomposition pathways.
1. Store Under Inert Gas: For long-term storage of solids, flush the vial with nitrogen or argon before sealing.[7] 2. Protect from Light: Ensure solutions and solids are always protected from light. 3. Discard if Uncertain: If a significant and unexpected color change occurs, it is best to discard the material to avoid compromising your results.
Unexpected Signals in NMR Spectrum
1. Degradation Products: The presence of new peaks can indicate the formation of impurities. 2. Solvent Adducts: In some cases, the compound may react with the solvent, especially reactive solvents under certain conditions. 3. Rotamers: Complex NMR spectra can sometimes be due to the presence of rotational isomers (rotamers).[11]
1. Compare to Reference: Compare the spectrum to a reference spectrum of a fresh, pure sample. 2. 2D NMR: Use 2D NMR techniques (like COSY, HSQC, HMBC) to help assign signals and identify the structure of impurities.[12] 3. Temperature Study: Acquire the NMR spectrum at a higher temperature; if rotamers are present, the peaks may coalesce.[11]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a standard 10 mM stock solution of a chloroquinoxaline compound for use in biological or chemical assays.
Materials:
Chloroquinoxaline compound (solid)
Anhydrous Dimethyl Sulfoxide (DMSO)
Sterile, amber, screw-cap vials
Calibrated analytical balance
Micropipettes
Vortex mixer
Procedure:
Calculate the mass of the chloroquinoxaline needed to prepare the desired volume of a 10 mM solution. (Mass = 0.01 mol/L * Molar Mass ( g/mol ) * Volume (L)).
Allow the container of the solid chloroquinoxaline to equilibrate to room temperature for at least 30 minutes.
Weigh the calculated mass of the solid into a sterile, amber vial.
Add the calculated volume of anhydrous DMSO to the vial.
Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming (to 37°C) can be used if necessary.
Aliquot the stock solution into single-use volumes in smaller, tightly sealed amber vials.
Label each aliquot clearly with the compound name, concentration, date, and solvent.
Store the aliquots at -20°C, protected from light.
Protocol 2: Monitoring Degradation by HPLC
Objective: To assess the stability of a chloroquinoxaline in solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
Chloroquinoxaline solution to be tested
HPLC system with a UV detector
C18 reverse-phase HPLC column
HPLC-grade acetonitrile and water
Formic acid or other appropriate mobile phase modifier
Procedure:
Method Development: Develop an HPLC method that provides good separation between the parent chloroquinoxaline peak and any potential degradation products. A typical starting point is a gradient method with a mobile phase of water and acetonitrile with 0.1% formic acid.
Initial Analysis (T=0): Immediately after preparing the chloroquinoxaline solution, inject a sample onto the HPLC and record the chromatogram. This will serve as the baseline for purity.
Incubation: Store the solution under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in the refrigerator, etc.).
Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, and 14 days), inject a sample of the solution onto the HPLC.
Data Analysis:
Integrate the peak area of the parent chloroquinoxaline and any new peaks that appear.
Calculate the percentage of the parent compound remaining at each time point relative to T=0.
The appearance of new peaks, particularly those with shorter retention times (often more polar), indicates degradation.
This systematic approach will allow you to determine the stability of your specific chloroquinoxaline under your experimental conditions.
1H NMR spectrum analysis of 2-Chloro-5-methoxy-3-methylquinoxaline
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-Chloro-5-methoxy-3-methylquinoxaline . It is designed for medicinal chemists and structural biologists requiring definitive structural valida...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-Chloro-5-methoxy-3-methylquinoxaline . It is designed for medicinal chemists and structural biologists requiring definitive structural validation of quinoxaline scaffolds, particularly when distinguishing between regioisomers during drug development.
In the synthesis of bioactive quinoxalines (e.g., kinase inhibitors, Brimonidine analogs), the introduction of substituents at the 2- and 3-positions often yields regioisomeric mixtures.
For 2-Chloro-5-methoxy-3-methylquinoxaline (Target) , the primary analytical challenge is distinguishing it from its regioisomer, 3-Chloro-5-methoxy-2-methylquinoxaline (Alternative) . Both isomers share identical molecular weights (LC-MS indistinguishable) and highly similar 1D NMR aromatic profiles.
This guide compares the spectral "performance"—specifically the chemical shift fingerprints and scalar coupling patterns—of the Target against its Isomer, providing a self-validating protocol for unequivocal identification.
Theoretical vs. Experimental Spectral Analysis
The Molecule
Core Scaffold: Quinoxaline (1,4-diazanaphthalene)
Substituents:
C2: Chlorine (Inductive withdrawing, deshielding on C2, shielding on adjacent N).
C3: Methyl (Weakly donating).
C5: Methoxy (Strongly donating by resonance, shielding ortho/para positions).
Predicted Chemical Shifts (1H NMR)
Based on substituent chemical shift additivity rules (SCS) and literature data for quinoxaline derivatives [1][2], the following assignment logic applies.
Deshielded by oxygen; characteristic of aryl methoxy.
-CH (C3)
Singlet (3H)
2.75 - 2.85
Deshielded by aromatic ring and adjacent Nitrogen (N4).
H-6
Doublet (1H)
6.95 - 7.05
Ortho to -OCH. Strongly shielded by resonance.
H-7
Triplet/dd (1H)
7.60 - 7.70
Meta to -OCH. Standard aromatic range.
H-8
Doublet (1H)
7.50 - 7.60
Para to -OCH, but peri to N1. Deshielded by N-lone pair anisotropy.
Critical Note: The coupling constant
and will be approximately 8.0 Hz (ortho-coupling). (meta-coupling) is typically 1.5 Hz.
Comparative Analysis: Target vs. Regioisomer
The "performance" of 1H NMR in this context is defined by its ability to resolve the position of the Methyl vs. Chlorine group relative to the Methoxy group.
The Competitor: 3-Chloro-5-methoxy-2-methylquinoxaline
In the alternative isomer, the Methyl group moves to C2, and Chlorine to C3.
Comparison Table: Spectral Fingerprints
Feature
Target (2-Cl, 3-Me)
Isomer (3-Cl, 2-Me)
Differentiation Mechanism
Methyl Shift
~2.80 ppm
~2.70 ppm
Weak Indicator: Me at C3 (Target) is adjacent to N4, which is peri to OMe. Me at C2 (Isomer) is adjacent to N1.
Aromatic Pattern
H6/H7/H8 (AMX)
H6/H7/H8 (AMX)
Indistinguishable in 1D NMR without high-field dispersion.
NOE Signal
Me(C3) OMe(C5)
No Interaction
Strong Indicator: The C3-Me is spatially closer to C5-OMe (via N4) than C2-Me is to C5-OMe.
HMBC Correlation
Me C(quat)-Cl
Me C(quat)-N
Definitive: See Protocol below.
Visualizing the Isomerism Logic
The following diagram illustrates the structural relationship and the analytical decision tree.
Figure 1: Decision tree for distinguishing the target molecule from its primary regioisomer using NOE spectroscopy.
Experimental Protocols
To ensure data integrity and reproducibility, follow these standardized protocols.
Sample Preparation
Solvent: DMSO-
is preferred over CDCl for quinoxalines to prevent aggregation and sharpen exchangeable protons (if any precursors remain).
Concentration: 10-15 mg in 0.6 mL solvent.
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Acquisition Parameters (Standard 400/500 MHz)
Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with longer relaxation).
Relaxation Delay (D1):
3.0 seconds (Essential for accurate integration of the Methyl singlet vs. Aromatic protons).
Scans (NS): 16 or 32.
Spectral Width: 12 ppm (-1 to 11 ppm).
Advanced Validation: The HMBC "Kill Shot"
If NOE data is ambiguous, Heteronuclear Multiple Bond Correlation (HMBC) provides the definitive answer.
Run HMBC: Optimize for
Hz.
Focus on Methyl Signal: Look for correlations from the Methyl protons (~2.8 ppm).
Target (2-Cl, 3-Me): Methyl protons will correlate to C3 (ipso) and C2 (vicinal). C2 is bonded to Chlorine.[4]
Carbon Shift C2-Cl: Typically ~145-150 ppm .
Isomer (3-Cl, 2-Me): Methyl protons will correlate to C2 (ipso) and C3 (vicinal). C3 is bonded to Chlorine.
Carbon Shift C3-Cl: Typically similar, BUT the correlation to the bridgehead carbons (C4a vs C8a) will differ.
Target: Me(C3) correlates to C4a (bridgehead near OMe).
Isomer: Me(C2) correlates to C8a (bridgehead far from OMe).
Detailed Signal Assignment Logic
The following workflow demonstrates the causality behind the assignment, moving from the most obvious signals to the most complex.
Figure 2: Step-by-step logic for assigning the 1H NMR signals of the target molecule.
Causality of Shifts
H-6 Shielding: The methoxy group at C5 donates electron density into the ring via resonance. The ortho position (C6) receives the highest electron density, causing H-6 to appear upfield (lower ppm, ~7.0) compared to H-7 and H-8.
Deshielding of H-8: H-8 is spatially close to the N1 lone pair (peri-effect) and is not shielded by the methoxy resonance, placing it further downfield (~7.6 ppm).
References
Synthesis and Biological Activity of Quinoxaline Derivatives. Heterocyclic Letters. (2024). Provides baseline NMR data for 2-chloro-3-substituted quinoxalines. 6[7][8][9]
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines. MDPI. (2021). Details the synthesis of 2-chloro-3-methylquinoxaline intermediates. 7[7][8]
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. Oxford Instruments. Explains the general methodology for distinguishing ortho/meta/para and regioisomers using 2D NMR. 2[3][4][7][8][10][11]
2-Chloro-5-methoxyquinoxaline Product Data. Sigma-Aldrich. Confirmation of the existence of the core scaffold.
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and QC Analysts
Topic: Spectroscopic Validation of 2-Chloro-5-methoxy-3-methylquinoxaline
Executive Summary: The Analytical Challenge
2-Chloro-5-methoxy-3-methylquinoxaline is a trisubstituted heterocyclic scaffold often utilized as an electrophilic intermediate in the synthesis of bioactive quinoxaline derivatives (e.g., kinase inhibitors, antibacterial agents). Its structural complexity—featuring an electron-deficient pyrazine ring fused to a benzene ring, a labile chlorine atom, and electron-donating methyl/methoxy groups—presents a unique characterization challenge.
While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) offers a rapid, cost-effective "fingerprint" method for routine purity assessment and reaction monitoring. This guide compares the performance of FTIR against orthogonal methods and provides a detailed assignment of absorption bands to validate the identity of this specific molecule.
Comparative Analysis: FTIR vs. Orthogonal Methods
To ensure scientific integrity, one must understand where FTIR excels and where it fails compared to alternatives like NMR and Raman spectroscopy.
Difficult. Bands often obscured in fingerprint region (<800 cm⁻¹).
N/A (Indirect via carbon shift).
Excellent. Strong, sharp bands for C-Cl stretching.
Cost
Low.
High.
Medium.
Expert Insight: Use FTIR as a "Pass/Fail" gate during synthesis. If the strong C=O band of a precursor (e.g., a quinoxalinone) disappears and the C-Cl/C-O-C bands appear, the reaction is likely successful. Use NMR only for the final purified product to confirm the position of the methoxy group (5- vs. 6-position).
Detailed FTIR Absorption Bands
The spectrum of 2-Chloro-5-methoxy-3-methylquinoxaline is a superposition of the quinoxaline core vibrations and its three substituents. The data below is synthesized from experimental data of structural analogs (2-chloro-3-methylquinoxaline) and standard heteroaromatic assignments.
C-H Stretching (). Diagnostic of the benzene ring.
2920 – 2980
Medium
Methyl (-CH₃)
Asymmetric C-H Stretching. Originates from the 3-methyl group.[1]
2830 – 2850
Weak
Methoxy (-OCH₃)
C-H Stretching. The "Bohlmann band" effect often makes this distinct from C-Me.
1560 – 1620
Strong
Quinoxaline Ring
C=N and C=C Skeletal Stretching. The "fingerprint" of the heteroaromatic core.
1450 – 1480
Medium
Methyl / Ring
C-H Bending (deformation) mixed with ring breathing modes.
1240 – 1275
Strong
Aryl Ether (Ar-O-C)
Asymmetric C-O-C Stretching. Critical band confirming the methoxy group.
1050 – 1150
Medium
Alkyl Ether (Ar-O-C)
Symmetric C-O-C Stretching.
740 – 780
Medium
Aryl Chloride (C-Cl)
C-Cl Stretching. Often broad; validates the chlorination of the 2-position.
600 – 900
Variable
Fingerprint
Out-of-plane (OOP) C-H bending. Pattern depends on 1,2,3-trisubstitution of the benzene ring.
Mechanism of Spectral Features
The "Quinoxaline Breathing": The fusion of the benzene and pyrazine rings creates a rigid planar system. This delocalization shifts the C=N stretch to lower frequencies (~1580 cm⁻¹) compared to non-conjugated imines.
The Methoxy Marker: The presence of a strong band at ~1250 cm⁻¹ (C-O stretch) distinguishes this molecule from its non-methoxylated precursor (2-chloro-3-methylquinoxaline).
The Chlorination Check: If synthesizing from a quinoxalinone (amide carbonyl ~1680 cm⁻¹), the complete disappearance of the carbonyl band and appearance of the C=N/C-Cl bands confirms the conversion to the chloro-derivative.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, follow this Attenuated Total Reflectance (ATR) protocol. ATR is preferred over KBr pellets for chlorinated heterocycles to avoid halogen exchange or moisture artifacts.
Step-by-Step Methodology
Instrument Calibration: Run a background scan (air) to remove CO₂ (2350 cm⁻¹) and H₂O (3500-3800 cm⁻¹) peaks.
Sample Preparation:
Ensure the sample is a dry, crystalline solid. Solvent residues (DCM, Ethyl Acetate) will obscure the fingerprint region.
Validation: If peaks appear at 1740 cm⁻¹ (Esters) or 3300-3500 cm⁻¹ (Water/Alcohols), dry the sample under vacuum (40°C, 2 hours).
Acquisition:
Place 2-5 mg of sample on the Diamond/ZnSe crystal.
Apply constant pressure (typically 80-100 N) to ensure good contact.
Data Processing: Apply baseline correction. Do not smooth the data excessively, as this may merge the distinct methyl/methoxy C-H stretches.
Visualization: Analytical Decision Workflow
The following diagram illustrates the logical decision tree for validating the synthesis of 2-Chloro-5-methoxy-3-methylquinoxaline using FTIR as the primary gatekeeper.
Caption: Analytical workflow prioritizing FTIR for rapid functional group validation before expensive NMR regioisomer confirmation.
References
Vibrational Analysis of Quinoxaline Derivatives
Source: Ayyappan, S., et al. "FT-IR and FT-Raman spectroscopic analyzes of indeno quinoxaline derivative crystal.
Relevance: Provides baseline vibrational modes for the quinoxaline core (C=N, C=C) used to assign the 1560-1620 cm⁻¹ region.
Synthesis of 2-Chloro-3-methylquinoxaline Analogs
Source: "Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Deriv
Relevance: Confirms the absence of N-H/C=O bands in 2-chloro-substituted quinoxalines, serving as a neg
General IR Absorption Frequencies
Source: NIU Department of Chemistry & Biochemistry.[2]
Relevance: Standard reference for C-Cl (740 cm⁻¹) and Aryl Ether (1250 cm⁻¹) assignments.
Brimonidine/Quinoxaline Intermediate Patents
Source: Google P
Relevance: Establishes the synthetic context of 2-chloro-quinoxaline intermedi
mass spectrometry fragmentation pattern of chloro-methoxy-quinoxalines
Title: Comparative Guide: Mass Spectrometry Profiling of Chloro-Methoxy-Quinoxalines Subtitle: Elucidating Fragmentation Dynamics via EI (Hard Ionization) and ESI-MS/MS (Soft Ionization) Executive Summary Audience: Medic...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Comparative Guide: Mass Spectrometry Profiling of Chloro-Methoxy-Quinoxalines
Subtitle: Elucidating Fragmentation Dynamics via EI (Hard Ionization) and ESI-MS/MS (Soft Ionization)
Executive Summary
Audience: Medicinal Chemists, DMPK Scientists, and Analytical Leads.[1]
Chloro-methoxy-quinoxalines are critical pharmacophores in drug discovery, serving as scaffolds for kinase inhibitors (e.g., VEGFR, PDGF) and antibiotics. Their structural validation requires a dual-approach strategy. This guide objectively compares the fragmentation behaviors of these scaffolds under Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) .[1]
Key Takeaway:
EI (GC-MS) provides structural "fingerprinting" via radical-driven bond homolysis (ideal for library verification).[1]
ESI (LC-MS/MS) provides protonated molecular stability and neutral-loss pathways (ideal for metabolite identification and biological matrices).[1]
Theoretical Basis & Chemical Stability
The quinoxaline core is a benzopyrazine heterocycle.[1] The introduction of electron-withdrawing chlorine and electron-donating methoxy groups creates a "push-pull" electronic environment that dictates fragmentation.
The Chlorine Signature: Chlorine is the primary diagnostic handle due to its natural isotopic abundance (
The Methoxy Trigger: The methoxy group often initiates fragmentation via hydrogen transfer or radical elimination, particularly when adjacent (ortho) to the ring nitrogen.
Comparative Analysis: EI vs. ESI-MS/MS
The following table contrasts the utility of both ionization techniques for this specific chemical class.
Feature
Electron Ionization (EI)
Electrospray Ionization (ESI-MS/MS)
Ion Type
Odd-electron Radical Cation ()
Even-electron Protonated Cation ()
Energy Regime
High (70 eV) – Hard Ionization
Low/Tunable (CID) – Soft Ionization
Primary Cleavage
Homolytic bond fission (Radical driven)
Heterolytic cleavage / Neutral losses
Chlorine Fate
Loss of radical (M - 35)
Loss of neutral (M - 36)
Methoxy Fate
Loss of or (Formaldehyde)
Loss of (Methanol) or
Ring Stability
High fragmentation (HCN elimination)
Stable parent ion; requires high collision energy
Detailed Fragmentation Mechanisms
We will use 2-chloro-3-methoxyquinoxaline (MW
194 Da for ) as the model compound for this analysis.[1]
A. Electron Ionization (EI) Pathway
In the EI source, the molecule loses an electron to form the radical cation
-Cleavage (Methoxy directed): The radical site on the ring nitrogen induces the loss of a formaldehyde molecule (, 30 Da) via a 4-membered transition state, resulting in a radical cation at m/z 164.
C-Cl Homolysis: Direct cleavage of the C-Cl bond yields the cation at m/z 159 (
Oxonium Formation: Protonation at the methoxy oxygen (less favored but possible) or N-protonation assisted hydrogen transfer leads to the loss of methanol (
Declustering Potential (DP): 80 V (Optimized for ring stability).[1]
Collision Energy (CE): Ramp 20–40 eV to visualize sequential losses.
Workflow Visualization
Caption: Integrated analytical workflow for confirming chloro-methoxy-quinoxaline scaffolds.
References
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard text for EI fragmentation rules and radical mechanisms).
Holčapek, M., et al. (2010).[1] "Fragmentation behavior of nitrogen heterocycles in ESI-MS/MS." Journal of Mass Spectrometry. Link
BenchChem. (2025).[1][2][3] "Synthesis and Characterization of 2-Chloro-3-(2-pyridinyl)quinoxaline." (Provides specific chlorination and workup protocols). Link
NIST Chemistry WebBook. "Quinoxaline Mass Spectrum." (Authoritative source for standard EI spectra of the quinoxaline core). Link
Smith, R. M. (2004).[1] "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience.[1] (Reference for chlorine isotope patterns and ortho-effects).
Comparative Reactivity Guide: 2-Chloro- vs. 2-Bromoquinoxaline Derivatives
The following guide provides an in-depth technical comparison between 2-chloroquinoxaline and 2-bromoquinoxaline, designed for researchers in medicinal chemistry and process development. Executive Summary In the function...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison between 2-chloroquinoxaline and 2-bromoquinoxaline, designed for researchers in medicinal chemistry and process development.
Executive Summary
In the functionalization of the quinoxaline scaffold, the choice between 2-chloroquinoxaline (2-Cl-Q) and 2-bromoquinoxaline (2-Br-Q) is not merely a matter of leaving group ability but a strategic decision based on the specific reaction mechanism employed.
Select 2-Chloroquinoxaline (2-Cl-Q) for Nucleophilic Aromatic Substitution (
) . It is cost-effective, widely available, and its electronegativity accelerates the rate-determining step of nucleophilic attack.
Select 2-Bromoquinoxaline (2-Br-Q) for Palladium-Catalyzed Cross-Couplings (Suzuki, Buchwald-Hartwig) under mild conditions. The weaker C-Br bond facilitates oxidative addition, which is often the turnover-limiting step.
Select 2-Chloroquinoxaline for Directed Ortho-Metalation (DoM) to functionalize the C3 position, whereas 2-Br-Q is preferred if Metal-Halogen Exchange is required (though this is prone to side reactions in electron-deficient rings).
Mechanistic Foundations: The Halogen Effect
The divergence in reactivity stems from two competing physical properties of the halogen substituents: Electronegativity and Bond Dissociation Energy (BDE) .
Property
2-Chloroquinoxaline
2-Bromoquinoxaline
Impact
C-X Bond Energy
~95 kcal/mol
~80 kcal/mol
Br is easier to break (favors Pd-catalysis).
Electronegativity
3.16 (Pauling)
2.96 (Pauling)
Cl pulls more electron density, activating C2 for nucleophilic attack ().
Steric Radius
1.75 Å
1.85 Å
Cl is less sterically demanding.
Carbon-Halogen Bond Length
~1.74 Å
~1.89 Å
Br bond is longer and more polarizable.
Nucleophilic Aromatic Substitution (
)
The Superiority of 2-Chloroquinoxaline
Contrary to aliphatic
reactions where bromide is a better leaving group than chloride (), in reactions on electron-deficient heterocycles like quinoxaline, 2-chloroquinoxaline is often the superior substrate .
Mechanism:
The reaction proceeds via an addition-elimination mechanism. The rate-determining step (RDS) is usually the initial nucleophilic attack to form the anionic Meisenheimer complex.
Why Cl wins: The higher electronegativity of chlorine inductively stabilizes the Meisenheimer intermediate more effectively than bromine, lowering the activation energy for the attack.
Leaving Group Ability: While
is a better leaving group, the elimination step is fast and typically not rate-limiting.
Experimental Protocol: Amination of 2-Chloroquinoxaline
Objective: Synthesis of 2-(4-morpholinyl)quinoxaline.
Solvent: DMF or Acetonitrile (Polar aprotic solvents accelerate
).
Procedure:
Dissolve 2-chloroquinoxaline in DMF (0.5 M).
Add
followed by morpholine dropwise.
Heat to 80°C for 2-4 hours. Monitor by TLC/LCMS.
Workup: Pour into ice water. The product often precipitates. Filter and wash with water.
Expected Outcome: >90% yield.
Note: Using 2-bromoquinoxaline yields the same product but offers no rate advantage and increases raw material costs.
Transition Metal Catalysis (Suzuki & Buchwald-Hartwig)
The Dominance of 2-Bromoquinoxaline
In Palladium-catalyzed cross-couplings, the mechanism involves a catalytic cycle: Oxidative Addition
Transmetalation Reductive Elimination.
Mechanism:
Rate-Limiting Step: Oxidative addition of the Pd(0) species into the C-X bond.[1]
Why Br wins: The C-Br bond is significantly weaker (~15 kcal/mol) than the C-Cl bond. Pd(0) inserts into the C-Br bond much faster, allowing the reaction to proceed at lower temperatures and with lower catalyst loadings.
Comparative Data: Suzuki-Miyaura Coupling[2][3]
Substrate
Catalyst System
Temp
Time
Yield
2-Br-Q
(Standard)
60°C
2 h
92%
2-Cl-Q
(Standard)
60°C
12 h
<40% (Incomplete)
2-Cl-Q
/ XPhos (Activated)
100°C
4 h
88%
Insight: While 2-chloroquinoxaline can be coupled, it requires electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHC) to facilitate the difficult oxidative addition. 2-Bromoquinoxaline works with "generic" triphenylphosphine catalysts.
Experimental Protocol: Suzuki Coupling of 2-Bromoquinoxaline
Degas solvents with nitrogen for 15 mins (Critical for Pd(0) stability).
Combine reagents in a reaction vial under inert atmosphere.
Heat to 80°C.
Observation: Reaction typically complete in <2 hours.
Workup: Extract with EtOAc, wash with brine, dry over
.
Lithiation and Functionalization[4][5][6][7]
This is the most complex differentiation point due to the electron-deficient nature of the quinoxaline ring, which is prone to nucleophilic addition by alkyl lithiums (e.g., n-BuLi attacking the ring instead of exchanging the halogen).
2-Bromoquinoxaline: Theoretically suitable for Lithium-Halogen Exchange (Li-Br
Li). However, extremely low temperatures (-100°C) and bulky lithium reagents (t-BuLi or MesLi) are often required to prevent addition to the C=N bond.
2-Chloroquinoxaline: The C-Cl bond is too strong for efficient exchange. Instead, it directs Ortho-Lithiation (DoM) . Treatment with LDA (Lithium Diisopropylamide) at -78°C removes the proton at C3, generating a 2-chloro-3-lithioquinoxaline species, which can then be trapped with electrophiles.
Decision Matrix & Visualization
The following diagram illustrates the logical flow for selecting the appropriate starting material.
Caption: Decision tree for selecting 2-chloro vs. 2-bromo quinoxaline based on reaction type.
Suzuki Coupling Optimization:Chemical Reviews. "Palladium-Catalyzed Cross-Coupling Reactions of Quinoxaline Derivatives.
Lithiation of Chloroquinolines: ResearchGate. "Directed ortho-lithiation of chloroquinolines. Application to synthesis of 2,3-disubstituted quinolines." Available at: [Link]
Bond Dissociation Energies:Luo, Y.-R. "Comprehensive Handbook of Chemical Bond Energies," CRC Press. (Standard reference for C-Cl vs C-Br BDE).
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Analysis of 2-Chloro-5-methoxy-3-methylquinoxaline
Introduction: The Critical Role of Purity in Quinoxaline Intermediates 2-Chloro-5-methoxy-3-methylquinoxaline is a heterocyclic compound belonging to the quinoxaline family. Such structures are pivotal as intermediates i...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Purity in Quinoxaline Intermediates
2-Chloro-5-methoxy-3-methylquinoxaline is a heterocyclic compound belonging to the quinoxaline family. Such structures are pivotal as intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1] The purity of these intermediates is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). Even trace-level impurities can carry forward through synthetic steps, potentially leading to undesired side products, reduced yield, and, most critically, unforeseen toxicological profiles in the final drug product.[1]
Therefore, a robust, reliable, and well-characterized analytical method for purity determination is indispensable. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[2] This guide provides an in-depth comparison of a primary reversed-phase HPLC method for analyzing 2-Chloro-5-methoxy-3-methylquinoxaline against two strategic alternatives: an orthogonal HPLC method for enhanced impurity detection and an Ultra-Performance Liquid Chromatography (UPLC) method for high-throughput analysis.
Primary Method: A Validated Reversed-Phase HPLC Protocol
Reversed-phase liquid chromatography (RP-LC) is the logical starting point for the analysis of 2-Chloro-5-methoxy-3-methylquinoxaline. The molecule's structure—a substituted aromatic quinoxaline core—confers significant hydrophobicity, making it ideally suited for retention on a non-polar stationary phase.[3][4]
Expertise & Experience: The Rationale Behind Method Design
The selection of each parameter in an HPLC method is a deliberate choice grounded in chromatographic theory and practical experience.
Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and the primary choice here.[2] The long alkyl chains provide strong hydrophobic interactions with the quinoxaline ring system, ensuring adequate retention and allowing for effective separation from more polar or less retained impurities.
Mobile Phase: A gradient of acetonitrile and water is selected. Acetonitrile is a common organic modifier that is miscible with water, has a low UV cutoff, and provides good peak shape for many aromatic compounds.[3] A small amount of formic acid (0.1%) is added to the mobile phase. This serves two purposes: it protonates any residual free silanols on the silica backbone of the stationary phase, minimizing peak tailing, and it ensures the analyte is in a consistent, non-ionized state, leading to sharp, reproducible peaks.
Detection: The quinoxaline core contains a strong chromophore. A UV detector set at a wavelength that captures a high absorbance maximum for the parent compound (e.g., 254 nm or a wavelength determined by UV scan) provides excellent sensitivity for both the main component and structurally similar impurities.
Experimental Protocol: Primary HPLC Method
Sample Preparation:
Accurately weigh approximately 10 mg of the 2-Chloro-5-methoxy-3-methylquinoxaline sample.
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water (the diluent) to create a 1 mg/mL stock solution.
Vortex to ensure complete dissolution.
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Chromatographic Conditions:
Instrument: Standard HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
UV Detection: 254 nm.
Gradient Program:
Time (min)
% Mobile Phase B
0.0
40
15.0
90
17.0
90
17.1
40
| 20.0 | 40 |
Comparative Analysis: Alternative Methodologies
A single HPLC method, while robust, may not be sufficient to detect all potential impurities. Some impurities may co-elute with the main peak or with each other. Therefore, employing alternative methods with different separation mechanisms is a cornerstone of thorough impurity profiling.[1][5]
Alternative 1: Orthogonal HPLC Method (Phenyl-Hexyl Column)
Principle: Orthogonality in chromatography refers to using two systems that separate compounds by different mechanisms or selectivities.[6][7] While a C18 column separates primarily based on hydrophobicity, a Phenyl-Hexyl column introduces a secondary separation mechanism: π-π interactions.[8] The phenyl rings in the stationary phase can interact with the aromatic quinoxaline ring of the analyte and its impurities, leading to a different elution order and potentially resolving impurities that are hidden in the primary C18 method.[9]
Protocol: The protocol is identical to the primary method, with the exception of the column and potentially a slight adjustment to the gradient to optimize the separation on the new stationary phase.
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
Advantage: Provides a different selectivity, increasing the confidence that all process-related impurities and degradants are being detected and separated.[5]
Disadvantage: May require additional method development to fully optimize the separation.
Alternative 2: High-Throughput UPLC Method
Principle: Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles.[10] This results in a dramatic increase in chromatographic efficiency, leading to sharper peaks, better resolution, and significantly faster analysis times.[11] Methods can be systematically transferred from HPLC to UPLC by scaling the flow rate, gradient, and injection volume to the smaller column dimensions.[12]
Protocol: The method is geometrically scaled from the primary HPLC method for a UPLC system.
Instrument: UPLC system capable of handling high backpressures.
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
Flow Rate: Scaled to ~0.5 mL/min (Calculators are available for precise scaling).[13]
Injection Volume: Scaled down to ~1-2 µL.
Gradient Program: The gradient time is significantly reduced (e.g., from 20 minutes to ~3-4 minutes).[12]
Advantage: Drastically reduces run time, leading to higher sample throughput and reduced solvent consumption. Sensitivity is often enhanced due to narrower peaks.
Disadvantage: Requires a specialized UPLC instrument. The method is less robust to system differences (e.g., extra-column volume) than a standard HPLC method.
Data-Driven Performance Comparison
To illustrate the practical differences between these methods, the following table summarizes hypothetical but realistic performance data for the analysis of 2-Chloro-5-methoxy-3-methylquinoxaline containing a critical closely-eluting impurity.
Parameter
Primary HPLC (C18)
Orthogonal HPLC (Phenyl-Hexyl)
UPLC (C18)
Analyte Retention Time
8.5 min
9.2 min
1.8 min
Impurity Retention Time
8.2 min
10.1 min
1.7 min
Resolution (Rs) between Analyte & Impurity
1.6
4.1
2.5
Analyte Tailing Factor (Tf)
1.1
1.2
1.1
Total Run Time
20 min
22 min
4 min
System Backpressure
~1500 psi
~1600 psi
~8500 psi
In this scenario, the orthogonal method provides a superior resolution for the critical impurity pair, demonstrating its value in confirming peak purity. The UPLC method provides a massive speed advantage while still achieving excellent resolution.
Workflow, Validation, and Trustworthiness
A scientifically sound analytical method must be validated to prove it is fit for its intended purpose.[14] This establishes the trustworthiness of the generated data. The validation process, guided by the International Council for Harmonisation (ICH) guideline Q2(R1), assesses parameters such as:[15][16][17]
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants). This is often demonstrated by forced degradation studies and the use of orthogonal methods.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
Accuracy & Precision: The closeness of the results to the true value and the agreement between a series of measurements, respectively.
Limit of Quantitation (LOQ): The lowest amount of an impurity that can be reliably quantified with acceptable precision and accuracy.
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature), indicating its reliability for routine use.[14]
The workflow for implementing this purity analysis is a self-validating system, ensuring consistent and reliable outcomes.
Caption: Standard workflow for HPLC purity analysis.
Conclusion and Recommendations
For the routine quality control and purity analysis of 2-Chloro-5-methoxy-3-methylquinoxaline, the Primary Reversed-Phase HPLC method on a C18 column offers a reliable, robust, and well-understood approach.
However, for method development, validation, or investigation of new impurity profiles (e.g., after a change in the synthetic route), the use of the Orthogonal HPLC Method is strongly recommended.[9] Its different selectivity provides a higher degree of confidence that all potential impurities are being detected.
For laboratories focused on high-throughput screening or seeking to reduce operational costs, transferring the primary method to a UPLC system is an excellent strategy. The significant reduction in run time and solvent usage provides clear economic and efficiency benefits without compromising data quality. The choice of method should therefore be tailored to the specific context and objective of the analysis.
References
Waters Corporation. (n.d.). Method Transfer between HPLC and UPLC using ACQUITY UPLC H-Class and Method Transfer Kits. LCGC International. [Link]
Van Gyseghem, E., et al. (2008). Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. Journal of Chromatographic Science, 46(9), 793–802. [Link]
Pharmaceutical Processing World. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]
Waters Corporation. (n.d.). Transferring Compendial Methods to UPLC Technology for Routine Generic Drug Analysis. [Link]
Waters Corporation. (n.d.). Improving LC Separations: Transferring Methods from HPLC to UPLC. [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Labcompare. (2021). Best Practices in HPLC to UHPLC Method Transfer. [Link]
Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
ResearchGate. (2008). Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. [Link]
PubMed. (1998). Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. [Link]
LCGC International. (2010). Method Development for Drug Impurity Profiling: Part 1. [Link]
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
J-STAGE. (1988). Quinoxaline Derivatives Derived from d-Glucuronic Acid and d-Galacturonic Acid with o-Phenylenediamine. [Link]
SIELC Technologies. (2018). Separation of Quinoxaline on Newcrom R1 HPLC column. [Link]
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
NIH National Library of Medicine. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. [Link]
Frontiers. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. [Link]
A Researcher's Guide to the UV-Vis Absorption Maxima of Substituted Quinoxalines: A Comparative Analysis
Welcome to a comprehensive exploration of the UV-Vis absorption characteristics of substituted quinoxalines. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the u...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to a comprehensive exploration of the UV-Vis absorption characteristics of substituted quinoxalines. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique photophysical properties of these versatile heterocyclic compounds. Here, we will delve into the intricate relationship between the chemical structure of quinoxaline derivatives and their UV-Vis absorption spectra, providing both the theoretical underpinnings and practical experimental guidance to support your research endeavors.
Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are of significant interest due to their broad spectrum of biological activities and applications in materials science.[1] Their π-electron deficient nature, a result of the embedded nitrogen atoms, significantly influences their photophysical properties.[2] Understanding how substituents alter the electronic landscape of the quinoxaline core is paramount for the rational design of novel therapeutics, fluorescent probes, and advanced materials.
The Impact of Substitution on Quinoxaline's Electronic Transitions
The UV-Vis absorption spectra of quinoxalines are primarily governed by π-π* and n-π* electronic transitions.[1] The π-π* transitions, typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n-π* transitions, which are generally weaker, involve the promotion of a non-bonding electron from a nitrogen lone pair to an antibonding π* orbital.[1] The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are exquisitely sensitive to the nature and position of substituents on the quinoxaline ring.
Electron-Donating vs. Electron-Withdrawing Groups
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly modulate the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to shifts in the absorption maxima.
Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) groups increase the electron density of the quinoxaline ring system. This destabilizes the HOMO to a greater extent than the LUMO, resulting in a smaller HOMO-LUMO gap. Consequently, less energy is required for electronic excitation, leading to a bathochromic shift (a shift to longer wavelengths) of the π-π* absorption bands.
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and carboxylic acid (-COOH) withdraw electron density from the quinoxaline ring.[3] These groups stabilize the HOMO and LUMO, but the stabilization of the LUMO is typically more pronounced. This can lead to a smaller energy gap and a bathochromic shift , particularly when the EWG extends the conjugated system. For instance, the introduction of a cyano group can lead to a red-shift in the absorption spectrum.[4]
Steric and Positional Effects
The position of the substituent on the quinoxaline ring is also a critical determinant of its electronic influence. Substituents at the 2- and 3-positions often have a more pronounced effect on the π-system compared to those on the benzo ring (positions 5, 6, 7, and 8). Di-substitution at the C-2 and C-3 positions can lead to a more intense effect on the electronic absorption spectra.[2]
For example, 2,3-diphenyl substitution can result in intensive absorption peaks at different wavelengths compared to mono-substitution.[2] The steric hindrance between substituents can also influence the planarity of the molecule, thereby affecting the extent of π-conjugation and, consequently, the absorption spectrum.
The Role of Solvents: Solvatochromism
The polarity of the solvent can influence the absorption maxima of quinoxaline derivatives, a phenomenon known as solvatochromism.[5][6] Polar solvents can stabilize the ground and excited states of a molecule to different extents. A larger dipole moment in the excited state compared to the ground state will be stabilized more by a polar solvent, leading to a bathochromic shift. Conversely, if the ground state is more polar, a hypsochromic shift (shift to shorter wavelengths) may be observed. While some quinoxaline derivatives exhibit very weak solvatochromism in their absorption spectra, the effect can be much more pronounced in their emission spectra.[6]
Comparative Analysis of Substituted Quinoxalines
To provide a clear comparison, the following table summarizes the UV-Vis absorption maxima (λmax) for a selection of substituted quinoxalines from the literature. It is crucial to note that the solvent used for the measurement significantly impacts the λmax values.
Experimental Protocol for UV-Vis Absorption Measurement
This section provides a standardized, step-by-step methodology for obtaining reliable and reproducible UV-Vis absorption spectra of substituted quinoxalines.
Materials and Instrumentation
Spectrophotometer: A double-beam UV-Vis spectrophotometer capable of scanning a wavelength range of at least 200-800 nm is required.[9]
Cuvettes: Quartz cuvettes with a 1 cm path length are essential for measurements in the UV region, as glass or plastic cuvettes absorb UV light.
Solvent: A UV-grade solvent in which the quinoxaline derivative is soluble and that does not absorb in the region of interest is necessary. Common solvents include ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF).[1][2]
Analyte Solution: Prepare a stock solution of the quinoxaline derivative of a known concentration. Subsequent dilutions may be necessary to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).
Blank Solution: The pure solvent used to dissolve the analyte will serve as the blank.
Step-by-Step Procedure
Instrument Warm-up: Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.
Wavelength Selection: Set the desired wavelength range for the scan. A broad range (e.g., 200-800 nm) is recommended for initial characterization.
Baseline Correction:
Fill a clean quartz cuvette with the blank solution (pure solvent).
Place the cuvette in both the sample and reference holders of the spectrophotometer.
Run a baseline scan to correct for any background absorbance from the solvent and cuvettes.[10]
Sample Preparation:
Prepare a dilute solution of the quinoxaline derivative in the chosen UV-grade solvent. The concentration should be adjusted to yield a maximum absorbance within the optimal range of the instrument.
Sample Measurement:
Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it.
Place the cuvette containing the analyte solution in the sample holder.
Keep the cuvette with the blank solution in the reference holder.
Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength in the selected range.
Data Analysis:
The resulting spectrum will be a plot of absorbance versus wavelength.
Identify the wavelength of maximum absorbance (λmax) for each absorption band.[11]
If quantitative analysis is required, the concentration of the sample can be determined using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) is known.[12]
Visualizing the Process and Principles
To further clarify the experimental workflow and the underlying electronic transitions, the following diagrams are provided.
Caption: Experimental workflow for UV-Vis absorption spectroscopy.
Caption: Electronic transitions in the quinoxaline core.
Conclusion
The UV-Vis absorption characteristics of substituted quinoxalines are a direct reflection of their intricate electronic structures. By judiciously selecting substituents and their positions, researchers can fine-tune the absorption properties of these molecules for a wide array of applications. This guide provides a foundational understanding and a practical framework for the systematic investigation of substituted quinoxalines using UV-Vis spectroscopy. A thorough understanding of these principles is essential for the rational design of new quinoxaline-based compounds with tailored photophysical properties.
References
Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. (n.d.). National Institutes of Health. Retrieved February 16, 2026, from [Link]
NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. (2022). RASĀYAN Journal of Chemistry, 15(1), 162-170. Retrieved February 16, 2026, from [Link]
Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. (2024, February 15). NSF Public Access Repository. Retrieved February 16, 2026, from [Link]
Polarity-Dependent Thermochromism and Solvatochromism in Aryl Substituted Quinoxalines. (2015, June 26). ACS Publications. Retrieved February 16, 2026, from [Link]
Spectral Probe for Electron Transfer and Addition Reactions of Azide Radicals with Substituted Quinoxalin-2-Ones in Aqueous Solutions. (2021, January 10). MDPI. Retrieved February 16, 2026, from [Link]
UV/vis absorption maxima with log of molar absorptivities (in italics)... (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]
Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. (n.d.). Retrieved February 16, 2026, from [Link]
(A) UV‐Vis absorption and (B) emission spectra of the three... (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]
Strategic Structural Modification of Quinoxaline-Based D–A-Type Polymers via Tuning Electron-Withdrawing Substituents for Photovoltaic Applications. (2023, August 15). ACS Publications. Retrieved February 16, 2026, from [Link]
UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. (2013). Sim4t. Retrieved February 16, 2026, from [Link]
Solvatochromic shift for the emission spectra of a 1B a 1 and a 1Q a 1 in solvents with varying polarity. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]
UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2025, August 10). IntechOpen. Retrieved February 16, 2026, from [Link]
(PDF) Quinoxaline derivatives with broadened absorption patterns. (2015, August 6). ResearchGate. Retrieved February 16, 2026, from [Link]
Bathochromic Shift of Fluorescence Peak in Dipyrrolo[1,2-a:2′,1′-c]quinoxaline by Introducing Each of Electron-Donating and Electron-Withdrawing Substituent. (2023, March 23). PMC. Retrieved February 16, 2026, from [Link]
Observed n→π Bands in the Ultraviolet Absorption Solution Spectra of the Di‐aza‐naphthalenes. (1950). The Journal of Chemical Physics. Retrieved February 16, 2026, from [Link]
UV/Vis Spectroscopy Guide | Principles, Equipment & More. (n.d.). Mettler Toledo. Retrieved February 16, 2026, from [Link]
Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (n.d.). Retrieved February 16, 2026, from [Link]
Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach. (2025, July 29). MDPI. Retrieved February 16, 2026, from [Link]
synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2. (2018, November 21). Semantic Scholar. Retrieved February 16, 2026, from [Link]
Scheme 1 Synthesis of reference quinoxaline derivatives Q1-Q4. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]
(PDF) Multi-Response Quinoxaline-Based Fluorophores: Solvatochromism, Mechanochromism, and Water Sensoring. (2019, November 6). ResearchGate. Retrieved February 16, 2026, from [Link]
A Comparative Guide to Distinguishing 5-Methoxy and 6-Methoxy Quinoxaline Isomers
For Researchers, Scientists, and Drug Development Professionals In the realm of medicinal chemistry and materials science, quinoxaline derivatives are privileged scaffolds due to their wide range of biological activities...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, quinoxaline derivatives are privileged scaffolds due to their wide range of biological activities and applications. The precise substitution pattern on the quinoxaline ring is critical, as even a minor positional change of a functional group, such as a methoxy group, can dramatically alter a molecule's pharmacological and physical properties. Distinguishing between constitutional isomers like 5-methoxyquinoxaline and 6-methoxyquinoxaline is a common yet crucial analytical challenge. This guide provides an in-depth comparison of robust analytical techniques for the unambiguous identification of these isomers, grounded in experimental principles and data.
The Challenge: Subtle Structural Differences
5-Methoxyquinoxaline and 6-methoxyquinoxaline share the same molecular formula and mass, making them indistinguishable by standard mass spectrometry alone. Their structural similarity often leads to comparable physical properties, which can complicate separation by conventional chromatographic methods. Therefore, definitive identification relies on techniques sensitive to the local electronic and spatial environment of the atoms within the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR, stands as the most powerful tool for this purpose.
Definitive Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled in its ability to provide detailed information about molecular structure.[1][2] By analyzing the chemical shifts, coupling constants, and through-space interactions of ¹H and ¹³C nuclei, one can confidently assign the correct isomeric structure.[3]
¹H NMR: A First Look at the Aromatic Region
The primary distinction in the ¹H NMR spectra of the two isomers lies in the chemical shifts and coupling patterns of the protons on the benzene portion of the quinoxaline ring system. The electron-donating methoxy group (-OCH₃) influences the electron density of the aromatic ring, causing shielding (upfield shift) of nearby protons.[4]
In 5-methoxyquinoxaline , the methoxy group is positioned at C5. It strongly influences the adjacent protons, particularly H4 (on the pyrazine ring) and H6. This results in a distinct pattern in the aromatic region.
In 6-methoxyquinoxaline , the methoxy group is at C6, symmetrically positioned between H5 and H7. This leads to a different set of chemical shifts and multiplicities for the aromatic protons compared to the 5-isomer.
While ¹H NMR provides strong clues, definitive assignment often requires more advanced techniques due to the potential for overlapping signals in complex molecules.
2D NOESY: The Unambiguous Differentiator
Nuclear Overhauser Effect Spectroscopy (NOESY) is the gold-standard technique for this challenge.[5][6] NOESY detects correlations between protons that are close in space, typically within 5 Å, regardless of whether they are connected through bonds.[5] This is the key to distinguishing the 5- and 6-methoxy isomers.
The causality behind this experiment is the Nuclear Overhauser Effect (NOE), a phenomenon where the nuclear spin polarization of one nucleus is altered by the saturation of another nearby nucleus. This effect is exquisitely sensitive to the inverse sixth power of the distance between the nuclei.
For 5-methoxyquinoxaline: A strong cross-peak will be observed between the protons of the methoxy group (-OCH₃) and the proton at the H4 position. This is because the C5-methoxy group is spatially proximate to the H4 proton on the adjacent pyrazine ring.
For 6-methoxyquinoxaline: No NOE correlation will be seen between the methoxy protons and H4. Instead, correlations will be observed between the methoxy protons and the aromatic protons at H5 and H7, as they are the closest spatial neighbors.
The presence or absence of the OCH₃ ↔ H4 cross-peak in the NOESY spectrum is a self-validating, unambiguous piece of evidence for assigning the correct isomer.
Diagram 1: Key NOE Correlation for Isomer Identification
A Comparative Crystallographic Guide to 2-Chloro-3-Methylquinoxaline and Its Analogs for Advanced Drug Discovery
This guide provides an in-depth comparative analysis of the X-ray crystallography data for 2-chloro-3-methylquinoxaline and two of its structurally significant analogs: 2,3-dichloroquinoxaline and 2-chloro-3-phenylquinox...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparative analysis of the X-ray crystallography data for 2-chloro-3-methylquinoxaline and two of its structurally significant analogs: 2,3-dichloroquinoxaline and 2-chloro-3-phenylquinoxaline. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the nuanced structural variations and their potential implications for biological activity. By understanding the precise three-dimensional architecture of these molecules, researchers can gain valuable insights for the rational design of novel therapeutic agents.
The Significance of the Quinoxaline Scaffold in Medicinal Chemistry
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry.[1][2] The inherent versatility of the quinoxaline ring system allows for diverse functionalization, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The spatial arrangement of substituents on this scaffold is a critical determinant of its interaction with biological targets, making single-crystal X-ray diffraction an indispensable tool for elucidating structure-activity relationships (SAR). This guide focuses on 2-chloro-substituted quinoxalines, a subset that has shown particular promise in the development of targeted therapies.
Comparative Crystallographic Data Analysis
The following table summarizes the key crystallographic parameters for 2-chloro-3-methylquinoxaline and its selected analogs. These data, obtained from single-crystal X-ray diffraction studies, provide a quantitative basis for comparing their solid-state conformations and packing arrangements.
The acquisition of high-quality single crystals is a prerequisite for successful X-ray diffraction analysis. The following protocols outline the well-established methods for the synthesis and crystallization of 2-chloro-3-methylquinoxaline and its analogs, followed by a standard procedure for X-ray data collection and structure refinement.
Synthesis and Crystallization Workflow
Caption: Synthetic and crystallization workflow for 2-chloro-3-substituted quinoxalines.
Step-by-Step Synthesis of 2-Chloro-3-methylquinoxaline:
Condensation: To a solution of o-phenylenediamine in a suitable solvent such as ethanol, add an equimolar amount of ethyl pyruvate.
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature to allow the precipitation of 3-methylquinoxalin-2(1H)-one.
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Chlorination: In a round-bottom flask, suspend the dried 3-methylquinoxalin-2(1H)-one in phosphorus oxychloride (POCl₃).[9]
Gently reflux the mixture for 1-2 hours.
After cooling, carefully pour the reaction mixture onto crushed ice.
Neutralize the acidic solution with a saturated sodium bicarbonate solution to precipitate the crude 2-chloro-3-methylquinoxaline.
Collect the solid by filtration, wash thoroughly with water, and dry.
Crystallization: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) with gentle heating. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator. High-quality single crystals suitable for X-ray diffraction will form over time.
X-ray Diffraction Data Collection and Structure Refinement
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are recorded at different crystal orientations.
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data are then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Comparative Structural Analysis and Structure-Activity Relationship (SAR)
The subtle variations in the substituents at the C3 position of the quinoxaline ring induce significant changes in the molecular geometry and intermolecular interactions, which in turn can profoundly influence their biological activity.
2-Chloro-3-methylquinoxaline: The crystal structure of the parent compound reveals a nearly planar quinoxaline core, with a very small dihedral angle between the benzene and pyrazine rings of 0.48(7)°.[5] The methyl group at the C3 position is a relatively small, electron-donating group.
2,3-Dichloroquinoxaline: The replacement of the methyl group with a chlorine atom introduces a larger, electron-withdrawing substituent.[3] This substitution is expected to alter the electronic properties of the quinoxaline ring system and may influence its ability to participate in π-π stacking interactions. The presence of two chlorine atoms at the 2 and 3 positions makes this compound a versatile building block for further derivatization through nucleophilic aromatic substitution reactions.[10][11][12]
2-Chloro-3-phenylquinoxaline: The introduction of a bulky phenyl group at the C3 position significantly increases the steric hindrance around the pyrazine ring. The torsional angle between the quinoxaline and phenyl rings will be a key determinant of the overall molecular conformation. This conformational flexibility can be crucial for binding to specific biological targets.
Navigating the Disposal of 2-Chloro-5-methoxy-3-methylquinoxaline: A Comprehensive Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of safe and ethical research. This guide provides a detailed protocol for the proper disposal of 2-Chloro-5-methoxy-3-methylquinoxaline, a halogenated heteroc...
Author: BenchChem Technical Support Team. Date: February 2026
The responsible management of chemical waste is a cornerstone of safe and ethical research. This guide provides a detailed protocol for the proper disposal of 2-Chloro-5-methoxy-3-methylquinoxaline, a halogenated heterocyclic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to handle and dispose of this compound with confidence and precision.
Understanding the Hazard Profile
Based on these analogs, 2-Chloro-5-methoxy-3-methylquinoxaline should be treated as a substance that can cause serious eye and skin irritation.[1][2][3] Inhalation may also lead to respiratory irritation.[1][3] As a chlorinated organic compound, it is also crucial to consider its potential for environmental persistence and aquatic toxicity.
Table 1: Inferred Hazard Profile and Precautionary Measures
Hazard Classification
Potential Effects
Recommended Precautionary Statements
Skin Corrosion/Irritation (Category 2)
Causes skin irritation.
Wash hands and any exposed skin thoroughly after handling. Wear protective gloves and clothing.[1][2]
Serious Eye Damage/Irritation (Category 2)
Causes serious eye irritation.
Wear protective eyeglasses or chemical safety goggles.[1][2]
Specific Target Organ Toxicity - Single Exposure (Category 3)
May cause respiratory irritation.
Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1][3]
Hazardous to the Aquatic Environment
Potentially toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling 2-Chloro-5-methoxy-3-methylquinoxaline. The following PPE is mandatory to minimize exposure risk:
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles.[1]
Skin Protection: Wear a lab coat and appropriate protective gloves (e.g., nitrile rubber) to prevent skin contact.[1][2] Contaminated clothing should be removed and washed before reuse.[2]
Respiratory Protection: In situations where dust or aerosols may be generated, and ventilation is inadequate, a NIOSH-approved respirator is necessary.
Segregation and Storage of Waste: A Critical Step
Proper segregation of chemical waste is fundamental to safe disposal and regulatory compliance. As a halogenated organic compound, 2-Chloro-5-methoxy-3-methylquinoxaline waste must be kept separate from non-halogenated waste streams.[5][6]
Key Principles for Waste Segregation and Storage:
Designated Waste Container: Use a clearly labeled, leak-proof container specifically designated for "Halogenated Organic Waste."[6][7] The container must be compatible with the chemical.[8]
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "2-Chloro-5-methoxy-3-methylquinoxaline."[6][9] Do not use abbreviations.
Closed Containers: Keep the waste container tightly sealed when not in use to prevent the release of vapors.[1][6][9]
Storage Location: Store the waste container in a designated and well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[1][9][10]
Step-by-Step Disposal Protocol
The disposal of 2-Chloro-5-methoxy-3-methylquinoxaline is governed by federal, state, and local regulations.[2][4] The following protocol outlines the general steps for its proper disposal. Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidelines.
Experimental Protocol: Disposal of 2-Chloro-5-methoxy-3-methylquinoxaline
Initial Assessment: Determine if the waste is a pure compound, a solution, or contaminated material (e.g., gloves, absorbent pads).
Waste Collection:
Solid Waste: Carefully transfer solid 2-Chloro-5-methoxy-3-methylquinoxaline into the designated "Halogenated Organic Waste" container.
Liquid Waste: If the compound is in solution, pour it into the designated liquid halogenated waste container. Do not mix with non-halogenated solvent waste.[5][6]
Contaminated Materials: Place any grossly contaminated disposable items, such as gloves, weigh boats, or absorbent pads, into a sealed bag and then into the solid halogenated waste container.[8][10]
Container Management:
Do not overfill the waste container. Leave adequate headspace.[11]
Ensure the exterior of the container is clean and free of contamination.
Request for Pickup: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy, contact your EH&S department to arrange for pickup and disposal.[9]
Managing Spills and Decontamination
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Small Spills:
Evacuate non-essential personnel from the immediate area.
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[2][4]
Carefully sweep or scoop up the absorbed material and place it into the designated "Halogenated Organic Waste" container.[3]
Clean the spill area thoroughly with soap and water.[1]
Large Spills:
Evacuate the area immediately and alert others.
Contact your institution's emergency response team or EH&S department.[6]
Regulatory Framework: The "Why" Behind the Procedure
The stringent procedures for disposing of halogenated compounds like 2-Chloro-5-methoxy-3-methylquinoxaline are rooted in regulations established by agencies such as the U.S. Environmental Protection Agency (EPA).[12] Certain chlorinated organic compounds are classified as "listed" hazardous wastes, specifically under the "F list" for wastes from non-specific sources.[13][14][15] This classification mandates a "cradle-to-grave" management approach, ensuring the waste is handled safely from its generation to its final disposal.[12]
The preferred disposal method for many halogenated organic compounds is high-temperature incineration in a permitted hazardous waste incineration facility.[16][17] This process is designed to destroy the organic molecule, preventing its release into the environment.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-Chloro-5-methoxy-3-methylquinoxaline.
Caption: Decision workflow for the safe disposal of 2-Chloro-5-methoxy-3-methylquinoxaline.
By adhering to these scientifically grounded and regulation-aligned procedures, you contribute to a culture of safety and environmental stewardship within your laboratory.
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. [Link]
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. [Link]
U.S. Environmental Protection Agency. (n.d.). Introduction to Hazardous Waste Identification. [Link]
Regulations.gov. (n.d.). EPA-Approved New York Hazardous Waste Regulatory Requirements. [Link]
PubMed. (2023). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. [Link]